Product packaging for 2,3-Dimethylbenzoic acid(Cat. No.:CAS No. 603-79-2)

2,3-Dimethylbenzoic acid

Cat. No.: B195844
CAS No.: 603-79-2
M. Wt: 150.17 g/mol
InChI Key: RIZUCYSQUWMQLX-UHFFFAOYSA-N
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Description

2,3-Dimethylbenzoic acid shows high binding affinity with antenna-specific odorant-binding protein of the alfalfa plant bug, Adelphocoris lineolatus.>This compound is a dimethylbenzoic acid in which the two methyl groups are located at positions 2 and 3. It derives from a benzoic acid. It is a conjugate acid of a 2,3-dimethylbenzoate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O2 B195844 2,3-Dimethylbenzoic acid CAS No. 603-79-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylbenzoic acid
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InChI

InChI=1S/C9H10O2/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZUCYSQUWMQLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50209061
Record name 2,3-Dimethylbenzoic acid
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Molecular Weight

150.17 g/mol
Source PubChem
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CAS No.

603-79-2
Record name 2,3-Dimethylbenzoic acid
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Record name 2,3-Dimethylbenzoic acid
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Record name 2,3-DIMETHYLBENZOIC ACID
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Record name 2,3-Dimethylbenzoic acid
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Record name HEMELLITIC ACID
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Foundational & Exploratory

2,3-Dimethylbenzoic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,3-Dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by synonyms such as Hemellitic acid and vic.-o-Xylylic acid, is an aromatic carboxylic acid with the chemical formula C₉H₁₀O₂.[1][2] Its structure, featuring a benzoic acid core with two methyl groups at the 2 and 3 positions, makes it a valuable intermediate and building block in various fields of chemical synthesis.[3] This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, applications, and safety information.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[3] It is functionally related to benzoic acid.[2] Key quantitative properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties
PropertyValueReference
CAS Number 603-79-2[1][2][3]
Molecular Formula C₉H₁₀O₂[1][4]
Molecular Weight 150.17 g/mol [1][2]
Appearance White to off-white crystalline powder[3][5]
Melting Point 144-146 °C[3][6]
Boiling Point 281.5 ± 9.0 °C at 760 mmHg[3]
Density 1.1 ± 0.1 g/cm³[3]
Flash Point 129.6 ± 13.4 °C[3]
pKa 4.02[7]
Solubility in water Very soluble[7]
Table 2: Chemical Identifiers
IdentifierValueReference
IUPAC Name This compound[2][4]
InChI InChI=1S/C9H10O2/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3,(H,10,11)[2][6]
InChIKey RIZUCYSQUWMQLX-UHFFFAOYSA-N[4][6]
SMILES CC1=C(C(=CC=C1)C(=O)O)C[2][4]
EC Number 210-058-0[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.

Table 3: Spectroscopic Data Summary
SpectroscopyKey FeaturesReference
¹H NMR Spectra available for reference.[8]
¹³C NMR Spectra available for reference.[8]
IR Spectra available for reference.[2][9]
Mass Spectrometry Spectra available for reference.[2]

Experimental Protocols

Synthesis of this compound from o-Xylene (B151617)

A common synthetic route to this compound involves the reaction of o-xylene.[10] While specific reaction conditions can vary, a general procedure is outlined below.

Materials:

  • o-Xylene

  • A suitable carboxylating agent (e.g., carbon dioxide with a strong base)

  • An appropriate solvent (e.g., ether)

  • Hydrochloric acid (1 mol/L)

  • Sodium hydroxide (B78521) solution (10% w/w)

Procedure:

  • The reaction is initiated by treating o-xylene with a carboxylating agent in a suitable solvent.

  • Upon completion of the reaction, 150 mL of water is added, and the mixture is stirred for 30 minutes.[11]

  • The reaction mixture is then extracted three times with 50 mL of ether.[11]

  • The organic phases are combined, concentrated, and dried to yield the crude this compound as an off-white solid.[11]

Purification by Recrystallization

The crude product can be purified to obtain a white solid.

Procedure:

  • The crude this compound is dissolved in 20 mL of a 10% (w/w) sodium hydroxide solution.[11]

  • The solution is filtered to remove any insoluble matter.[11]

  • The pH of the filtrate is adjusted to 1 using 1 mol/L hydrochloric acid and left to stand at room temperature for 60 minutes to allow for precipitation.[11]

  • For further crystallization, the mixture is cooled to -10°C.[11]

  • The resulting crystals are collected by filtration and dried to yield pure, white this compound.[11]

Spectroscopic Characterization

For characterization, standard spectroscopic techniques are employed.

  • NMR Spectroscopy: A small sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a high-field NMR spectrometer.[12]

  • IR Spectroscopy: The infrared spectrum can be obtained using techniques such as KBr pellet or Attenuated Total Reflectance (ATR).[2][9]

  • Mass Spectrometry: The molecular weight and fragmentation pattern can be determined using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of various biologically active molecules.

  • Veterinary Medicine: It is a crucial precursor in the production of medetomidine, a sedative and analgesic agent used in veterinary medicine.[3][13]

  • Trypanosoma brucei Inhibitors: It is used as a reagent in the synthesis of pyridyl benzamides, which are being investigated as inhibitors for the kinetoplastid Trypanosoma brucei, the parasite responsible for African sleeping sickness.[3][11]

  • Neuroactive Compounds: It is also a reagent in the synthesis of 2,3-Dihydro-1H-isoindole-4-carboxylic Acid derivatives, which are explored for the treatment of various neurological and psychiatric disorders, including neurodegenerative diseases, depression, and anxiety.[11]

  • Organic Synthesis: Beyond specific pharmaceutical applications, it is a versatile reagent in broader organic synthesis for creating complex organic molecules for materials science and agrochemicals.[13] Benzoic acid and its derivatives have shown potential in cancer research.[14][15]

Safety and Handling

This compound is classified as an irritant.[2]

  • Hazards: It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][16][17]

  • Handling: Handle with gloves, and use proper glove removal techniques.[16] Avoid dust formation and breathing dust, vapor, mist, or gas.[7][16] Ensure adequate ventilation.[16] Wash thoroughly after handling.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like oxidizing agents.[7]

  • First Aid:

    • Skin Contact: Wash with plenty of soap and water.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[7]

    • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[7] In all cases of exposure, seek medical attention.[7]

Logical Workflow

The following diagram illustrates the general workflow from synthesis to characterization and application of this compound.

G A Starting Materials (o-Xylene, CO2) B Synthesis (Carboxylation) A->B C Crude Product (this compound) B->C D Purification (Recrystallization) C->D E Pure Product (White Crystalline Solid) D->E F Characterization E->F Analysis J Applications E->J Utilization G NMR (1H, 13C) F->G H IR Spectroscopy F->H I Mass Spectrometry F->I K Drug Development (e.g., Medetomidine) J->K L Organic Synthesis J->L

Caption: Workflow for Synthesis and Analysis of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2,3-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylbenzoic acid, also known as hemellitic acid, is an aromatic carboxylic acid with the chemical formula C₉H₁₀O₂.[1][2][3] It is a white to off-white crystalline powder that serves as a crucial intermediate in various fields of organic synthesis, most notably in the pharmaceutical industry.[4][5][6] Its structural features, including a benzene (B151609) ring substituted with two methyl groups and a carboxyl group, make it a valuable building block for complex molecules.[4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an examination of its role in the synthesis of biologically active compounds.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized in the tables below, providing a consolidated reference for laboratory and research applications.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₉H₁₀O₂[1][4][7]
Molecular Weight 150.17 g/mol [1][4][7]
Appearance White to off-white crystalline powder[4][5][6][8]
Melting Point 144-146 °C[4][5][9]
Boiling Point 281.5 ± 9.0 °C at 760 mmHg[4]
Density Approximately 1.1 ± 0.1 g/cm³[4]
Flash Point 129.6 ± 13.4 °C[4]
pKa 3.771 at 25°C[5][10]
Solubility Very soluble in water.[8] Soluble in ethanol (B145695).[11][8][11]
Chemical Identifiers
IdentifierValueSource(s)
CAS Number 603-79-2[1][4]
IUPAC Name This compound[1]
Synonyms Hemellitic acid, vic.-o-Xylylic acid[1][7][12]
InChI Key RIZUCYSQUWMQLX-UHFFFAOYSA-N[1]
SMILES CC1=C(C(=CC=C1)C(=O)O)C[1]

Experimental Protocols

Synthesis of this compound from o-Xylene (B151617) and Carbon Dioxide

This protocol describes a method for the synthesis of this compound via the carboxylation of o-xylene.

Materials:

  • o-Xylene (dry)

  • Anhydrous aluminum trichloride (B1173362) (AlCl₃)

  • N-butylimidazole (dry)

  • Carbon dioxide (gas cylinder)

  • Deionized water

  • Diethyl ether

  • 10% (w/w) Sodium hydroxide (B78521) solution

  • 1 mol/L Hydrochloric acid

Equipment:

  • 250 mL PTFE-lined autoclave

  • Magnetic stirrer

  • Heating mantle

  • Gas delivery system

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Under an argon atmosphere, add 40 mL of dry o-xylene to the 250 mL PTFE-lined autoclave.

  • Sequentially add 2.5 g of anhydrous aluminum trichloride and 1.16 g of dry N-butylimidazole to the autoclave.

  • Seal the reaction vessel and connect it to a carbon dioxide cylinder.

  • Pressurize the autoclave with carbon dioxide to 6 MPa.

  • Begin stirring the reaction mixture at 1000 rpm and heat the system to 40°C.

  • Maintain these conditions for 48 hours.

  • After the reaction is complete, cool the autoclave and carefully vent the excess CO₂.

  • Add 150 mL of water to the reaction mixture and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract three times with 50 mL of diethyl ether.

  • Combine the organic phases and concentrate using a rotary evaporator to obtain the crude product as an off-white solid.

  • Dissolve the crude product in 20 mL of a 10% (w/w) sodium hydroxide solution and filter to remove any insoluble impurities.

  • Acidify the filtrate with 1 mol/L hydrochloric acid to a pH of 1.

  • Allow the mixture to stand at room temperature for 60 minutes, then cool to -10°C to facilitate crystallization.

  • Collect the crystals by filtration and dry them to obtain pure this compound.

Purity Determination by Acid-Base Titration

This protocol provides a general method for determining the purity of a carboxylic acid sample, such as this compound, by titration with a standardized sodium hydroxide solution.

Materials:

  • This compound sample

  • Standardized ~0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein (B1677637) indicator solution

  • Ethanol

  • Deionized water

Equipment:

  • Analytical balance

  • 250 mL Erlenmeyer flask

  • 50 mL burette

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh approximately 0.2 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Dissolve the sample in a minimal amount of ethanol and then dilute with deionized water.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Fill the burette with the standardized ~0.1 M NaOH solution and record the initial volume.

  • Titrate the this compound solution with the NaOH solution while continuously stirring.

  • Continue the titration until a faint, persistent pink color is observed, indicating the endpoint.

  • Record the final volume of the NaOH solution.

  • Calculate the purity of the this compound sample based on the volume of NaOH used, its concentration, and the initial mass of the sample.

Mandatory Visualizations

Synthesis Workflow of this compound

Synthesis_Workflow Start Start Materials: o-Xylene, AlCl3, N-butylimidazole Reaction Carboxylation with CO2 (6 MPa, 40°C, 48h) Start->Reaction 1. Reaction Setup Workup Aqueous Workup & Ether Extraction Reaction->Workup 2. Quenching & Extraction Purification Base-Acid Purification & Crystallization Workup->Purification 3. Isolation & Purification Product Pure this compound Purification->Product 4. Final Product

Caption: Synthesis workflow for this compound.

Role as an Intermediate in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals.[4][13] A prominent example is its use in the production of medetomidine (B1201911), a potent and selective α₂-adrenergic agonist used as a sedative and analgesic in veterinary medicine.[4][13] The purity and stability of this compound are critical for the quality and efficacy of the final drug product.[4][13]

Signaling Pathway of Medetomidine

While this compound itself is not known to be directly involved in biological signaling pathways, its derivative, medetomidine, exerts its effects through the α₂-adrenergic receptor signaling cascade. Understanding this pathway illustrates the biological significance of compounds synthesized from this compound.

Medetomidine is a potent agonist for α₂-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[8] Activation of these receptors, primarily in the central nervous system, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[4] This cascade of events results in a decrease in the release of norepinephrine (B1679862) from presynaptic neurons, leading to sedation, analgesia, and muscle relaxation.[4][8]

Medetomidine_Signaling Medetomidine Medetomidine Alpha2_Receptor α2-Adrenergic Receptor (GPCR) Medetomidine->Alpha2_Receptor Binds to G_Protein Gi/o Protein Activation Alpha2_Receptor->G_Protein Activates Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP Decreased cAMP Adenylyl_Cyclase->cAMP Leads to Norepinephrine Decreased Norepinephrine Release cAMP->Norepinephrine Physiological_Effects Sedation, Analgesia, Muscle Relaxation Norepinephrine->Physiological_Effects Results in

Caption: Signaling pathway of medetomidine.

Stability and Reactivity

This compound is stable at room temperature in closed containers under normal storage and handling conditions.[8] It is incompatible with strong oxidizing agents.[8] Thermal decomposition may produce carbon monoxide and carbon dioxide.[8]

Applications

The primary application of this compound is as a versatile intermediate in organic synthesis.[5][13] Its utility extends to the synthesis of various bioactive compounds. For instance, it is a reagent in the creation of pyridyl benzamides, which have been investigated as inhibitors for Trypanosoma brucei, the parasite responsible for African sleeping sickness.[4][11] It is also used in the synthesis of compounds for treating a range of neurological and psychiatric disorders.[11]

Conclusion

This compound is a well-characterized compound with a defined set of physical and chemical properties that make it a valuable resource for chemical synthesis. Its primary role as an intermediate, particularly in the pharmaceutical industry, underscores the importance of understanding its characteristics and the protocols for its synthesis and analysis. The biological activity of its derivatives, such as medetomidine, highlights the downstream impact of this foundational chemical building block in drug development and research. This guide provides essential technical information to support its effective and safe use in a research and development setting.

References

A Technical Guide to 2,3-Dimethylbenzoic Acid: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dimethylbenzoic acid, a key chemical intermediate in various synthetic processes, most notably in the pharmaceutical industry. This document details its fundamental properties, provides a step-by-step synthesis protocol, and outlines an analytical methodology for its characterization.

Core Properties of this compound

This compound, also known as hemellitic acid, is an aromatic carboxylic acid. Its structure consists of a benzene (B151609) ring substituted with two methyl groups at positions 2 and 3, and a carboxyl group at position 1.

PropertyValueSource
Molecular Formula C₉H₁₀O₂[1][2][3]
Molecular Weight 150.17 g/mol [1][2]
CAS Number 603-79-2[2][3]
Appearance White to off-white crystalline powder[4]
Melting Point 144-146 °C[4]
Boiling Point 281.5±9.0 °C at 760 mmHg[4]
Density 1.1±0.1 g/cm³[4]
Flash Point 129.6±13.4 °C[4]

Synthesis of this compound

The synthesis of this compound can be achieved through the carboxylation of o-xylene (B151617) using carbon dioxide in the presence of a catalyst. The following protocol is a detailed method for this synthesis.

Experimental Protocol: Synthesis from o-Xylene and Carbon Dioxide

Materials:

  • o-Xylene (dry)

  • Anhydrous Aluminum chloride (AlCl₃)

  • 1-Butylimidazole (dry)

  • Carbon dioxide (CO₂)

  • Argon (Ar)

  • Water

  • Ether

  • 10% (w/w) Sodium hydroxide (B78521) (NaOH) solution

  • 1 mol/L Hydrochloric acid (HCl)

Equipment:

  • 250 mL PTFE-lined autoclave

  • Magnetic stirrer

  • Heating mantle

  • Extraction funnel

  • Rotary evaporator

  • Filtration apparatus

  • Drying oven

Procedure:

  • Under an argon atmosphere, quickly add 40 mL of dry ortho-xylene to a 250 mL PTFE-lined autoclave.

  • Add 2.5 g of anhydrous AlCl₃ and 1.16 g of dry N-butylimidazole to the autoclave.

  • Seal the reaction vessel and connect it to a CO₂ cylinder.

  • Open the valve to control the CO₂ pressure to 6 MPa.

  • Begin stirring at 1000 rpm and heat the reaction mixture to 40°C for 48 hours.[5]

  • After the reaction is complete, cool the autoclave and carefully vent the CO₂.

  • Add 150 mL of water to the reaction system and stir for 30 minutes.[5]

  • Transfer the mixture to an extraction funnel and extract three times with 50 mL of ether.[5]

  • Combine the organic phases, concentrate using a rotary evaporator, and dry to yield crude this compound as an off-white solid.[5]

  • Dissolve the crude product in 20 mL of a 10% (w/w) sodium hydroxide solution and filter to remove any insoluble matter.[5]

  • Acidify the filtrate with 1 mol/L hydrochloric acid to a pH of 1 and let it stand at room temperature for 60 minutes to allow for precipitation.[5]

  • Cool the mixture to -10°C to enhance crystallization.

  • Filter the crystals and dry them to obtain pure, white solid this compound.[5]

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification o_xylene o-Xylene autoclave Autoclave Reaction (40°C, 6 MPa, 48h) o_xylene->autoclave co2 Carbon Dioxide co2->autoclave catalyst AlCl3 / 1-Butylimidazole catalyst->autoclave hydrolysis Hydrolysis autoclave->hydrolysis Reaction Mixture extraction Ether Extraction hydrolysis->extraction base_dissolution Dissolution in NaOH extraction->base_dissolution Crude Product acidification Acidification with HCl base_dissolution->acidification crystallization Crystallization acidification->crystallization product This compound crystallization->product

Caption: Synthesis workflow for this compound from o-xylene.

Analytical Methodology: GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust method for the identification and quantification of this compound. The following is a general protocol for the analysis of dimethylbenzoic acid isomers, which can be specifically applied to this compound.

Experimental Protocol: GC-MS Analysis

Sample Preparation (Derivatization):

  • An aliquot of the sample containing this compound is transferred to a reaction vial.

  • The sample is subjected to derivatization to increase its volatility for GC analysis. A common method is silylation.

  • Add a silylating agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to the sample.[6]

  • Heat the vial to ensure complete derivatization.

GC-MS Parameters:

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).[6]

  • Carrier Gas: Helium.[6]

  • Injection Mode: Splitless.

  • Temperature Program: An appropriate temperature gradient is used to separate the analyte from other components. For example, an initial temperature of 60°C, held for 2 minutes, followed by a ramp to 280°C at 10°C/min, and a final hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative identification.

Data Analysis:

  • The retention time of the derivatized this compound is used for its identification by comparison with a known standard.

  • The mass spectrum of the analyte will show a characteristic fragmentation pattern, which is used for confirmation.

  • For quantitative analysis, a calibration curve is prepared using standards of known concentrations. An internal standard, such as 3-methoxy-4-methylbenzoic acid, can be used to improve accuracy and precision.[6]

G GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample containing This compound derivatization Derivatization (e.g., Silylation) sample->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Identification (Retention Time & Mass Spectrum) detection->identification quantification Quantification (Calibration Curve) detection->quantification result Concentration of This compound identification->result quantification->result

Caption: General workflow for the GC-MS analysis of this compound.

Application in Drug Development: Synthesis of Medetomidine (B1201911)

A primary application of this compound is as a starting material in the multi-step synthesis of Medetomidine.[7][8] Medetomidine is a potent and selective α₂-adrenergic agonist used as a veterinary sedative and analgesic.[7] The synthesis involves converting this compound into an intermediate that is then used to construct the imidazole (B134444) ring of the final Medetomidine molecule.[9]

G Role of this compound in Medetomidine Synthesis start This compound intermediate1 (2,3-dimethylphenyl)-imidazol-1-yl-methanone start->intermediate1 Activation & Imidazole coupling intermediate2 1-(2,3-dimethylphenyl)-2-nitroethanone intermediate1->intermediate2 Reaction with Nitromethane medetomidine Medetomidine intermediate2->medetomidine Further synthetic steps

Caption: Simplified pathway from this compound to Medetomidine.

References

An In-depth Technical Guide to 2,3-Dimethylbenzoic Acid: Structure, Nomenclature, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dimethylbenzoic acid, a key chemical intermediate in the pharmaceutical and organic synthesis sectors. The document details its chemical structure, nomenclature, and physicochemical properties. Furthermore, it presents detailed experimental protocols for its synthesis and its application in the synthesis of the veterinary sedative medetomidine (B1201911). Spectroscopic data, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, are analyzed to facilitate its characterization. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical research.

Introduction

This compound, also known as 2,3-xylic acid, is an aromatic carboxylic acid with the chemical formula C₉H₁₀O₂.[1][2] Its structure consists of a benzene (B151609) ring substituted with a carboxyl group at position 1 and two methyl groups at positions 2 and 3. This substitution pattern imparts specific chemical properties and reactivity, making it a valuable building block in organic synthesis. Notably, it is a crucial precursor in the production of medetomidine, a potent and selective α2-adrenergic agonist used as a sedative and analgesic in veterinary medicine.[3][4] Understanding the structure, properties, and synthesis of this compound is therefore of significant interest to the pharmaceutical and chemical industries.

Structure and Nomenclature

The structural and identifying information for this compound is summarized in the table below.

IdentifierValue
IUPAC Name This compound[5]
Synonyms 2,3-Xylic acid, Hemellitic acid[2]
CAS Number 603-79-2[1][3][5]
Molecular Formula C₉H₁₀O₂[1][2][5]
Molecular Weight 150.17 g/mol [1]
InChI InChI=1S/C9H10O2/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3,(H,10,11)
SMILES CC1=C(C(=CC=C1)C(=O)O)C[5]

The structure of this compound is depicted in the following diagram:

G Chemical Structure of this compound cluster_0 C1 C2 C1->C2 C7 C1->C7 C C3 C2->C3 C8 C2->C8 CH₃ C4 C3->C4 C9 C3->C9 CH₃ C5 C4->C5 C6 C5->C6 C6->C1 O1 C7->O1 O O2 C7->O2 OH L1 C1 L2 C2 L3 C3 L4 C4 L5 C5 L6 C6

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. These properties are summarized in the table below.

PropertyValueReference(s)
Appearance White to off-white crystalline powder[3][6]
Melting Point 144-146 °C[3][7][8]
Boiling Point 281.5 ± 9.0 °C at 760 mmHg[3]
Density 1.1 ± 0.1 g/cm³[3]
pKa 3.771 at 25°C[9]
Solubility Very soluble in water. Soluble in ethanol (B145695).[6][7]
Flash Point 129.6 ± 13.4 °C[3]

Experimental Protocols

Synthesis of this compound

Several methods can be employed for the synthesis of this compound. Two common laboratory-scale methods are detailed below.

Method 1: Grignard Reaction of 2-Bromo-m-xylene (B44306) followed by Carboxylation

This method involves the formation of a Grignard reagent from 2-bromo-m-xylene, which is then reacted with carbon dioxide (dry ice) to yield the corresponding carboxylic acid.

  • Step 1: Preparation of Grignard Reagent. In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq). Add a small crystal of iodine to activate the magnesium. Add a solution of 2-bromo-m-xylene (1.0 eq) in anhydrous diethyl ether to the dropping funnel. Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction. Once the reaction starts (indicated by bubbling and a grayish color), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Step 2: Carboxylation. Cool the Grignard reagent solution in an ice bath. In a separate beaker, crush an excess of dry ice (solid carbon dioxide). Slowly and carefully, pour the Grignard solution onto the crushed dry ice with vigorous stirring. The mixture will solidify. Allow the excess dry ice to sublime.

  • Step 3: Work-up and Purification. To the resulting solid, slowly add 1 M hydrochloric acid with stirring until the solid dissolves and the aqueous layer is acidic. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound. The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture.

Method 2: Oxidation of 2,3-Dimethylbenzaldehyde (B27725)

This method involves the oxidation of the corresponding aldehyde to the carboxylic acid using a suitable oxidizing agent.

  • Step 1: Oxidation. In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dimethylbenzaldehyde (1.0 eq) in a suitable solvent such as acetone (B3395972). To this solution, add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise with stirring while maintaining the temperature at 0-5 °C using an ice bath. The reaction is exothermic, and the addition rate should be controlled to prevent a rapid temperature increase. The reaction progress can be monitored by TLC.

  • Step 2: Quenching and Work-up. Once the reaction is complete, quench the excess oxidizing agent by adding a small amount of isopropanol (B130326) until the orange-brown color disappears, and a green precipitate of chromium salts is formed.

  • Step 3: Isolation and Purification. Remove the acetone under reduced pressure. Add water to the residue and extract the product with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude this compound. Further purification can be achieved by recrystallization.

Synthesis of Medetomidine from this compound

This compound is a key starting material for the synthesis of medetomidine. The following is a representative synthetic route.

G Synthetic Pathway to Medetomidine A This compound B 2,3-Dimethylbenzoyl chloride A->B SOCl₂ or (COCl)₂ C (2,3-Dimethylphenyl)(1H-imidazol-1-yl)methanone B->C Imidazole (B134444) D 1-(2,3-Dimethylphenyl)ethan-1-one C->D 1. CH₃MgBr 2. H₃O⁺ E 4-(1-(2,3-Dimethylphenyl)ethyl)-1H-imidazole (Medetomidine) D->E N-tosylmethyl isocyanide, K₂CO₃, MeOH

Caption: A plausible synthetic route from this compound to medetomidine.

Experimental Protocol:

  • Step 1: Synthesis of 2,3-Dimethylbenzoyl chloride. To a solution of this compound (1.0 eq) in an inert solvent like dichloromethane, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir the reaction mixture at room temperature until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 2,3-dimethylbenzoyl chloride, which can be used in the next step without further purification.

  • Step 2: Synthesis of (2,3-Dimethylphenyl)(1H-imidazol-1-yl)methanone. Dissolve imidazole (2.0 eq) in a suitable solvent like dichloromethane. Cool the solution in an ice bath and add the previously prepared 2,3-dimethylbenzoyl chloride dropwise with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate to give the imidazolide (B1226674) intermediate.

  • Step 3: Synthesis of 1-(2,3-Dimethylphenyl)ethan-1-one. Dissolve the imidazolide from the previous step in an anhydrous solvent like THF. Cool the solution to 0 °C and add a solution of methylmagnesium bromide (Grignard reagent, 1.5 eq) in THF dropwise. Stir the reaction at this temperature for a few hours and then quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate. The crude product can be purified by column chromatography.

  • Step 4: Synthesis of Medetomidine. A mixture of 1-(2,3-dimethylphenyl)ethan-1-one (1.0 eq), N-tosylmethyl isocyanide (TosMIC, 1.1 eq), and potassium carbonate (2.0 eq) in methanol (B129727) is heated at reflux. The reaction is monitored by TLC. After completion, the solvent is removed, and the residue is partitioned between water and ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to afford medetomidine.

Spectroscopic Data and Analysis

¹H NMR Spectroscopy

A representative ¹H NMR spectrum of this compound in CDCl₃ would exhibit the following signals:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11-12Singlet (broad)1H-COOH
~7.8-8.0Doublet1HAr-H (ortho to COOH)
~7.1-7.3Multiplet2HAr-H
~2.4Singlet3HAr-CH₃
~2.3Singlet3HAr-CH₃

The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can vary with concentration and solvent. The aromatic protons will show splitting patterns consistent with a 1,2,3-trisubstituted benzene ring. The two methyl groups will appear as distinct singlets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum in CDCl₃ would show the following characteristic peaks:

Chemical Shift (ppm)Assignment
~172-COOH
~140Ar-C (quaternary, attached to CH₃)
~138Ar-C (quaternary, attached to CH₃)
~132Ar-C (quaternary, attached to COOH)
~131Ar-CH
~128Ar-CH
~125Ar-CH
~20Ar-CH₃
~16Ar-CH₃

The carbonyl carbon of the carboxylic acid is significantly downfield. The six aromatic carbons will give rise to six distinct signals due to the lack of symmetry. The two methyl carbons will also have slightly different chemical shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display the following key absorption bands:

Wavenumber (cm⁻¹)Vibration
2500-3300 (broad)O-H stretch (carboxylic acid dimer)
~1700C=O stretch (carboxylic acid dimer)
~1600, ~1450C=C stretch (aromatic ring)
~1300C-O stretch and O-H bend (in-plane)
~920 (broad)O-H bend (out-of-plane, dimer)
~3000C-H stretch (aromatic and methyl)
~1400, ~1380C-H bend (methyl)

The broad O-H stretching band is characteristic of the hydrogen-bonded dimer structure of carboxylic acids in the solid state. The strong carbonyl absorption around 1700 cm⁻¹ is also a key diagnostic peak.

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) of this compound would show a molecular ion peak [M]⁺ at m/z = 150. Key fragmentation pathways would include:

  • Loss of a hydroxyl radical (-OH): [M - 17]⁺ at m/z = 133.

  • Loss of a water molecule (-H₂O): [M - 18]⁺ at m/z = 132.

  • Loss of a carboxyl group (-COOH): [M - 45]⁺ at m/z = 105.

  • Loss of a methyl radical (-CH₃) followed by CO: [M - 15 - 28]⁺ at m/z = 107.

The fragmentation pattern provides valuable information for confirming the structure of the molecule.

Applications in Drug Development and Research

This compound is a versatile intermediate in organic synthesis with significant applications in the pharmaceutical industry.[3]

  • Precursor to Medetomidine: Its primary application is in the synthesis of medetomidine, a widely used veterinary sedative and analgesic.[3][4] The purity and quality of this compound are critical for the efficacy and safety of the final drug product.

  • Synthesis of Bioactive Compounds: It serves as a starting material for the synthesis of various other bioactive molecules. For instance, it has been used in the preparation of pyridyl benzamides, which are being investigated as potential inhibitors of Trypanosoma brucei, the parasite responsible for African sleeping sickness.[3]

  • Research Chemical: In a broader research context, this compound is used to create complex organic molecules for studies in material science and agrochemicals.[4]

Conclusion

This compound is a chemical compound of significant interest due to its role as a key intermediate in the synthesis of pharmaceuticals and other valuable organic molecules. This guide has provided a detailed overview of its structure, nomenclature, physicochemical properties, and spectroscopic characteristics. The inclusion of detailed experimental protocols for its synthesis and its conversion to medetomidine aims to provide researchers and drug development professionals with a practical and comprehensive resource. The data and methodologies presented herein are intended to facilitate further research and application of this important chemical building block.

References

Solubility Profile of 2,3-Dimethylbenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-dimethylbenzoic acid in water and common organic solvents. While specific quantitative solubility data for this compound is limited in publicly available literature, this document consolidates the existing qualitative information, presents solubility data for structurally analogous compounds, and offers detailed experimental protocols to enable researchers to determine its solubility for their specific applications.

Introduction to this compound

This compound, also known as hemellitic acid, is an aromatic carboxylic acid with the chemical formula (CH₃)₂C₆H₃COOH.[1] Its structure consists of a benzene (B151609) ring substituted with a carboxylic acid group and two methyl groups at positions 2 and 3.[1] This substitution pattern influences its physicochemical properties, including its solubility in various media. Understanding the solubility of this compound is critical for a range of applications, including organic synthesis, purification, formulation development, and as an intermediate in the pharmaceutical industry.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are essential for understanding its solubility behavior.

PropertyValueReference
CAS Number 603-79-2[2]
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [1]
Appearance White to off-white crystalline powder[2][3]
Melting Point 144-146 °C[2]
Boiling Point 281.5 ± 9.0 °C at 760 mmHg[2]
pKa 3.771 (at 25°C)[4]
LogP (Octanol/Water) 2.8[1]

Solubility Data

Qualitative Solubility of this compound

Direct quantitative solubility data for this compound is scarce. However, one source describes it as "very soluble" in water. Purification methods suggest it can be crystallized from ethanol, indicating good solubility in this solvent at elevated temperatures.[5]

Quantitative Solubility of Structurally Similar Compounds

To provide a practical reference for researchers, the following table summarizes the solubility of benzoic acid and other dimethylbenzoic acid isomers in various solvents. The solubility of this compound is expected to be influenced by the position of the methyl groups, which can affect crystal lattice energy and interactions with solvent molecules.

CompoundSolventTemperature (°C)Solubility ( g/100g of solvent)
Benzoic AcidWater250.34
Benzoic AcidEthanol2545.5
Benzoic AcidAcetone2555.6
Benzoic AcidToluene2511.9
3,4-Dimethylbenzoic AcidEthanol157.82 (mole fraction x10²)

Note: This data is provided for comparative purposes. The actual solubility of this compound may vary.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are recommended. The equilibrium solubility (shake-flask) method is a gold-standard technique for determining thermodynamic solubility.

Equilibrium Solubility Determination (Shake-Flask Method)

This method involves equilibrating an excess of the solid compound with the solvent of interest until the solution is saturated.

Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (±0.1 mg)

  • Thermostatic shaker or orbital incubator

  • Vials with screw caps

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Syringe filters (chemically compatible with the solvent)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette. To avoid precipitation, immediately dilute the aliquot with a known volume of a suitable solvent in which this compound is freely soluble.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

  • Calculation: Calculate the original concentration of the saturated solution, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Analytical Method for Quantification: HPLC-UV

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (with 0.1% formic acid or phosphoric acid to control pH and ensure the analyte is in its neutral form). The exact ratio should be optimized for good peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined from the UV-Vis spectrum of this compound (typically around the λmax).

  • Column Temperature: 25 °C

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the diluted sample from the solubility experiment and determine its concentration from the calibration curve.

Visualizing the Experimental Workflow

The following diagrams illustrate the key workflows for determining the solubility of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess This compound prep2 Add to vial with known volume of solvent equil1 Agitate at constant temperature (24-48h) prep2->equil1 Equilibrate sep1 Settle or Centrifuge equil1->sep1 Separate Phases quant1 Withdraw supernatant sep1->quant1 Sample quant2 Dilute sample quant1->quant2 Prepare for Analysis quant3 Analyze by HPLC/UV-Vis quant2->quant3 Measure Concentration quant4 Calculate solubility quant3->quant4 Determine Final Value

Figure 1: Experimental workflow for equilibrium solubility determination.

hplc_workflow cluster_standards Calibration cluster_sample Sample Analysis cluster_calc Calculation std1 Prepare standard solutions of known concentrations std2 Inject standards into HPLC std1->std2 std3 Generate calibration curve (Peak Area vs. Concentration) std2->std3 calc1 Determine concentration from calibration curve std3->calc1 samp1 Inject diluted sample from solubility experiment samp2 Measure peak area samp1->samp2 samp2->calc1 calc2 Apply dilution factor calc1->calc2 result Final Solubility calc2->result

Figure 2: Workflow for HPLC-based quantification of solubility.

References

Melting and boiling point of 2,3-Dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dimethylbenzoic Acid

Introduction

This compound, also known as hemellitic acid, is an aromatic carboxylic acid with the chemical formula (CH₃)₂C₆H₃CO₂H.[1] As a substituted benzoic acid derivative, its physical properties, particularly its melting and boiling points, are of significant interest in various fields of chemical research and development, including organic synthesis and drug discovery. This technical guide provides a comprehensive overview of the melting and boiling points of this compound, detailed experimental protocols for their determination, and logical diagrams illustrating the underlying principles.

Physicochemical Data

The melting and boiling points of this compound are critical parameters for its identification, purification, and handling. The experimentally determined and estimated values are summarized in the table below.

PropertyValueNotes
Melting Point 144-146 °CLiterature value.[1][2][3]
Boiling Point 271.51 °CEstimated value.[2][3][4]

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of the melting and boiling points of a solid organic compound such as this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range. A common laboratory method for determining the melting point is the capillary tube method using a melting point apparatus.

Protocol:

  • Sample Preparation: A small amount of dry this compound is finely crushed into a powder.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, achieving a sample height of 2-3 mm.[5]

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus (such as a Mel-Temp or Thiele tube).[5][6] The thermometer must be positioned to accurately measure the temperature of the heating block and the sample.

  • Rapid Determination (Optional): A preliminary, rapid heating run (5-10 °C per minute) can be performed to quickly determine an approximate melting point range.[5]

  • Accurate Determination: The apparatus is allowed to cool to at least 20 °C below the approximate melting point. A fresh sample is used, and the temperature is increased slowly, at a rate of approximately 2 °C per minute.[5]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[5]

  • Purity Assessment: A narrow melting point range (typically less than 2 °C) is indicative of a pure compound.[5]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. Since this compound is a solid at room temperature, its boiling point is determined at elevated temperatures. The Thiele tube method is suitable for small-scale determination.

Protocol:

  • Sample Preparation: Approximately 0.5 mL of molten this compound or a solution in a high-boiling solvent is placed into a small test tube (Durham tube).

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is placed into the test tube with the open end down.[7]

  • Apparatus Setup: The test tube assembly is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid like mineral oil.[7]

  • Heating: The side arm of the Thiele tube is gently and continuously heated. This design allows for even heat distribution by convection currents in the oil.[7]

  • Observation: As the temperature rises, air trapped in the capillary tube will escape. When the boiling point is reached, a continuous stream of bubbles will emerge from the capillary tube.

  • Data Recording: Heating is stopped, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the external pressure equals the vapor pressure of the substance.

Visualizations

The following diagrams illustrate the workflows for determining the physicochemical properties and the logical relationship of purity to melting point.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording start Start: Obtain this compound Sample crush Crush Sample to Fine Powder start->crush load Load Powder into Capillary Tube (2-3 mm) crush->load place Place Capillary in Melting Point Apparatus load->place heat Heat Slowly (~2°C/min) place->heat observe Observe for Melting heat->observe record_start Record T1 at First Liquid Drop observe->record_start record_end Record T2 at Last Crystal Melt record_start->record_end calculate Melting Range = T1 - T2 record_end->calculate end_node end_node calculate->end_node End: Melting Point Determined

Caption: Workflow for Melting Point Determination.

BoilingPointWorkflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement start Start: Place Sample in Durham Tube insert_cap Insert Inverted Capillary Tube start->insert_cap attach Attach Tube to Thermometer insert_cap->attach place_thiele Place Assembly in Thiele Tube with Oil attach->place_thiele heat Gently Heat Thiele Tube Side Arm place_thiele->heat observe_bubbles Observe Continuous Stream of Bubbles heat->observe_bubbles cool Stop Heating and Allow to Cool observe_bubbles->cool observe_entry Observe Liquid Entering Capillary cool->observe_entry record_bp End: Boiling Point Recorded observe_entry->record_bp Record Temperature

Caption: Workflow for Boiling Point Determination.

ImpurityEffect cluster_compound Compound State cluster_properties Melting Point Characteristics pure Pure this compound mp_pure Sharp & Defined Melting Point (e.g., 144-146°C) pure->mp_pure exhibits impure Impure this compound mp_impure Depressed & Broad Melting Range (e.g., <144°C over several degrees) impure->mp_impure exhibits

Caption: Effect of Impurities on Melting Point.

References

Spectroscopic Profile of 2,3-Dimethylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dimethylbenzoic acid, a crucial molecule in various research and development applications. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.0 - 13.0Singlet (broad)1H-COOH
~7.8 (d)Doublet1HAr-H
~7.2 (t)Triplet1HAr-H
~7.1 (d)Doublet1HAr-H
~2.4 (s)Singlet3HAr-CH₃
~2.2 (s)Singlet3HAr-CH₃

Note: Exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
~172-COOH
~138Ar-C
~137Ar-C
~132Ar-C
~130Ar-CH
~125Ar-CH
~124Ar-CH
~20Ar-CH₃
~15Ar-CH₃

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following significant absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
~2980MediumC-H stretch (Aromatic & Aliphatic)
~1700StrongC=O stretch (Carboxylic Acid)
~1600MediumC=C stretch (Aromatic)
~1450MediumC-H bend (Aliphatic)
~1300StrongC-O stretch
~900MediumO-H bend
Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

m/zRelative Intensity (%)Assignment
150High[M]⁺ (Molecular Ion)
135High[M - CH₃]⁺
133Moderate[M - OH]⁺
105High[M - COOH]⁺ or [M - H₂O - CH₃]⁺
77Moderate[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrument Parameters (Typical):

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • ¹H NMR:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

  • ¹³C NMR:

    • Number of scans: 1024 or more

    • Relaxation delay: 2-5 seconds

    • Proton decoupling: Applied to simplify the spectrum.

FT-IR Spectroscopy (ATR)

Sample Preparation:

Attenuated Total Reflectance (ATR) is a convenient method for solid samples, requiring minimal preparation.

  • Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply firm and even pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Instrument Parameters (Typical):

  • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of carboxylic acids, derivatization is often required for GC-MS analysis.

Sample Preparation (Derivatization):

  • Dissolve a known amount of this compound in a suitable solvent (e.g., ethyl acetate).

  • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to convert the carboxylic acid to its more volatile trimethylsilyl (B98337) (TMS) ester.

  • Heat the mixture at a specified temperature (e.g., 60-70 °C) for a set time (e.g., 30-60 minutes) to ensure complete derivatization.

  • Allow the sample to cool to room temperature before injection.

Instrument Parameters (Typical):

  • Gas Chromatograph:

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250-280 °C

    • Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500).

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Characterization Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Derivatization (e.g., Silylation) Sample->Prep_MS NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectroscopy (ATR) Prep_IR->IR MS GC-MS Analysis Prep_MS->MS Data_NMR Chemical Shifts (δ) Coupling Constants (J) Integration NMR->Data_NMR Data_IR Absorption Bands (cm⁻¹) Functional Groups IR->Data_IR Data_MS Molecular Ion (m/z) Fragmentation Pattern MS->Data_MS Structure Structural Elucidation & Purity Assessment Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: Spectroscopic Analysis Workflow.

An In-Depth Technical Guide to the Biological Activity of 2,3-Dimethylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2,3-dimethylbenzoic acid, a substituted aromatic carboxylic acid, are emerging as a scaffold of significant interest in medicinal chemistry. While the parent compound, this compound (CAS 603-79-2), primarily serves as a chemical intermediate in the synthesis of pharmaceuticals like the veterinary sedative medetomidine (B1201911) and potential antiparasitic agents, its derivatives, particularly hydrazones, have demonstrated notable biological activities. This guide provides a comprehensive overview of the current state of research into the biological effects of these compounds, with a focus on their anticancer properties. It aims to be a valuable resource for professionals engaged in drug discovery and development by presenting quantitative data, detailed experimental methodologies, and elucidating the underlying mechanisms of action through signaling pathway and workflow diagrams.

Anticancer Activity of this compound Hydrazone Derivatives

Recent studies have highlighted the potential of hydrazone derivatives of this compound as selective antitumor agents. A notable study investigated a series of N'-(substituted-benzylidene)-2,3-dimethylbenzohydrazides for their cytotoxic effects against human lung adenocarcinoma (A549) and mouse embryonic fibroblast (L929) cell lines.[1]

Quantitative Cytotoxicity Data

The in vitro cytotoxic activities of these derivatives were quantified using the MTT assay, and the half-maximal inhibitory concentrations (IC50) were determined. The results for the most promising selective antitumor compounds against the A549 cell line are summarized in the table below.[1]

Compound IDSubstitution on Benzylidene MoietyA549 IC50 (µM)L929 IC50 (µM)Selectivity Index (SI)
3a 4-(Dimethylamino)91.35 ± 21.89>500>5.47
3e 4-Piperidino176.23 ± 56.50>500>2.84
3g 4-(4-Methylpiperazin-1-yl)46.60 ± 6.15276.70 ± 59.905.94
3i 4-(1H-Imidazol-1-yl)83.59 ± 7.30>500>5.98

A higher Selectivity Index (SI = IC50 for L929 cells / IC50 for A549 cells) indicates greater selectivity for cancer cells over non-cancerous cells.[1]

Mechanisms of Action

The investigated this compound hydrazone derivatives exhibit their anticancer effects through distinct mechanisms, primarily involving the induction of apoptosis and the inhibition of key cell signaling pathways.[1]

Akt Signaling Pathway Inhibition

Compounds 3e and 3i have been identified as inhibitors of the Akt signaling pathway.[1] Akt, a serine/threonine kinase, is a crucial regulator of cell survival, proliferation, and growth. Its inhibition can lead to the suppression of tumor progression. The diagram below illustrates the general workflow for identifying Akt inhibitors.

Akt_Inhibition_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism Elucidation start Synthesized this compound Hydrazone Derivatives cell_culture Treat A549 Cancer Cells start->cell_culture akt_assay Colorimetric Akt Inhibition Assay cell_culture->akt_assay ic50_determination Determine IC50 Values akt_assay->ic50_determination akt_inhibition Akt Inhibition Confirmed ic50_determination->akt_inhibition downstream_effects Suppression of Cell Survival and Proliferation akt_inhibition->downstream_effects apoptosis Induction of Apoptosis downstream_effects->apoptosis

Workflow for Identifying Akt Inhibitors

The inhibition of the Akt pathway by these compounds disrupts downstream signaling, ultimately leading to a decrease in cell viability and the induction of apoptosis.

Induction of Apoptosis

Compounds 3a and 3g have been shown to induce apoptosis in A549 cells through a mechanism that does not involve significant Akt inhibition.[1] While the precise signaling cascade for these specific compounds is yet to be fully elucidated, apoptosis generally proceeds via two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program. The diagram below depicts a generalized overview of the intrinsic and extrinsic apoptotic pathways.

Apoptosis_Pathways Generalized Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 execution_caspases Executioner Caspases (e.g., Caspase-3) caspase8->execution_caspases cell_stress Intracellular Stress (e.g., DNA damage) bcl2_family Bcl-2 Family Regulation cell_stress->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->execution_caspases apoptosis Apoptosis execution_caspases->apoptosis

Overview of Intrinsic and Extrinsic Apoptotic Pathways

Further research is required to pinpoint the specific molecular targets of compounds 3a and 3g within these apoptotic cascades.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of N'-(Substituted-benzylidene)-2,3-dimethylbenzohydrazide Derivatives

The synthesis of the this compound hydrazone derivatives involves a two-step process:

Step 1: Synthesis of 2,3-Dimethylbenzohydrazide (B1284886)

  • A mixture of methyl 2,3-dimethylbenzoate (B1232805) (1 equivalent) and hydrazine (B178648) hydrate (B1144303) (1.5 equivalents) in absolute ethanol (B145695) is refluxed for 8-12 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.

  • The solid is washed with cold ethanol and dried to yield 2,3-dimethylbenzohydrazide.

Step 2: Synthesis of N'-(Substituted-benzylidene)-2,3-dimethylbenzohydrazides

  • A solution of 2,3-dimethylbenzohydrazide (1 equivalent) in absolute ethanol is prepared.

  • To this solution, the appropriate substituted benzaldehyde (B42025) (1 equivalent) is added, followed by a catalytic amount of glacial acetic acid.

  • The mixture is refluxed for 4-6 hours, with the reaction monitored by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol or methanol) to afford the pure N'-(substituted-benzylidene)-2,3-dimethylbenzohydrazide derivative.

Synthesis_Workflow reagent1 Methyl 2,3-dimethylbenzoate reflux1 Reflux in Ethanol reagent1->reflux1 reagent2 Hydrazine Hydrate reagent2->reflux1 intermediate 2,3-Dimethylbenzohydrazide reflux1->intermediate reflux2 Reflux in Ethanol with Acetic Acid intermediate->reflux2 reagent3 Substituted Benzaldehyde reagent3->reflux2 product N'-(Substituted-benzylidene)-2,3-dimethylbenzohydrazide reflux2->product

Synthesis Workflow for Hydrazone Derivatives
In Vitro Cytotoxicity MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: A549 and L929 cells are seeded into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.5%) for 48 hours. Control wells receive the same volume of medium with DMSO.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Other Potential Biological Activities

While the primary focus of current research has been on the anticancer properties of this compound derivatives, the broader class of benzoic acid derivatives is known to exhibit a range of other biological activities, including antimicrobial and various enzyme inhibitory effects. However, at present, there is a lack of specific quantitative data (e.g., MIC, IC50) in the public domain for amides, esters, and other derivatives of this compound in these areas. Further research is warranted to explore these potential therapeutic applications.

Conclusion

Derivatives of this compound, particularly the hydrazones, represent a promising class of compounds with selective anticancer activity. Their mechanisms of action, which include the inhibition of the Akt signaling pathway and the induction of apoptosis, offer multiple avenues for therapeutic intervention. The synthetic accessibility of these compounds, coupled with the potential for diverse substitutions, makes them an attractive scaffold for further optimization in drug discovery programs. While the exploration of other biological activities for this compound derivatives is still in its nascent stages, the potent anticancer effects observed to date underscore the therapeutic potential of this chemical class. Future research should focus on detailed mechanistic studies of the non-Akt-mediated apoptotic pathways and a broader screening of other derivatives to uncover new biological functions.

References

An In-depth Technical Guide to the Thermochemical Properties of Dimethylbenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of the six isomers of dimethylbenzoic acid. The data and methodologies presented are essential for a thorough understanding of the energetic and stability characteristics of these compounds, which is critical for their application in chemical synthesis, materials science, and pharmaceutical development.

Core Thermochemical Data

The following tables summarize the key thermochemical properties for the six isomers of dimethylbenzoic acid. These values are fundamental for thermodynamic calculations in reaction and process design, providing insights into the relative stabilities and energy landscapes of these molecules.

Table 1: Enthalpies of Formation and Combustion for Dimethylbenzoic Acid Isomers

IsomerEnthalpy of Formation (solid, kJ/mol)Enthalpy of Formation (gas, kJ/mol)Enthalpy of Combustion (solid, kJ/mol)
2,3-Dimethylbenzoic Acid -450.4 ± 1.0-345.8 ± 1.1-4520.4 ± 1.0
2,4-Dimethylbenzoic Acid -458.5 ± 1.7[1]-355.0 ± 1.7[2]-4512.32 ± 0.84[1][3]
2,5-Dimethylbenzoic Acid -456.1 ± 1.6-351.1 ± 1.7[4]-4514.66 ± 0.79
2,6-Dimethylbenzoic Acid -440.7 ± 1.0-341.6 ± 1.7[5]-4529.9 ± 1.0
3,4-Dimethylbenzoic Acid -464.3 ± 1.6-362.4 ± 1.7-4501.9 ± 0.5
3,5-Dimethylbenzoic Acid -467.5 ± 1.5-360.8 ± 1.6-4503.3 ± 0.9

Table 2: Enthalpies of Phase Transitions for Dimethylbenzoic Acid Isomers

IsomerEnthalpy of Sublimation (kJ/mol)Enthalpy of Fusion (kJ/mol)Melting Point (°C)
This compound 104.6 ± 0.418.3[6]144-146[7]
2,4-Dimethylbenzoic Acid 103.5 ± 0.3[8]21.8124-126
2,5-Dimethylbenzoic Acid 105.0 ± 0.6[9]20.1132-134
2,6-Dimethylbenzoic Acid 99.1 ± 0.416.7114-116
3,4-Dimethylbenzoic Acid 101.9 ± 0.422.2163-166
3,5-Dimethylbenzoic Acid 106.7 ± 0.423.4166-168

Experimental Protocols

The determination of the thermochemical properties of dimethylbenzoic acids relies on precise calorimetric and analytical techniques. The following sections detail the generalized experimental methodologies for the key parameters.

Determination of the Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of combustion is determined using a static bomb calorimeter. This technique measures the heat released when a substance is completely burned in a constant-volume container filled with excess oxygen.

Methodology:

  • Sample Preparation: A pellet of the dimethylbenzoic acid isomer (approximately 0.8 to 1.0 g) is accurately weighed.[10] The pellet is then placed in a crucible within the bomb calorimeter.

  • Fuse Wire Connection: A measured length of fuse wire is attached to the electrodes of the calorimeter, ensuring it is in contact with the sample pellet.[6]

  • Bomb Assembly and Pressurization: A small, known amount of water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in its liquid state.[6] The bomb is then sealed and purged with oxygen before being filled with pure oxygen to a pressure of approximately 25-30 atm.[11]

  • Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter's insulating jacket. A high-precision thermometer and a stirrer are placed in the water.[12]

  • Combustion and Temperature Measurement: The system is allowed to reach thermal equilibrium. The initial temperature is recorded. The sample is then ignited by passing an electric current through the fuse wire.[10] The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a standard substance of known heat of combustion, such as benzoic acid. The heat evolved during the combustion of the sample is calculated from the observed temperature rise. Corrections are made for the heat of combustion of the fuse wire and the formation of nitric acid from any residual nitrogen in the bomb.[12] From the corrected heat of combustion at constant volume (ΔU), the enthalpy of combustion (ΔH) is calculated.

Determination of the Enthalpy of Sublimation using the Knudsen Effusion Method

The Knudsen effusion method is a technique used to determine the vapor pressure of a solid as a function of temperature. From this data, the enthalpy of sublimation can be calculated using the Clausius-Clapeyron equation.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the dimethylbenzoic acid isomer is placed in a Knudsen cell, which is a small container with a precisely machined orifice of known area.

  • Apparatus Setup: The Knudsen cell is placed in a high-vacuum chamber. The chamber is equipped with a heating system to control the temperature of the cell and a mass spectrometer or a microbalance to detect the effusing vapor.

  • Effusion Measurement: The cell is heated to a series of constant, known temperatures. At each temperature, the rate of mass loss due to the effusion of the vapor through the orifice is measured.[2] This is achieved by monitoring the total mass loss over a specific period.[8]

  • Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen equation: P = ( dm/dt ) * (2πRT/M)^(1/2) / A where R is the ideal gas constant, M is the molar mass of the effusing vapor, and A is the area of the orifice.[2]

  • Enthalpy of Sublimation Calculation: The enthalpy of sublimation (ΔH_sub) is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

Determination of the Enthalpy of Fusion using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of the dimethylbenzoic acid isomer is hermetically sealed in an aluminum pan.[13] An empty sealed pan is used as a reference.[13]

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating rate (e.g., 10 °C/min) under a controlled atmosphere, typically an inert gas like nitrogen.

  • Heating Cycle: The sample and reference are heated at a constant rate. The DSC instrument measures the differential heat flow between the sample and the reference.[14]

  • Data Analysis: An endothermic peak is observed on the DSC thermogram, corresponding to the melting of the sample. The area under this peak is integrated to determine the heat of fusion (enthalpy of fusion).[15]

  • Calibration: The instrument is calibrated for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion, such as indium.[15]

Visualizations

Experimental Workflow for Thermochemical Analysis

Thermochemical_Workflow cluster_synthesis Sample Preparation cluster_combustion Enthalpy of Combustion cluster_sublimation Enthalpy of Sublimation cluster_fusion Enthalpy of Fusion Synthesis Synthesis & Purification of Dimethylbenzoic Acid Isomer Purity Purity Analysis (e.g., HPLC, NMR) Synthesis->Purity Pellet Pellet Pressing Purity->Pellet Knudsen Knudsen Effusion Purity->Knudsen DSC Differential Scanning Calorimetry Purity->DSC Bomb Bomb Calorimetry Pellet->Bomb Comb_Data Combustion Data Analysis Bomb->Comb_Data Thermochem_Props Core Thermochemical Properties Comb_Data->Thermochem_Props Sub_Data Vapor Pressure Data Analysis Knudsen->Sub_Data Sub_Data->Thermochem_Props Fus_Data Fusion Peak Analysis DSC->Fus_Data Fus_Data->Thermochem_Props

Caption: Workflow for the experimental determination of thermochemical properties.

Postulated Antibacterial Mechanism of Dimethylbenzoic Acids

Antibacterial_Mechanism cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm (Neutral pH) cluster_effects Cellular Stress & Disruption Membrane Dissociation Dissociation R-COOH <=> R-COO- + H+ Proton_Accumulation Proton (H+) Accumulation Dissociation->Proton_Accumulation Release Anion_Accumulation Anion (R-COO-) Accumulation Dissociation->Anion_Accumulation Release pH_Drop Cytoplasmic Acidification (pH drop) Proton_Accumulation->pH_Drop Membrane_Disruption Membrane Potential Disruption Anion_Accumulation->Membrane_Disruption Metabolic_Inhibition Metabolic Inhibition pH_Drop->Metabolic_Inhibition Cell_Death Bacterial Cell Death Metabolic_Inhibition->Cell_Death Membrane_Disruption->Cell_Death Acid_Ext Undissociated Dimethylbenzoic Acid (R-COOH) Acid_Int R-COOH Acid_Ext->Acid_Int Passive Diffusion Acid_Int->Dissociation

References

An In-depth Technical Guide to the Conjugate Acid-Base Properties of 2,3-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conjugate acid-base properties of 2,3-Dimethylbenzoic acid (CAS No. 603-79-2), a key intermediate in the pharmaceutical and fine chemical industries. This document outlines its chemical and physical characteristics, provides detailed experimental protocols for determining its acidity, and discusses its relevance in drug development.

Core Quantitative Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a baseline for its use in experimental and industrial settings.

PropertyValueSource(s)
Molecular Formula C9H10O2[1][2][3][4][5][6][7]
Molecular Weight 150.17 g/mol [1][4][8]
pKa (at 25°C) 3.771[9][10]
CAS Number 603-79-2[1][2][3][6][7][8][9][10][11][12][13][14]
Melting Point 143-146 °C[4][8][10]
Boiling Point 281.5 °C at 760 mmHg[4][8]
Appearance White to off-white or light yellow crystalline powder[4][5][8][13]
Purity ≥99.0%[8][11]
Moisture Content ≤0.3%[8][11]

Conjugate Acid-Base Properties

This compound, also known as hemellitic acid, is an aromatic carboxylic acid.[1] Its acidic nature is conferred by the carboxylic acid group (-COOH) attached to the benzene (B151609) ring. The dissociation of this proton results in the formation of its conjugate base, the 2,3-dimethylbenzoate (B1232805) anion.

The equilibrium between the acid and its conjugate base is a fundamental characteristic that influences its reactivity, solubility, and biological activity. The acid dissociation constant (pKa) is a quantitative measure of this acidity. For this compound, the pKa is 3.771 at 25°C.[9][10] This value indicates that it is a moderately strong organic acid.

The following diagram illustrates the acid-base equilibrium of this compound.

Caption: Acid-base equilibrium of this compound.

Experimental Protocols for pKa Determination

The determination of the pKa value is crucial for understanding the behavior of an ionizable compound. Potentiometric and spectrophotometric titrations are common and reliable methods for determining the pKa of substituted benzoic acids.[15][16]

Potentiometric Titration

This method involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added incrementally.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile (B52724) (e.g., 10%, 20%, or 30% acetonitrile-water mixture) to ensure solubility.[15]

  • Titration Setup: Calibrate a pH electrode using standard buffer solutions. Place the electrode in the analyte solution and ensure constant stirring.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant. Continue the titration past the equivalence point.

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For more accurate results, computational methods like Hyperquad can be used to process the potentiometric data and calculate the dissociation constant.[15]

The following workflow illustrates the potentiometric titration process.

PotentiometricTitration A Prepare 2,3-Dimethylbenzoic Acid Solution C Titrate with Standardized Strong Base A->C B Calibrate pH Electrode B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve D->E F Determine pKa at Half-Equivalence Point E->F

Caption: Workflow for pKa determination by potentiometric titration.

Spectrophotometric Titration

This method is based on the difference in the UV-Vis absorbance spectra of the protonated and deprotonated forms of the molecule.

Methodology:

  • Spectral Analysis: Record the UV-Vis spectra of this compound in highly acidic (e.g., pH 2) and highly basic (e.g., pH 11) solutions to determine the wavelengths of maximum absorbance for the acidic and basic forms.[16]

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

  • Measurement: Add a constant, small amount of a stock solution of this compound to each buffer solution. Measure the absorbance of each solution at the predetermined wavelengths.

  • Data Analysis: The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data. Computer programs like pHab can also be used for the calculation of dissociation constants from the collected spectrophotometric data.[16]

Relevance in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds.[8][11] Its chemical properties, including its acidity, are pivotal for its role as a synthetic intermediate.

A significant application is in the production of Medetomidine , a sedative and analgesic used in veterinary medicine.[11] The purity and reactivity of this compound are critical for the successful synthesis of this complex molecule.

Furthermore, it is utilized as a reagent in the synthesis of pyridyl benzamides . These compounds have been investigated as potential inhibitors of Trypanosoma brucei, the parasite responsible for African sleeping sickness, highlighting its importance in addressing global health challenges.[8]

Derivatives of benzoic acid are also being explored as multitarget inhibitors for conditions like Alzheimer's disease, targeting enzymes such as acetylcholinesterase and carbonic anhydrases.[17] The structural backbone provided by this compound can be functionalized to design novel therapeutic agents.

The following diagram illustrates the role of this compound in the synthesis of bioactive compounds.

DrugDevelopment cluster_starting_material Starting Material cluster_synthesis Chemical Synthesis cluster_application Therapeutic Application A This compound B Synthesis of Medetomidine A->B C Synthesis of Pyridyl Benzamides A->C D Veterinary Sedative and Analgesic B->D E Inhibitor of Trypanosoma brucei (African Sleeping Sickness) C->E

Caption: Role of this compound in drug development.

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.[18]

  • IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present, notably the characteristic carbonyl (C=O) and hydroxyl (O-H) stretches of the carboxylic acid group.[2]

  • Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.[1][3]

Synthesis

This compound can be synthesized from o-xylene (B151617) and carbon dioxide.[12] Various synthetic routes are available, with the goal of achieving high purity and yield, which is essential for its pharmaceutical applications.[11] A common purification method involves crystallization from ethanol.[13]

Conclusion

This compound is a well-characterized organic compound with defined conjugate acid-base properties. Its pKa value of 3.771 is a key parameter influencing its behavior in chemical reactions and biological systems. The established protocols for pKa determination allow for its precise characterization. Its role as a versatile intermediate in the synthesis of pharmaceuticals underscores its importance in drug discovery and development. A thorough understanding of its chemical properties is essential for researchers and scientists working in these fields.

References

A Comprehensive Guide to the Synonyms and Properties of 2,3-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synonyms, physicochemical properties, and a representative synthetic protocol for 2,3-dimethylbenzoic acid, a key intermediate in various chemical syntheses.

Introduction

This compound, with the CAS number 603-79-2, is an aromatic carboxylic acid.[1] Its structure consists of a benzoic acid core with two methyl groups substituted at the 2 and 3 positions of the benzene (B151609) ring. This compound serves as a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules.[1] For instance, it is utilized in the creation of pyridyl benzamides, which are under investigation as inhibitors for Trypanosoma brucei, the parasite responsible for African sleeping sickness.[1]

Nomenclature and Synonyms

In chemical literature and databases, this compound is known by several alternative names. A comprehensive list of these synonyms is crucial for effective literature searches and unambiguous identification of the compound.

Synonym Type Reference
This compoundIUPAC Name[2][3]
Hemellitic acidCommon Name[2][4][5][6]
2,3-Xylic acidCommon Name[2]
Benzoic acid, 2,3-dimethyl-Systematic Name[2][4][5][6]
o-Xylene-3-carboxylic AcidSystematic Name[2][7]
vic.-o-Xylylic acidTrivial Name[2][8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in chemical reactions.

Property Value Reference
Molecular Formula C9H10O2[1][2][3][5][8][9]
Molecular Weight 150.17 g/mol [1][2][3][8]
Appearance White to off-white crystalline powder[1][4]
Melting Point 144-146 °C[1][4][10][11]
Boiling Point 281.5 ± 9.0 °C at 760 mmHg[1]
Density Approximately 1.1 ± 0.1 g/cm³[1]
Flash Point 129.6 ± 13.4 °C[1]
pKa 3.771 (at 25°C)[4][10]
Solubility in Water Very soluble[9]

Experimental Protocol: A Representative Synthesis

While multiple synthetic routes to this compound exist, a common laboratory-scale preparation involves the oxidation of 2,3-dimethylbenzaldehyde (B27725). The following is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Reaction: Oxidation of 2,3-dimethylbenzaldehyde to this compound.

Reagents and Materials:

  • 2,3-Dimethylbenzaldehyde

  • Potassium permanganate (B83412) (KMnO4) or other suitable oxidizing agent

  • Sodium hydroxide (B78521) (NaOH) or other base

  • Hydrochloric acid (HCl) or other acid for workup

  • Distilled water

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Filtration apparatus

  • pH paper or meter

Procedure:

  • Dissolution: Dissolve 2,3-dimethylbenzaldehyde in a suitable solvent in a round-bottom flask equipped with a reflux condenser and a stirrer.

  • Oxidation: Prepare a solution of the oxidizing agent (e.g., potassium permanganate in water, potentially with a phase-transfer catalyst if the aldehyde is not water-soluble). Add the oxidizing agent solution to the aldehyde solution portion-wise, controlling the temperature as the reaction is often exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench any remaining oxidizing agent (e.g., with sodium bisulfite for KMnO4).

    • Filter the reaction mixture to remove any solid byproducts (e.g., manganese dioxide).

    • Make the filtrate basic with a sodium hydroxide solution to ensure the product is in its carboxylate salt form, which is water-soluble.

    • Wash the aqueous solution with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material or non-acidic impurities.

    • Acidify the aqueous layer with hydrochloric acid until the pH is acidic, which will precipitate the this compound.

  • Isolation and Purification:

    • Collect the precipitated solid by filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Dry the product.

    • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol/water mixture.[10]

Note: This is a generalized procedure. For a specific and detailed experimental protocol, it is recommended to consult primary literature sources such as Organic Syntheses or relevant journal articles.[12]

Visualizing the Nomenclature

The following diagram illustrates the relationship between the primary IUPAC name and its common synonyms.

Synonyms_2_3_Dimethylbenzoic_Acid This compound This compound Hemellitic acid Hemellitic acid This compound->Hemellitic acid is also known as 2,3-Xylic acid 2,3-Xylic acid This compound->2,3-Xylic acid is also known as Benzoic acid, 2,3-dimethyl- Benzoic acid, 2,3-dimethyl- This compound->Benzoic acid, 2,3-dimethyl- is also known as o-Xylene-3-carboxylic Acid o-Xylene-3-carboxylic Acid This compound->o-Xylene-3-carboxylic Acid is also known as

Caption: Relationship of Synonyms for this compound.

References

The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery and History of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal discoveries and historical development of substituted benzoic acids, a class of compounds that has fundamentally shaped modern pharmacology. From the relief of pain and inflammation to the fight against infectious diseases, the journey of these molecules is a testament to the power of chemical modification in unlocking therapeutic potential. This document provides a comprehensive overview of their origins, detailed experimental protocols for their synthesis, and a quantitative look at their physicochemical and pharmacological properties, offering a valuable resource for contemporary researchers and drug development professionals.

A Legacy of Innovation: The Historical Trajectory

The story of substituted benzoic acids is a narrative of observation, chemical ingenuity, and the dawn of rational drug design. Early therapeutic interventions often relied on natural sources. The use of willow bark, containing the precursor to salicylic (B10762653) acid, for pain and fever relief dates back thousands of years.[1][2] However, the late 19th and early 20th centuries marked a pivotal shift towards the synthesis and systematic investigation of modified benzoic acid structures, leading to the development of some of the most iconic drugs in medical history.

Salicylic Acid and the Birth of Aspirin (B1665792)

The journey began with the isolation and synthesis of salicylic acid . While effective, its use was hampered by significant gastric irritation.[3] This challenge spurred the German chemist Felix Hoffmann at Bayer to develop a "better" salicylic acid, leading to the synthesis of acetylsalicylic acid , or aspirin, in 1897.[4][5][6] Hoffmann's modification, the acetylation of the phenolic hydroxyl group, created a more tolerable and highly effective anti-inflammatory and analgesic agent, laying the foundation for the modern pharmaceutical industry.[3][5]

Para-Aminobenzoic Acid (PABA) and the Dawn of Chemotherapy

The discovery of para-aminobenzoic acid (PABA) and its derivatives revolutionized the treatment of infectious diseases. The story begins with the work of Gerhard Domagk in the 1930s, who discovered the antibacterial properties of the dye Prontosil.[7][8][9] It was later found that Prontosil was a prodrug, metabolized in the body to the active compound sulfanilamide , a structural analogue of PABA.[10] This discovery unveiled the crucial role of PABA in the bacterial synthesis of folic acid, a vital metabolic pathway.[11] By mimicking PABA, sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase, halting bacterial growth.[11] This breakthrough ushered in the era of chemotherapy.

Another significant derivative of PABA is para-aminosalicylic acid (PAS) . Rediscovered in the 1940s by Jörgen Lehmann for its tuberculostatic properties, PAS became a cornerstone in the treatment of tuberculosis, often used in combination with other drugs to combat the resilient pathogen.[12][13][14]

Procaine (B135): A Safer Alternative in Local Anesthesia

The quest for safer and less addictive alternatives to cocaine as a local anesthetic led Alfred Einhorn to synthesize procaine in 1905.[15][16][17] An ester of PABA and diethylaminoethanol, procaine, marketed as Novocain, offered a favorable safety profile and became the standard for local anesthesia in dentistry and minor surgery for many decades.[15]

Probenecid (B1678239): A Gout Treatment with a Surprising Origin

The development of probenecid in 1949 by Miller, Ziegler, and Sprague was initially aimed at extending the action of penicillin by inhibiting its renal excretion.[18] A derivative of benzoic acid with a sulfonamide group, probenecid was later found to have a potent uricosuric effect, inhibiting the reabsorption of uric acid in the kidneys. This serendipitous discovery established it as a valuable treatment for gout.

Quantitative Data on Substituted Benzoic Acids

The following tables summarize key physicochemical and pharmacological data for several historically significant substituted benzoic acids.

CompoundYear of Synthesis/DiscoveryMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)pKaSolubility in Water
Benzoic Acid16th Century (Discovery)C₇H₆O₂122.121224.203.44 g/L (25 °C)[19]
Salicylic Acid (2-Hydroxybenzoic Acid)1838 (Isolation)C₇H₆O₃138.12158.62.972.48 g/L (25 °C)[5]
Acetylsalicylic Acid (Aspirin)1897C₉H₈O₄180.161353.53.3 g/L (25 °C)
p-Aminobenzoic Acid (PABA)1863C₇H₇NO₂137.14187-1892.42 (amino), 4.88 (carboxyl)[4]4.7 g/L (20 °C)
Procaine1905C₁₃H₂₀N₂O₂236.3161-628.9Slightly soluble
p-Aminosalicylic Acid (PAS)1902 (Synthesis), 1943 (Rediscovery)C₇H₇NO₃153.14150.5~3.22 g/L (20 °C)
Probenecid1949C₁₃H₁₉NO₄S285.36198-2003.4Practically insoluble
2-Nitrobenzoic Acid-C₇H₅NO₄167.12146-148[1]2.17[1]7.8 g/L[1]
3-Nitrobenzoic Acid-C₇H₅NO₄167.12139-141[1]3.45[1]2.4 g/L (15 °C)[1]
4-Nitrobenzoic Acid-C₇H₅NO₄167.12237-242[1]3.44[1]<1 g/L (26 °C)[1]
CompoundPharmacological ActivityHistorical Potency/Toxicity Data
Salicylic AcidAnalgesic, Anti-inflammatory-
Acetylsalicylic Acid (Aspirin)Analgesic, Anti-inflammatoryAnalgesic activity more than twofold greater than salicylic acid.[12]
ProcaineLocal AnestheticLD50 (mice, intraperitoneal): 266.5 mg/kg[20]
Bupivacaine (for comparison)Local AnestheticLD50 (mice, intraperitoneal): 58.7 mg/kg[20]
Lidocaine (for comparison)Local AnestheticLD50 (mice, intraperitoneal): 133.1 mg/kg[20]
O-(4-tert-butylbenzoyl)-salicylic acid analog (BS3)AnalgesicED50 (mice, acetic acid writhing): 0.26 mmol/kg[3]
Aspirin (for comparison)AnalgesicED50 (mice, acetic acid writhing): >0.39 mmol/kg[3]

Key Experimental Protocols

The following sections detail the seminal synthetic methods for key substituted benzoic acids, based on historical accounts and established laboratory procedures.

Synthesis of Salicylic Acid (Kolbe-Schmitt Reaction)

The industrial production of salicylic acid was made possible by the Kolbe-Schmitt reaction, developed by Hermann Kolbe in 1860 and later improved by Rudolf Schmitt.[2][20][21][22]

Reaction: Sodium phenoxide is heated with carbon dioxide under pressure, followed by acidification.

Detailed Methodology:

  • Preparation of Sodium Phenoxide: Phenol is treated with an aqueous solution of sodium hydroxide (B78521) to form sodium phenoxide. The water is then removed by heating under vacuum to obtain a dry powder.

  • Carboxylation: The dry sodium phenoxide is placed in an autoclave. The vessel is heated to approximately 125°C and pressurized with carbon dioxide to about 100 atm.[22] These conditions are maintained for several hours.

  • Acidification: The resulting sodium salicylate (B1505791) is dissolved in water and then acidified with a strong acid, such as sulfuric acid or hydrochloric acid, to precipitate salicylic acid.

  • Purification: The crude salicylic acid is collected by filtration and can be purified by recrystallization from hot water.

Synthesis of Acetylsalicylic Acid (Aspirin)

Felix Hoffmann's 1897 synthesis of aspirin involves the acetylation of salicylic acid.[1][3][5]

Reaction: Salicylic acid is reacted with acetic anhydride (B1165640) in the presence of an acid catalyst.

Detailed Methodology:

  • Reaction Setup: Salicylic acid is placed in a flask. An excess of acetic anhydride is added, followed by a few drops of a strong acid catalyst, such as concentrated sulfuric acid or phosphoric acid.[1][3]

  • Heating: The reaction mixture is gently heated, typically in a water bath at 70-80°C, for a short period (e.g., 10-20 minutes) with occasional swirling to ensure complete reaction.

  • Hydrolysis of Excess Acetic Anhydride and Crystallization: The flask is allowed to cool, and then cold water is slowly added to hydrolyze the unreacted acetic anhydride. The addition of water also induces the crystallization of the aspirin product. The flask may be further cooled in an ice bath to maximize crystal formation.

  • Isolation and Purification: The crystalline aspirin is collected by vacuum filtration and washed with cold water. The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol (B145695)/water mixture.

Synthesis of Procaine

Alfred Einhorn's 1905 synthesis of procaine involves a two-step process starting from p-nitrotoluene.

Reaction:

  • Oxidation of p-nitrotoluene to p-nitrobenzoic acid.

  • Esterification of p-nitrobenzoic acid with diethylaminoethanol, followed by reduction of the nitro group.

Detailed Methodology:

  • Oxidation: p-Nitrotoluene is oxidized to p-nitrobenzoic acid using a strong oxidizing agent, such as potassium permanganate (B83412) or chromic acid, in a suitable solvent. The mixture is typically heated under reflux.

  • Esterification: The resulting p-nitrobenzoic acid is then converted to its ethyl ester by reaction with ethanol in the presence of an acid catalyst. This ethyl ester is then transesterified by heating with 2-diethylaminoethanol to form the procaine precursor.

  • Reduction: The nitro group of the procaine precursor is reduced to an amino group. This can be achieved through catalytic hydrogenation using a catalyst such as Raney nickel or by chemical reduction with a metal and acid, such as tin and hydrochloric acid.

  • Isolation and Purification: The final product, procaine, is isolated, typically as its hydrochloride salt, and purified by recrystallization.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of substituted benzoic acids are rooted in their ability to interact with specific biological pathways.

Inhibition of Prostaglandin Synthesis by Aspirin

Aspirin's anti-inflammatory, analgesic, and antipyretic properties stem from its irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Prostaglandin_Synthesis_Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2, PGI2) COX1->Prostaglandins Thromboxane Thromboxane A2 COX1->Thromboxane COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation Aspirin Aspirin Aspirin->COX1 Aspirin->COX2

Caption: Inhibition of the Prostaglandin Synthesis Pathway by Aspirin.

Inhibition of Folic Acid Synthesis by Sulfonamides

Sulfonamides, as structural analogs of PABA, exert their bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway. Folic acid is essential for the synthesis of nucleotides and certain amino acids, and its inhibition halts bacterial replication.

Folic_Acid_Synthesis_Inhibition Pteridine_precursor Pteridine precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine_precursor->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acid_Synthesis Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acid_Synthesis Sulfonamides Sulfonamides Sulfonamides->DHPS

Caption: Inhibition of the Bacterial Folic Acid Synthesis Pathway by Sulfonamides.

Conclusion

The discovery and development of substituted benzoic acids represent a paradigm shift in the history of medicine. The ability to rationally modify a core chemical scaffold to enhance efficacy, improve safety, and target specific biological pathways has led to the creation of indispensable therapies. This technical guide serves as a testament to the enduring legacy of these compounds and as a foundational resource for the continued exploration of new therapeutic agents. The principles learned from the history of substituted benzoic acids continue to inform and inspire modern drug discovery and development.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,3-Dimethylbenzoic Acid from o-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,3-dimethylbenzoic acid from o-xylene (B151617). The primary method detailed is the direct carboxylation of o-xylene via a Friedel-Crafts reaction, a method that offers high yield and selectivity. Alternative routes, such as selective oxidation, are discussed in the context of their challenges, primarily the difficulty in preventing over-oxidation to phthalic acid. This guide includes reaction mechanisms, tabulated quantitative data, step-by-step experimental procedures, and visualizations of the chemical pathway and experimental workflow to aid researchers in the successful synthesis of this compound, an important intermediate in the pharmaceutical and chemical industries.

Introduction

This compound (also known as hemellitic acid) is a substituted aromatic carboxylic acid.[1] Its structure is foundational for the synthesis of various more complex molecules, including pharmaceuticals and other specialty chemicals. A reliable and efficient synthesis of this compound is therefore of significant interest to the scientific and industrial communities.

While the oxidation of one of the methyl groups of o-xylene would seem a direct route, this approach is fraught with challenges. The primary difficulty lies in the selective mono-oxidation, as the reaction conditions required often lead to the oxidation of both methyl groups, yielding phthalic acid or its anhydride, a major industrial process.[2][3]

A more robust and selective laboratory-scale synthesis involves the direct carboxylation of o-xylene using carbon dioxide in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). This electrophilic aromatic substitution, a type of Friedel-Crafts reaction, allows for the direct formation of the carboxylic acid group on the aromatic ring.

Reaction Mechanism: Friedel-Crafts Carboxylation

The Friedel-Crafts carboxylation of o-xylene proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Electrophile: The Lewis acid, aluminum trichloride, activates carbon dioxide, although the exact nature of the electrophilic species is complex and may involve a complex between AlCl₃ and CO₂ or a small equilibrium concentration of a highly reactive electrophile.

  • Electrophilic Attack: The electron-rich aromatic ring of o-xylene attacks the electrophilic carbon species. The two methyl groups on the o-xylene ring are ortho- and para-directing. The incoming carboxyl group will preferentially add to a position activated by the methyl groups. In the case of o-xylene, this leads to the formation of this compound and 3,4-dimethylbenzoic acid as the major isomers.

  • Rearomatization: The resulting arenium ion intermediate loses a proton to regenerate the aromatic ring, yielding the aluminum salt of the carboxylic acid.

  • Workup: Subsequent hydrolysis with water and acid protonates the carboxylate salt to yield the final this compound product.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound from o-xylene via Friedel-Crafts carboxylation.[4]

Table 1: Reactant and Catalyst Specifications

CompoundMolecular FormulaMolar Mass ( g/mol )Amount (per 40 mL o-xylene)Role
o-XyleneC₈H₁₀106.1740 mLStarting Material
Aluminum TrichlorideAlCl₃133.342.5 gLewis Acid Catalyst
N-ButylimidazoleC₇H₁₂N₂124.191.16 gAdditive/Co-catalyst
Carbon DioxideCO₂44.016 MPa (pressure)Carboxylating Agent

Table 2: Reaction Conditions and Yield

ParameterValue
Temperature40 °C
Pressure6 MPa
Reaction Time48 hours
Stirring Speed1000 rpm
Crude Yield2.76 g (off-white solid)
Final Yield (after purification)2.29 g (white solid)
Molar Yield81.3%

Table 3: Physical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₀O₂
Molar Mass150.17 g/mol [1]
AppearanceWhite crystalline powder[1]
Melting Point144-146 °C[1][5]
Boiling Point~271.5 °C (estimate)[1]

Experimental Protocol

This protocol is adapted from a documented procedure for the Friedel-Crafts carboxylation of o-xylene.[4]

4.1 Materials and Equipment

  • o-Xylene (dry)

  • Anhydrous Aluminum Trichloride (AlCl₃)

  • N-Butylimidazole (dry)

  • Carbon Dioxide (gas cylinder)

  • Diethyl ether

  • 10% (w/w) Sodium Hydroxide (B78521) solution

  • 1 M Hydrochloric Acid

  • 250 mL PTFE-lined autoclave with magnetic stirrer and heating capabilities

  • Standard laboratory glassware (beakers, separatory funnel, filtration apparatus)

  • Rotary evaporator

  • Drying oven or vacuum desiccator

4.2 Reaction Procedure

  • Reactor Setup: Under an inert atmosphere (e.g., argon), rapidly add 40 mL of dry o-xylene to a 250 mL PTFE-lined autoclave.

  • Addition of Catalyst: Sequentially add 2.5 g of anhydrous aluminum trichloride and 1.16 g of dry N-butylimidazole to the autoclave. Seal the reaction vessel immediately after addition.

  • Pressurization: Connect a carbon dioxide cylinder to the autoclave. Purge any remaining air and then pressurize the vessel with CO₂ to 6 MPa.

  • Reaction: Begin vigorous stirring (1000 rpm) and heat the system to 40°C. Maintain these conditions for 48 hours.

  • Quenching: After 48 hours, cool the autoclave to room temperature and carefully vent the excess CO₂ pressure. Add 150 mL of water to the reaction mixture and stir for 30 minutes to quench the reaction and hydrolyze the aluminum salts.

4.3 Work-up and Purification

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract three times with 50 mL portions of diethyl ether.

  • Isolation of Crude Product: Combine the organic phases and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude this compound (approximately 2.76 g of an off-white solid).[4]

  • Base Wash: Dissolve the crude product in 20 mL of a 10% (w/w) sodium hydroxide solution. This will deprotonate the carboxylic acid, forming the water-soluble sodium salt. Filter the solution to remove any insoluble, non-acidic impurities.

  • Precipitation: Transfer the filtrate to a beaker and cool in an ice bath. Slowly add 1 M hydrochloric acid while stirring to adjust the pH to 1. This will protonate the carboxylate, causing the this compound to precipitate out of the solution. Let the mixture stand at room temperature for 60 minutes.[4]

  • Crystallization and Drying: For further crystallization, place the mixture at -10°C.[4] Collect the white crystals by filtration and wash with a small amount of cold water. Dry the crystals to obtain pure this compound (approximately 2.29 g, 81.3% yield).[4]

Visualizations

5.1 Signaling Pathway: Friedel-Crafts Carboxylation of o-Xylene

G oXylene o-Xylene AreniumIon Arenium Ion Intermediate oXylene->AreniumIon Electrophilic Attack CO2_AlCl3 CO₂ + AlCl₃ Electrophile Electrophilic Carboxylating Species CO2_AlCl3->Electrophile Activation CarboxylateSalt Aluminum Carboxylate Salt AreniumIon->CarboxylateSalt Deprotonation FinalProduct This compound CarboxylateSalt->FinalProduct Protonation H2O_HCl H₂O / H⁺ (Workup)

Caption: Reaction pathway for the synthesis of this compound.

5.2 Experimental Workflow

G start Start setup Setup Autoclave: o-Xylene, AlCl₃, N-Butylimidazole start->setup reaction Pressurize with CO₂ (6 MPa) Heat to 40°C Stir for 48h setup->reaction quench Cool and Vent Quench with H₂O reaction->quench extract Extract with Diethyl Ether (3x) quench->extract isolate_crude Dry and Concentrate (Rotary Evaporator) extract->isolate_crude base_wash Dissolve in NaOH (10%) Filter isolate_crude->base_wash precipitate Acidify with HCl to pH 1 base_wash->precipitate crystallize Crystallize at -10°C Filter and Dry precipitate->crystallize end Pure this compound crystallize->end

Caption: Workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols: Laboratory-Scale Synthesis of 2,3-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 2,3-dimethylbenzoic acid, a key intermediate in the production of pharmaceuticals and other fine chemicals.[1] The featured method is the direct carboxylation of o-xylene (B151617) using high-pressure carbon dioxide, catalyzed by aluminum trichloride (B1173362) and N-butylimidazole. This protocol is intended for researchers and scientists in organic synthesis and drug development.

Introduction

This compound (CAS No. 603-79-2), also known as hemellitic acid, is an aromatic carboxylic acid with a molecular formula of C9H10O2 and a molecular weight of 150.17 g/mol .[2][3][4] It serves as a crucial building block in the synthesis of various organic molecules, including the veterinary sedative and analgesic agent, Medetomidine.[1][2] The purity of this compound is critical for its application as a pharmaceutical intermediate.[1][2] This protocol details a reliable method for its synthesis, purification, and characterization.

Reaction Scheme

The synthesis proceeds via the Friedel-Crafts carboxylation of o-xylene with carbon dioxide.

Reaction: o-Xylene + CO₂ → this compound

Materials and Equipment

Reagent Formula CAS No. Supplier Purity
o-XyleneC₈H₁₀95-47-6[Supplier]Anhydrous
Carbon DioxideCO₂124-38-9[Supplier]High Purity
Aluminum TrichlorideAlCl₃7446-70-0[Supplier]Anhydrous
N-ButylimidazoleC₇H₁₂N₂4316-42-1[Supplier]>98%
Diethyl Ether(C₂H₅)₂O60-29-7[Supplier]Anhydrous
Sodium Hydroxide (B78521)NaOH1310-73-2[Supplier]>97%
Hydrochloric AcidHCl7647-01-0[Supplier]1 M and concentrated

Equipment:

  • 250 mL PTFE-lined autoclave

  • Magnetic stirrer with heating capabilities

  • High-pressure gas line for CO₂

  • Standard laboratory glassware (beakers, separatory funnel, Büchner funnel)

  • Rotary evaporator

  • Vacuum filtration apparatus

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

Experimental Protocol

4.1. Synthesis of Crude this compound [5]

  • Under an argon atmosphere, rapidly add 40 mL of dry o-xylene to a 250 mL PTFE-lined autoclave.

  • Sequentially add 2.5 g of anhydrous aluminum trichloride (AlCl₃) and 1.16 g of dry N-butylimidazole to the autoclave.

  • Seal the reaction vessel and connect it to a carbon dioxide cylinder.

  • Pressurize the autoclave with CO₂ to 6 MPa.

  • Begin stirring at 1,000 rpm and heat the reaction mixture to 40°C.

  • Maintain these conditions for 48 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO₂.

  • Add 150 mL of water to the reaction mixture and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract three times with 50 mL of diethyl ether.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

4.2. Purification of this compound [5][6]

  • Dissolve the crude solid in 20 mL of a 10% (w/w) sodium hydroxide solution.

  • Filter the solution to remove any insoluble matter.

  • Transfer the filtrate to a beaker and cool in an ice bath.

  • Slowly add 1 M hydrochloric acid to the filtrate while stirring until the pH reaches 1.

  • Allow the mixture to stand at room temperature for 60 minutes to facilitate precipitation.

  • For further crystallization, place the mixture at -10°C.

  • Collect the crystals by vacuum filtration and wash with cold deionized water.

  • Dry the crystals under vacuum to obtain pure this compound.

Data Presentation

Parameter Value
Reactants
o-Xylene40 mL
Aluminum Trichloride2.5 g
N-Butylimidazole1.16 g
Carbon Dioxide Pressure6 MPa
Reaction Conditions
Temperature40°C
Reaction Time48 hours
Stirring Speed1,000 rpm
Purification
Sodium Hydroxide Solution20 mL (10% w/w)
Hydrochloric Acid1 M (to pH 1)
Yield
Crude Product2.76 g
Purified Product2.29 g
Yield Percentage81.3%

Characterization

  • Appearance: White to off-white crystalline powder.[2]

  • Melting Point: 144-146 °C.[2][6][7]

  • Molecular Formula: C₉H₁₀O₂.[2]

  • Molecular Weight: 150.17 g/mol .[2]

  • Solubility: Soluble in ethanol.[6]

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃, 300 MHz): δ 7.95 (d, J=7.8 Hz, 1H), 7.20 (t, J=7.7 Hz, 1H), 7.10 (d, J=7.5 Hz, 1H), 2.65 (s, 3H), 2.35 (s, 3H).

    • ¹³C NMR (CDCl₃, 75 MHz): δ 173.5, 140.1, 137.9, 132.8, 131.2, 129.5, 125.8, 20.7, 16.3.

    • IR (KBr, cm⁻¹): 3300-2500 (broad O-H stretch), 1685 (C=O stretch), 1605, 1460 (C=C stretch).

Safety and Handling

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Aluminum trichloride is corrosive and reacts violently with water; handle with care in a dry environment.

  • High-pressure reactions should be conducted behind a blast shield.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Visualization of Experimental Workflow

Synthesis_Workflow A 1. Reagent Addition - 40 mL o-Xylene - 2.5 g AlCl₃ - 1.16 g N-Butylimidazole (in 250 mL PTFE-lined autoclave) B 2. Reaction - Pressurize with CO₂ to 6 MPa - Heat to 40°C - Stir at 1000 rpm for 48h A->B Seal & Pressurize C 3. Quenching & Extraction - Add 150 mL H₂O - Extract with 3x 50 mL Diethyl Ether B->C Cool & Vent D 4. Isolation of Crude Product - Combine organic layers - Dry and concentrate C->D Separate Layers E 5. Purification (Base-Acid Workup) - Dissolve in 10% NaOH - Filter insolubles D->E Crude Product F 6. Precipitation - Acidify with 1 M HCl to pH 1 - Cool to -10°C E->F Filtrate G 7. Final Product Isolation - Vacuum filtration - Wash with cold H₂O - Dry under vacuum F->G Precipitate H This compound G->H Purified Product

Caption: Workflow for the synthesis of this compound.

References

Industrial Manufacturing of 2,3-Dimethylbenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale manufacturing of 2,3-Dimethylbenzoic acid (CAS No. 603-79-2), a key intermediate in the pharmaceutical and fine chemical industries.[1][2] The primary focus of this document is the synthesis via carboxylation of o-xylene (B151617), a common industrial method.

Overview and Applications

This compound, also known as hemellitic acid or vic.-o-Xylylic acid, is a white to off-white crystalline powder.[2][3][4][5] It serves as a crucial building block in the synthesis of various organic molecules.[1] Its most prominent application is as a key intermediate in the production of Medetomidine, a potent and selective α2-adrenergic agonist used as a sedative and analgesic in veterinary medicine.[1] The purity and quality of this compound directly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[1]

Physicochemical Properties and Specifications

Industrial production of this compound aims for high purity to meet the stringent requirements of pharmaceutical manufacturing.

PropertyValueReference
Molecular Formula C₉H₁₀O₂[2]
Molecular Weight 150.17 g/mol [2]
Appearance White to off-white crystalline powder[2]
Melting Point 144-146 °C[2]
Boiling Point 281.5 ± 9.0 °C at 760 mmHg[2]
Purity (Assay) ≥99.0%[1][2]
Moisture Content ≤0.3%[1][2]
CAS Number 603-79-2[1]

Industrial Synthesis Protocol: Carboxylation of o-Xylene

This section details a common industrial method for synthesizing this compound, involving the carboxylation of o-xylene using carbon dioxide in the presence of a Lewis acid catalyst.[6]

Reaction Principle

The synthesis proceeds via a Friedel-Crafts-type reaction where o-xylene is carboxylated using high-pressure carbon dioxide with aluminum trichloride (B1173362) as a catalyst and N-butylimidazole as a promoter.

Raw Materials and Reagents
ReagentGrade/Purity
o-XyleneDry, high purity
Carbon DioxideHigh pressure
Aluminum Trichloride (AlCl₃)Anhydrous
N-butylimidazoleDry
Diethyl EtherTechnical grade
Sodium Hydroxide (B78521) (NaOH)10% (w/w) aqueous solution
Hydrochloric Acid (HCl)1 mol/L aqueous solution
WaterDeionized

Experimental Workflow

G cluster_reaction Reaction Stage cluster_workup Work-up and Extraction cluster_purification Purification Stage charge_reactor Charge Reactor with o-Xylene, AlCl₃, and N-butylimidazole pressurize Pressurize with CO₂ (6 MPa) charge_reactor->pressurize react Heat to 40°C and stir (1000 rpm) for 48h pressurize->react quench Quench with Water react->quench extract Extract with Diethyl Ether (3x) quench->extract combine_concentrate Combine Organic Phases and Concentrate extract->combine_concentrate dissolve_naoh Dissolve Crude Product in 10% NaOH solution combine_concentrate->dissolve_naoh filter_insoluble Filter to remove insoluble matter dissolve_naoh->filter_insoluble acidify Acidify Filtrate with HCl to pH 1 filter_insoluble->acidify crystallize Crystallize at -10°C acidify->crystallize filter_dry Filter and Dry Crystals crystallize->filter_dry final_product Final Product: This compound filter_dry->final_product

Caption: Industrial synthesis workflow for this compound.

Detailed Procedure
  • Reaction Setup: Under an argon atmosphere, a 250 mL PTFE-lined autoclave is charged with 40 mL of dry o-xylene.[6]

  • Catalyst Addition: Sequentially add 2.5 g of anhydrous aluminum trichloride (AlCl₃) and 1.16 g of dry N-butylimidazole to the reactor.[6]

  • Pressurization and Reaction: Seal the reactor and connect it to a carbon dioxide cylinder. Pressurize the autoclave to 6 MPa with CO₂.[6] Begin stirring at 1,000 rpm and heat the mixture to 40°C. Maintain these conditions for 48 hours.[6]

  • Quenching and Extraction: After the reaction is complete, cool the reactor and cautiously add 150 mL of water, stirring for 30 minutes.[6] Transfer the mixture to a separation funnel and extract the aqueous phase three times with 50 mL of diethyl ether each time.[6]

  • Crude Product Isolation: Combine the organic extracts, concentrate them under reduced pressure, and dry the resulting off-white solid to obtain crude this compound.[6]

  • Purification:

    • Dissolve the crude product in 20 mL of a 10% (w/w) sodium hydroxide solution.[3][6]

    • Filter the solution to remove any insoluble impurities.[3][6]

    • Adjust the pH of the filtrate to 1 by adding 1 mol/L hydrochloric acid, which will cause the product to precipitate.[3][6]

    • Allow the mixture to stand at room temperature for 60 minutes to complete precipitation.[3][6]

  • Final Isolation and Drying:

    • Cool the mixture to -10°C to promote further crystallization.[3][6]

    • Filter the white solid and dry the crystals to obtain pure this compound.[3][6]

Expected Yield and Quality Control

This process is reported to yield approximately 81.3% of high-purity this compound.[3][6] Quality control measures should include:

  • Assay: Determination of purity by titration or HPLC.

  • Melting Point: Verification of the melting range.

  • Moisture Content: Karl Fischer titration to ensure it is within specification (≤0.3%).[1][2]

Alternative Synthesis Route: Oxidation of Pseudocumene

Another industrial approach involves the oxidation of pseudocumene (1,2,4-trimethylbenzene).[7][8] This method can produce a mixture of dimethylbenzoic acid isomers, and specific process conditions are required to favor the formation of the 2,3-isomer.[8] Catalytic liquid phase oxidation with air is a common technique, often employing catalysts containing cobalt and manganese in an acetic acid solvent.[7] However, controlling the oxidation to selectively yield this compound can be challenging, as over-oxidation to trimellitic acid or the formation of other isomers can occur.[7]

G start Pseudocumene (1,2,4-Trimethylbenzene) oxidation Liquid Phase Air Oxidation (Co/Mn Catalyst, Acetic Acid) start->oxidation isomers Mixture of Dimethylbenzoic Acid Isomers oxidation->isomers separation Separation and Purification isomers->separation product This compound byproducts Other Isomers & By-products (e.g., Trimellitic Acid) separation->product separation->byproducts

Caption: Generalized pathway for the oxidation of pseudocumene.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Storage should be in a cool, dry, and well-ventilated place away from incompatible materials.[2]

Conclusion

The carboxylation of o-xylene represents a robust and high-yielding industrial method for the production of high-purity this compound, suitable for pharmaceutical applications. Careful control of reaction parameters and purification steps is essential to meet the required quality standards. While oxidation of pseudocumene is an alternative, it may present challenges in selectivity. The detailed protocol provided herein serves as a comprehensive guide for researchers and professionals involved in the synthesis and application of this important chemical intermediate.

References

Application Notes and Protocols: 2,3-Dimethylbenzoic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,3-dimethylbenzoic acid as a versatile intermediate in the synthesis of various pharmaceutical agents. This document details its application in the development of a veterinary sedative, potential trypanocidal agents, and compounds for neurological disorders. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways and biological mechanisms are provided to support research and development efforts.

Synthesis of Medetomidine (B1201911)

This compound is a crucial starting material for the synthesis of medetomidine, a potent and selective α2-adrenergic agonist used as a sedative and analgesic in veterinary medicine.[1][2] The synthesis involves a multi-step process to construct the imidazole (B134444) ring and introduce the characteristic ethyl linkage.

Experimental Protocol: Synthesis of Medetomidine from this compound

This protocol is adapted from patented synthetic routes.

Step 1: Synthesis of (2,3-Dimethylphenyl)-imidazol-1-yl-methanone

  • To a solution of this compound (1 equivalent) in dry dichloromethane (B109758), add N,N-dimethylformamide (catalytic amount) and oxalyl chloride (1.05 equivalents) at 15°C over 1 hour.

  • Continue stirring for 1 hour at 25°C.

  • Cool the mixture to 0°C and add a solution of imidazole (2 equivalents) in dichloromethane dropwise.

  • Stir for 1 hour at 0°C.

  • Quench the reaction with ice-cold water and extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield (2,3-dimethylphenyl)-imidazol-1-yl-methanone.

Step 2: Multi-step Conversion to Medetomidine

The intermediate (2,3-dimethylphenyl)-imidazol-1-yl-methanone undergoes a series of reactions including the introduction of a one-carbon unit, reaction with a methylating agent (e.g., methylmagnesium bromide), dehydration, and subsequent hydrogenation of the resulting vinylimidazole intermediate to yield medetomidine. The final product can be isolated as the hydrochloride salt.

Quantitative Data
ParameterValueReference
Starting MaterialThis compoundPatent Literature
Final ProductMedetomidinePatent Literature
Overall YieldCommercially viablePatent Literature
Purity≥99%Pharmaceutical Standard
Signaling Pathway of Dexmedetomidine (the active S-enantiomer of Medetomidine)

Dexmedetomidine exerts its sedative and analgesic effects by binding to and activating α2-adrenergic receptors, which are G-protein coupled receptors. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduced cAMP levels lead to hyperpolarization of neurons by opening G-protein-gated potassium channels and inhibiting calcium influx through voltage-gated calcium channels. This neuronal inhibition in the locus coeruleus and spinal cord is the primary mechanism for its sedative and analgesic properties.

G Dexmedetomidine Dexmedetomidine Alpha2_AR α2-Adrenergic Receptor Dexmedetomidine->Alpha2_AR Gi_Protein Gi Protein Activation Alpha2_AR->Gi_Protein Adenylyl_Cyclase Adenylyl Cyclase Inhibition Gi_Protein->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP K_Channel ↑ K+ Channel Opening cAMP->K_Channel Ca_Channel ↓ Ca2+ Channel Opening cAMP->Ca_Channel Hyperpolarization Neuronal Hyperpolarization K_Channel->Hyperpolarization Ca_Channel->Hyperpolarization Sedation_Analgesia Sedation & Analgesia Hyperpolarization->Sedation_Analgesia

Fig. 1: Signaling pathway of Dexmedetomidine.

Synthesis of Pyridyl Benzamides as Potential Trypanocidal Agents

This compound serves as a precursor for the synthesis of pyridyl benzamides, a class of compounds that have shown potent activity against Trypanosoma brucei, the parasite responsible for African sleeping sickness.[1][2][3] The synthesis involves the conversion of this compound to its more reactive acid chloride derivative, which is then coupled with an appropriate aminopyridine.

Experimental Protocol: Synthesis of N-(pyridin-4-yl)-2,3-dimethylbenzamide

Step 1: Synthesis of 2,3-Dimethylbenzoyl chloride

  • Reflux a mixture of this compound (1 equivalent) and thionyl chloride (1.6 equivalents) in dry benzene (B151609) for 5 hours.

  • Cool the reaction mixture and filter to remove any solid impurities.

  • Evaporate the solvent under reduced pressure to obtain 2,3-dimethylbenzoyl chloride as an oil, which can be used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve 4-aminopyridine (B3432731) (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Add a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270) (1.1 equivalents), to the solution.

  • Cool the mixture to 0°C and slowly add a solution of 2,3-dimethylbenzoyl chloride (1 equivalent) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to yield N-(pyridin-4-yl)-2,3-dimethylbenzamide.

Quantitative Data for a Representative Pyridyl Benzamide Inhibitor
ParameterValueReference
CompoundN-(pyridin-4-yl)-2,3-dimethylbenzamide (hypothetical)[1]
IC50 against T. bruceiSub-micromolar to low micromolar range[1][2]
Selectivity vs. Mammalian CellsHigh[1][2]
Putative Mechanism of Action of Trypanocidal Agents

The precise mechanism of action for many trypanocidal agents is still under investigation. However, many effective compounds are known to disrupt essential parasite-specific processes. These can include interference with glycolysis, which is the sole source of ATP for the bloodstream form of the parasite, inhibition of unique enzymes like trypanothione (B104310) reductase (essential for managing oxidative stress), or disruption of DNA and protein synthesis.

G Pyridyl_Benzamide Pyridyl Benzamide Parasite_Targets Potential Parasite Targets Pyridyl_Benzamide->Parasite_Targets Glycolysis Glycolysis Inhibition Parasite_Targets->Glycolysis Trypanothione_Reductase Trypanothione Reductase Inhibition Parasite_Targets->Trypanothione_Reductase DNA_Protein_Synthesis DNA/Protein Synthesis Disruption Parasite_Targets->DNA_Protein_Synthesis Parasite_Death Parasite Death Glycolysis->Parasite_Death Trypanothione_Reductase->Parasite_Death DNA_Protein_Synthesis->Parasite_Death

Fig. 2: Potential mechanisms of action for trypanocidal agents.

Synthesis of 2,3-Dihydro-1H-isoindole-4-carboxylic Acid Derivatives

This compound can be envisioned as a starting point for the synthesis of 2,3-dihydro-1H-isoindole-4-carboxylic acid derivatives. These scaffolds are of interest in medicinal chemistry for the development of agents targeting neurological and sleep disorders. A plausible synthetic route would involve the functionalization of the two methyl groups to form the heterocyclic ring.

Proposed Synthetic Workflow

A hypothetical synthetic pathway could involve the following key transformations:

  • Benzylic Bromination: Radical-mediated bromination of the two methyl groups of a this compound ester using a reagent like N-bromosuccinimide (NBS) to form a bis(bromomethyl) derivative.

  • Cyclization: Reaction of the bis(bromomethyl) intermediate with a primary amine to construct the isoindole ring system.

  • Deprotection: Removal of the ester protecting group to yield the final carboxylic acid.

G Start This compound Ester Bromination Benzylic Bromination (NBS, AIBN) Start->Bromination Intermediate1 2,3-Bis(bromomethyl)benzoate Bromination->Intermediate1 Cyclization Cyclization (R-NH2) Intermediate1->Cyclization Intermediate2 N-Alkyl-2,3-dihydro-1H- isoindole-4-carboxylate Cyclization->Intermediate2 Deprotection Ester Hydrolysis Intermediate2->Deprotection Final_Product 2,3-Dihydro-1H-isoindole- 4-carboxylic Acid Derivative Deprotection->Final_Product

Fig. 3: Proposed synthetic workflow for 2,3-dihydro-1H-isoindole-4-carboxylic acid derivatives.

Conclusion

This compound is a valuable and cost-effective starting material for the synthesis of a range of pharmaceutically relevant compounds. Its utility in the preparation of the veterinary drug medetomidine is well-established. Furthermore, it serves as a key building block for the synthesis of pyridyl benzamides with potential applications in treating parasitic diseases and can be considered a logical precursor for the synthesis of isoindole derivatives with potential neurological applications. The protocols and data presented herein provide a solid foundation for researchers engaged in drug discovery and development.

References

Application Notes and Protocols for the Synthesis of N-(Pyridin-3-yl)-2,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridyl benzamides are a class of chemical compounds that have garnered significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The incorporation of a pyridine (B92270) moiety into the benzamide (B126) scaffold can significantly influence the molecule's physicochemical properties and pharmacological profile. This document provides detailed application notes and protocols for the synthesis of a specific pyridyl benzamide, N-(pyridin-3-yl)-2,3-dimethylbenzamide, using 2,3-dimethylbenzoic acid as a key reagent.

The synthesis of N-(pyridin-3-yl)-2,3-dimethylbenzamide is achieved through an amide coupling reaction between this compound and 3-aminopyridine (B143674). This reaction can be facilitated by converting the carboxylic acid to a more reactive species, such as an acyl chloride, or by using a suitable coupling agent. The resulting compound and its analogs have potential applications in various therapeutic areas, including as inhibitors of bacterial communication pathways.

Application: Inhibition of Quorum Sensing in Pseudomonas aeruginosa

A promising application for N-pyridyl benzamides is the inhibition of quorum sensing (QS), a cell-to-cell communication system used by bacteria to coordinate collective behaviors, including virulence factor production and biofilm formation. In the opportunistic pathogen Pseudomonas aeruginosa, the LasR signaling pathway is a key regulator of quorum sensing.

The LasR protein is a transcriptional regulator that, upon binding to its autoinducer molecule (3-oxo-C12-HSL), activates the expression of a cascade of genes responsible for virulence. N-pyridyl benzamides have been investigated as potential inhibitors of this pathway, acting as antagonists to the LasR receptor. By blocking the binding of the natural autoinducer, these compounds can disrupt bacterial communication, thereby reducing pathogenicity. This makes them attractive candidates for the development of novel anti-infective agents that target bacterial virulence rather than viability, potentially reducing the selective pressure for antibiotic resistance.

LasR Signaling Pathway in Pseudomonas aeruginosa

The following diagram illustrates the LasR quorum sensing pathway and the inhibitory action of N-(pyridin-3-yl)-2,3-dimethylbenzamide.

LasR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AHL 3-oxo-C12-HSL (Autoinducer) LasR_inactive LasR (Inactive) AHL->LasR_inactive Diffusion & Binding mem LasI LasI (Synthase) LasI->AHL Synthesis & Secretion LasR_active LasR-AHL Complex (Active) LasR_inactive->LasR_active Conformational Change DNA lasI promoter LasR_active->DNA Binds to Virulence_promoter Virulence Gene Promoters LasR_active->Virulence_promoter Activates Transcription DNA->LasI Positive Feedback (Increased Synthesis) Virulence Virulence Factors (e.g., elastase, toxins) Virulence_promoter->Virulence Expression Inhibitor N-(pyridin-3-yl)- 2,3-dimethylbenzamide Inhibitor->LasR_inactive Competitive Binding (Inhibition)

LasR Quorum Sensing Pathway Inhibition

Experimental Protocols

Two primary methods for the synthesis of N-(pyridin-3-yl)-2,3-dimethylbenzamide are presented below. Method A involves the use of a coupling agent, while Method B proceeds via an acyl chloride intermediate.

Method A: Amide Coupling Using a Carbodiimide Reagent

This protocol utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), to facilitate the amide bond formation.

Materials:

  • This compound

  • 3-Aminopyridine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for elution

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add 3-aminopyridine (1.0 eq) and a catalytic amount of DMAP (0.1 eq).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of DCC (1.1 eq) or EDCI (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU. If using EDCI, this filtration step is not necessary.

  • Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure N-(pyridin-3-yl)-2,3-dimethylbenzamide.

Method B: Synthesis via 2,3-Dimethylbenzoyl Chloride

This method involves the conversion of this compound to its more reactive acyl chloride, which then readily reacts with 3-aminopyridine.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • 3-Aminopyridine

  • Triethylamine (B128534) (Et₃N) or Pyridine (as a base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

Step 1: Synthesis of 2,3-Dimethylbenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add this compound (1.0 eq) and a minimal amount of anhydrous DCM or toluene.

  • Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Heat the reaction mixture to reflux (typically 40-80°C depending on the solvent) and maintain for 1-3 hours, or until the evolution of HCl and SO₂ gas ceases.

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2,3-dimethylbenzoyl chloride is typically used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve 3-aminopyridine (1.0 eq) and a base such as triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of the crude 2,3-dimethylbenzoyl chloride (1.0 eq) in anhydrous DCM to the cooled solution of 3-aminopyridine.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to obtain pure N-(pyridin-3-yl)-2,3-dimethylbenzamide.

Data Presentation

ParameterN-(pyridin-3-yl)-2,3-dimethylbenzamide (Expected)Reference Analog: 2-chloro-5-(...)-N-phenylbenzamide[1]
Synthesis Method Amide coupling or via acyl chlorideAmide coupling
Yield 60-90%64%
Appearance White to off-white solidYellow solid
Melting Point To be determined234–238 °C
¹H NMR (DMSO-d₆) δ (ppm): ~10.5 (s, 1H, NH), 8.8-7.2 (m, 7H, Ar-H), 2.3 (s, 3H, CH₃), 2.1 (s, 3H, CH₃)δ (ppm): 10.70 (s, 1H), 8.36 (d, J = 8.5 Hz, 1H), 8.25–8.18 (m, 2H), 7.92 (d, J = 9.0 Hz, 1H), 7.85 (d, J = 8.0 Hz, 1H), 7.73 (d, J = 8.0 Hz, 2H), 7.38 (t, J = 7.5 Hz, 2H), 7.19–7.09 (m, 1H)
¹³C NMR (DMSO-d₆) Expected peaks for aromatic carbons, methyl carbons, and carbonyl carbon.δ (ppm): 171.75, 167.27, 163.91, 148.60, 143.34, 139.71, 138.69, 137.84, 133.65, 131.28, 131.10, 129.52, 129.27, 128.88, 127.32, 124.77, 124.13, 119.78
Mass Spec (HRMS) Calculated for C₁₄H₁₄N₂O [M+H]⁺: To be determinedCalculated for C₂₀H₁₁Cl₃N₄O₂ [M+Na]⁺: 466.9840, found 466.9840

Workflow Diagram

The general workflow for the synthesis of N-(pyridin-3-yl)-2,3-dimethylbenzamide via the acyl chloride route is depicted below.

Synthesis_Workflow cluster_reagents Starting Materials cluster_synthesis Synthesis Steps cluster_purification Workup and Purification cluster_product Final Product reagent1 This compound step1 Step 1: Acyl Chloride Formation (Reflux with SOCl₂) reagent1->step1 reagent2 3-Aminopyridine step2 Step 2: Amide Coupling (Reaction with 3-Aminopyridine) reagent2->step2 chlorinating_reagent Thionyl Chloride (SOCl₂) chlorinating_reagent->step1 step1->step2 workup Aqueous Workup (Wash with NaHCO₃, Brine) step2->workup purification Column Chromatography workup->purification product N-(pyridin-3-yl)-2,3-dimethylbenzamide purification->product

Synthetic Workflow for N-(pyridin-3-yl)-2,3-dimethylbenzamide

References

Application Notes and Protocols for the Quantification of 2,3-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2,3-dimethylbenzoic acid in various matrices. The methodologies outlined below utilize modern analytical techniques, ensuring high sensitivity, specificity, and accuracy for research, quality control, and pharmacokinetic studies.

Introduction

This compound is a chemical compound with applications in the synthesis of pharmaceuticals and other organic materials. Accurate quantification of this analyte is crucial for process optimization, quality assurance, and metabolic studies. This guide details two primary analytical methods for its determination: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

A variety of chromatographic techniques can be employed for the quantification of this compound. The choice of method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and highly sensitive technique, particularly suitable for the analysis of volatile and semi-volatile compounds. Derivatization is often required for non-volatile analytes like carboxylic acids to improve their chromatographic behavior.

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS): Offers high selectivity and sensitivity for a wide range of compounds in complex matrices. It often requires less sample preparation compared to GC-MS and is suitable for non-volatile and thermally labile compounds.

Below is a diagram illustrating the general workflow for these analytical methods.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Cleanup Sample Cleanup Derivatization->Cleanup Chromatography Chromatographic Separation (GC or LC) Cleanup->Chromatography Detection Mass Spectrometric Detection (MS or MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analytical quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is adapted from a method for the determination of dimethylbenzoic acid isomers in urine and is suitable for biological monitoring.[1][2]

Experimental Protocol

1. Sample Preparation:

  • Hydrolysis: To liberate conjugated dimethylbenzoic acids, an alkaline hydrolysis step is performed on the sample (e.g., urine).
  • Acidification: The hydrolyzed sample is acidified.
  • Extraction: The acidified sample is extracted with a suitable organic solvent like toluene.[1]
  • Internal Standard: An internal standard, such as 3-methoxy-4-methylbenzoic acid, is added to the sample prior to extraction to ensure accuracy.[1]

2. Derivatization:

  • An aliquot of the organic extract is subjected to derivatization to increase the volatility of the analyte.
  • Reagent: N-tert-butyldimethylsilyl-N-methyl-trifluoroacetamide (MTBSTFA) is used as the derivatizing agent.[1]

3. GC-MS Analysis:

  • The derivatized sample is injected into the GC-MS system.
  • The dimethylbenzoic acid derivatives are separated by gas chromatography and detected by mass spectrometry.[1]
  • Detection Mode: Selected Ion Monitoring (SIM) is used for enhanced sensitivity and specificity.[1]

Quantitative Data
ParameterValueReference
Intra-assay Repeatability (RSD)4.0% - 6.0%[1]
Inter-day Repeatability (RSD)1.3% - 4.3%[1]
Limit of Detection (in urine)400 µg/dm³[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

While a specific method for this compound was not found, the following protocol is based on a validated LC-MS/MS assay for the structurally similar 2,3-dihydroxybenzoic acid and can be adapted and validated.[3][4]

Experimental Protocol

1. Sample Preparation:

  • Protein Precipitation: For plasma samples, proteins are precipitated using a solvent like acetonitrile (B52724).[3] The supernatant is then collected for analysis.
  • Internal Standard: A suitable internal standard should be added before protein precipitation.

2. LC-MS/MS Analysis:

  • An aliquot of the supernatant is directly injected into the LC-MS/MS system.
  • Chromatographic Separation: A suitable column, such as a C18 or HILIC column, should be used. The mobile phase composition and gradient will need to be optimized for this compound. For the related dihydroxybenzoic acids, a Luna HILIC column with an isocratic mobile phase of acetonitrile and ammonium (B1175870) acetate (B1210297) buffer was used.[3]
  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source, typically in negative ion mode.[3] Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition. The specific ion transitions for this compound would need to be determined by direct infusion.

Typical Validation Parameters

The following table summarizes typical performance characteristics that should be evaluated during method validation, based on the analysis of a related compound.[3][4]

ParameterTypical Acceptance Criteria
Linearity (r²)> 0.99
Precision (RSD)< 15%
Accuracy (% Bias)Within ±15%
Recovery85% - 115%
Limit of Quantification (LOQ)To be determined based on application needs

Logical Relationship of Analytical Techniques

The selection of an analytical technique is guided by the analyte's properties and the analytical requirements. The following diagram illustrates the decision-making process.

Analytical_Technique_Selection cluster_Techniques Analytical Techniques Analyte This compound Properties Properties: - Carboxylic Acid - Moderately Volatile (after derivatization) Analyte->Properties Requirement Analytical Requirements: - High Sensitivity - High Specificity - Matrix Complexity Analyte->Requirement GCMS GC-MS Properties->GCMS Derivatization Required LCMS LC-MS/MS Properties->LCMS Direct Analysis Possible Requirement->GCMS Excellent for Volatiles Requirement->LCMS Ideal for Complex Matrices

Caption: Logical relationship for selecting an analytical technique for this compound.

Conclusion

The GC-MS method provides a well-established and validated protocol for the quantification of this compound, particularly in biological matrices. The LC-MS/MS method, while requiring method development and validation, offers a powerful alternative with potentially simpler sample preparation. The choice between these methods should be based on the specific requirements of the study, including matrix effects, required sensitivity, and available instrumentation. Rigorous validation according to ICH guidelines is essential before implementing any new analytical procedure.[5][6][7]

References

Gas chromatography-mass spectrometry (GC-MS) analysis of dimethylbenzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylbenzoic acids (DMBAs) are a group of six positional isomers that are important in various fields, including environmental monitoring and pharmaceutical development. They are known metabolites of trimethylbenzenes, making their detection and quantification crucial for assessing occupational or environmental exposure to these industrial solvents.[1][2][3] In pharmaceutical research, DMBAs can be synthetic intermediates or impurities that require careful characterization. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of DMBAs.[1][4] However, due to their polarity and low volatility, direct GC-MS analysis is challenging.[5] This application note provides detailed protocols for the derivatization and subsequent GC-MS analysis of dimethylbenzoic acid isomers.

Experimental Protocols

A critical step in the GC-MS analysis of dimethylbenzoic acids is the derivatization of the polar carboxylic acid group to a less polar, more volatile functional group.[5] Silylation is a common and effective derivatization technique for this purpose.[1][5]

Protocol 1: Silylation of Dimethylbenzoic Acid Standards

This protocol is suitable for the analysis of pure dimethylbenzoic acid isomers.

1. Sample Preparation and Derivatization:

  • Accurately weigh 1 mg of the dimethylbenzoic acid isomer into a reaction vial.

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-tert-butyldimethylsilyl-N-methyl-trifluoroacetamide (MTBSTFA).[1][6]

  • Add 1 mL of a suitable solvent like pyridine (B92270) or acetonitrile.[6]

  • Tightly cap the vial and heat at 70°C for 30 minutes to facilitate the formation of the trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivative.[6]

  • Cool the sample to room temperature before injection into the GC-MS system.[6]

2. GC-MS Instrumentation and Conditions:

  • GC-MS System: An Agilent 7890B GC coupled to a 5977A MSD or an equivalent system.[6]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar 5% diphenyl / 95% dimethylpolysiloxane column.[1]

  • Injection Volume: 1 µL.[6]

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.[6]

    • Ramp: 10°C/min to 280°C.[6]

    • Hold at 280°C for 5 minutes.[6]

  • MS Transfer Line Temperature: 280°C.[6]

  • Ion Source Temperature: 230°C.[6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4][6]

  • Mass Range: m/z 40-500.[6]

3. Data Analysis:

  • The retention time of the derivatized dimethylbenzoic acid is used for identification.

  • The mass spectrum is compared with a reference library (e.g., NIST) for confirmation.[6]

  • The fragmentation pattern provides structural information. The molecular ion peak and characteristic fragments (e.g., [M-15]⁺ for TMS derivatives) are used for identification.[5]

Protocol 2: Analysis of Dimethylbenzoic Acids in Urine

This protocol is adapted for the determination of DMBA isomers in biological matrices, such as urine, for biomonitoring purposes.[1][7]

1. Sample Preparation:

  • Hydrolysis: To liberate conjugated DMBAs, an alkaline hydrolysis step is performed on the urine sample.[1][7]

  • Extraction: After acidification of the sample, the DMBAs are extracted into an organic solvent such as toluene (B28343).[1][7]

  • Internal Standard: An internal standard, for example, 3-methoxy-4-methylbenzoic acid, should be added to the urine samples before extraction to ensure accurate quantification.[1][7]

2. Derivatization:

  • An aliquot of the toluene extract is taken and subjected to derivatization with a silylating agent like MTBSTFA.[1]

3. GC-MS Analysis:

  • The GC-MS conditions are similar to those described in Protocol 1. The analysis is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[1]

Quantitative Data

The following table summarizes the retention times and characteristic mass-to-charge ratios (m/z) for the TBDMS derivatives of the six dimethylbenzoic acid isomers, which can be used for their identification and quantification in SIM mode.

IsomerRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
2,6-Dimethylbenzoic acidVaries with systemSpecific to TBDMS derivativeSpecific to TBDMS derivative
2,5-Dimethylbenzoic acidVaries with systemSpecific to TBDMS derivativeSpecific to TBDMS derivative
2,4-Dimethylbenzoic acidVaries with systemSpecific to TBDMS derivativeSpecific to TBDMS derivative
2,3-Dimethylbenzoic acidVaries with systemSpecific to TBDMS derivativeSpecific to TBDMS derivative
3,5-Dimethylbenzoic acidVaries with systemSpecific to TBDMS derivativeSpecific to TBDMS derivative
3,4-Dimethylbenzoic acidVaries with systemSpecific to TBDMS derivativeSpecific to TBDMS derivative

Note: Specific retention times and m/z values will depend on the exact instrumentation, column, and derivatizing agent used. The provided table structure serves as a template. For TBDMS derivatives, the molecular ion and fragments resulting from the loss of the tert-butyl group are typically monitored.

Visualizations

The following diagrams illustrate the general workflow for the GC-MS analysis of dimethylbenzoic acids.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Standard or Biological Matrix) Hydrolysis Alkaline Hydrolysis (for conjugates) Sample->Hydrolysis If necessary Extraction Liquid-Liquid Extraction Sample->Extraction Direct for standards Hydrolysis->Extraction Derivatization Silylation (e.g., with BSTFA or MTBSTFA) Extraction->Derivatization GC_Inlet GC Injection Derivatization->GC_Inlet GC_Column Gas Chromatographic Separation GC_Inlet->GC_Column MS_Ionization Electron Ionization (EI) GC_Column->MS_Ionization MS_Detection Mass Spectrometry Detection (Scan or SIM) MS_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for GC-MS analysis of dimethylbenzoic acids.

Derivatization_Workflow start Start: Dimethylbenzoic Acid Sample add_reagent Add Silylating Agent (e.g., BSTFA) and Solvent start->add_reagent heat Heat at 70°C for 30 minutes add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Detailed derivatization protocol workflow.

References

High-Performance Liquid Chromatography (HPLC) Methods for Benzoic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of benzoic acid and its derivatives using High-Performance Liquid Chromatography (HPLC). Benzoic acid and its derivatives are widely utilized as preservatives in food, beverages, cosmetics, and pharmaceutical products due to their antimicrobial properties.[1] Accurate and reliable quantification of these compounds is crucial for quality control, regulatory compliance, and ensuring product safety. HPLC is a preferred method for this analysis due to its simplicity, speed, and stability.[1]

Principle of Separation

The primary HPLC method for analyzing benzoic acid derivatives is reversed-phase chromatography. This technique employs a nonpolar stationary phase (most commonly a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. An acidic mobile phase is typically used to suppress the ionization of the acidic benzoic acid derivatives, which increases their retention on the column and improves the symmetry of the chromatographic peaks.[1][2] Detection is most commonly achieved using a UV-Vis or a Diode Array Detector (DAD) at a wavelength where the target compounds exhibit significant absorbance.[1][3]

Quantitative Data Summary

The following table summarizes various HPLC methods for the determination of benzoic acid and its derivatives, providing a comparative overview of chromatographic conditions.

AnalytesColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
Benzoic acid, Salicylic (B10762653) acid, p-Hydroxybenzoic acid, Methylparaben, EthylparabenC18Acetonitrile (B52724) : Water with Phosphoric Acid (40:60 v/v)1.0230[1]
Benzoic acid, Sorbic acidGermini-C18 (50 mm x 4.6 mm, 5 µm)0.05 M Ammonium (B1175870) acetate (B1210297) (pH 4.4) : Methanol (B129727) (60:40 v/v)1.0234[4]
Benzoic acidLuna C18 (150 x 4.60 mm, 5 µm)Acetonitrile : Ammonium acetate solution (pH 4.2) (40:60 v/v)1.0228[3]
Benzoic acid, Metronidazole, Miconazole NitrateZorbax SB-CN (250 × 4.6 mm, 5 µm)Gradient of Phosphate buffer and Acetonitrile1.0233 (BA, MN), 319 (MZ)[5]
Benzoic acid, Salicylic acidAlltima C18 (150 mm×4.6 mm, 5 μm)Methanol : 0.1% Phosphoric acid (50:50 v/v)1.0236[6]
Acetylsalicylic acid, 4-Hydroxybenzoic acid, EthylparabenAscentis® C18 (15 cm x 4.6 mm, 5 µm)10mM TFA in water : 10 mM TFA in acetonitrile (70:30 v/v)1.0220[7]
Benzoic acidC-18 (EXCGL 120 ODS-A)Methanol : Acetate buffer (pH 4.4) (35:65 v/v)1.0233[8]
Benzyl alcohol, Benzoic acid, Methylparaben, Ethylparaben, PropylparabenAmaze C18 SPF (4.6x150 mm, 3 um)30% Acetonitrile with 0.1% TFA1.0235[9]

Experimental Protocols

This section outlines a general, representative protocol for the HPLC analysis of benzoic acid derivatives. Specific parameters may need to be optimized depending on the exact analytes, sample matrix, and available instrumentation.

Reagents and Materials
  • Standards: Analytical grade (≥99% purity) benzoic acid and its relevant derivatives (e.g., salicylic acid, p-hydroxybenzoic acid, methylparaben, ethylparaben).[1]

  • Solvents: HPLC grade acetonitrile and methanol.[1]

  • Reagents: Analytical grade phosphoric acid, potassium dihydrogen phosphate, or ammonium acetate for mobile phase preparation.[1][4]

  • Water: Deionized or HPLC grade water, filtered through a 0.45 µm membrane.[1]

  • Filters: 0.45 µm syringe filters (e.g., PTFE, Nylon).[1]

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or UV-Vis detector is suitable.[1]

  • Column: A reversed-phase C18 column is most commonly used. Dimensions can vary, for example, 150 mm x 4.6 mm with 5 µm particle size.[3][6]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile or methanol and an acidic aqueous buffer (e.g., 40:60 v/v Acetonitrile:Water with 0.1% Phosphoric Acid).[1][6] The mobile phase should be degassed before use.[1]

  • Flow Rate: A flow rate of 1.0 mL/min is common.[3][4][8]

  • Column Temperature: Ambient or controlled at a specific temperature, for example, 35 °C.[6]

  • Detection Wavelength: The wavelength should be set to the absorption maximum of the analytes, often in the range of 220-240 nm.[6][7]

  • Injection Volume: Typically 5-20 µL.[3][8]

Preparation of Solutions
  • Standard Stock Solutions (e.g., 1000 µg/mL): Accurately weigh 100 mg of each standard into separate 100 mL volumetric flasks. Dissolve and dilute to volume with methanol. These solutions are generally stable for several weeks when stored at 4°C.[1]

  • Working Standard Solutions: Prepare a series of mixed working standard solutions by diluting the stock solutions with the mobile phase to achieve a concentration range suitable for calibration (e.g., 1-100 µg/mL).[1]

Sample Preparation

The sample preparation procedure is critical and varies depending on the matrix.

  • Liquid Samples (e.g., Soft Drinks, Juices):

    • Degas the sample by sonication for 10-15 minutes.[1][3]

    • If necessary, dilute the sample with the mobile phase to bring the analyte concentration within the calibration range.[1]

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[1][3]

  • Solid/Semi-solid Samples (e.g., Creams, Sauces):

    • Accurately weigh about 1-2 grams of the homogenized sample into a 50 mL centrifuge tube.[1]

    • Add a suitable extraction solvent, such as 20 mL of methanol.[1][10]

    • Vortex for 2 minutes and sonicate for 15 minutes to extract the analytes.[1]

    • Centrifuge at 4000 rpm for 10 minutes.[1]

    • Collect the supernatant. An optional second extraction of the residue can be performed to ensure complete recovery.

    • Combine the supernatants and dilute with the mobile phase if necessary.

    • Filter the final extract through a 0.45 µm syringe filter into an HPLC vial.[1]

  • Pharmaceutical Formulations (e.g., Vaginal Cream):

    • Accurately weigh a portion of the cream (e.g., 5.0 g) into a volumetric flask.

    • Add a diluent (e.g., a mixture of buffer and organic solvent) and shake to disperse.

    • Sonicate, potentially with gentle heating (e.g., 40-45°C), to ensure complete dissolution and extraction.

    • Cool the sample, for instance, in an ice bath, to precipitate any excipients.

    • Filter the solution before injection.[5]

Chromatographic Procedure and Data Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[1]

  • Inject a blank (mobile phase) to ensure the system is free from contaminants.[1]

  • Inject the series of working standard solutions to construct a calibration curve by plotting peak area versus concentration.[1][8]

  • Inject the prepared sample solutions.[1]

  • Identify the peaks in the sample chromatograms by comparing their retention times with those of the standards.[1]

  • Quantify the amount of each analyte in the samples using the generated calibration curve.[1]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of benzoic acid derivatives.

HPLC_Workflow Sample Sample Receipt (Food, Beverage, Pharmaceutical) Prep Sample Preparation Sample->Prep Matrix-specific protocol Liquid Liquid Sample (Degas, Dilute, Filter) Prep->Liquid Solid Solid/Semi-Solid Sample (Weigh, Extract, Centrifuge, Filter) Prep->Solid Inject Inject Standards & Samples Liquid->Inject Solid->Inject Standards Standard Preparation (Stock & Working Solutions) Standards->Inject HPLC HPLC Analysis Equilibrate System Equilibration HPLC->Equilibrate HPLC->Inject Equilibrate->Inject Data Data Acquisition & Processing Inject->Data Identify Peak Identification (Retention Time) Data->Identify Quantify Quantification (Calibration Curve) Data->Quantify Report Final Report Identify->Report Quantify->Report

Caption: General workflow for HPLC analysis of benzoic acid derivatives.

References

Application Notes and Protocols for the GC Analysis of 2,3-Dimethylbenzoic Acid Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 2,3-dimethylbenzoic acid for analysis by gas chromatography (GC). The protocols outlined below are designed to enhance the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape, sensitivity, and reproducibility. The primary derivatization techniques covered are silylation and esterification.

Introduction

This compound is a carboxylic acid that, due to its polarity, can exhibit poor peak shape and low sensitivity when analyzed directly by GC. Derivatization is a crucial step to convert the polar carboxyl group into a less polar, more volatile functional group, making it amenable to GC analysis. The most common derivatization strategies for carboxylic acids include silylation and esterification (alkylation).[1] Silylation involves the replacement of the acidic proton of the carboxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1] Esterification converts the carboxylic acid into its corresponding ester, typically a methyl or ethyl ester.[1]

Derivatization Strategies

Several derivatization reagents can be employed for the analysis of this compound. The choice of reagent will depend on the desired derivative, the complexity of the sample matrix, and the available instrumentation.

Silylation:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A widely used reagent for the formation of TMS derivatives. It is highly reactive and its byproducts are volatile, minimizing interference in the chromatogram. The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the derivatization of sterically hindered carboxylic acids.

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA): This reagent forms TBDMS derivatives, which are more stable to hydrolysis than TMS derivatives. This increased stability can be advantageous when sample workup involves aqueous solutions.[2]

Esterification:

  • Methanol (B129727) with an Acid Catalyst (e.g., BF₃, H₂SO₄, HCl): A common and cost-effective method for producing methyl esters. The reaction typically requires heating to proceed to completion.

  • Ethyl Chloroformate (ECF): A versatile reagent that reacts rapidly with carboxylic acids in an aqueous medium to form ethyl esters. This method is fast and can be automated for high-throughput analysis.[3]

Experimental Protocols

Protocol 1: Silylation with MTBSTFA

This protocol is adapted from a method for the determination of dimethylbenzoic acid isomers in urine and is highly specific for this compound.

Materials:

  • This compound standard or sample extract

  • Toluene (B28343) (anhydrous)

  • N-tert-butyldimethylsilyl-N-methyl-trifluoroacetamide (MTBSTFA)

  • Internal Standard (e.g., 3-Methoxy-4-methylbenzoic acid)

  • Screw-cap reaction vials (2 mL) with PTFE-lined septa

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Prepare a solution of this compound in toluene. If using an internal standard, add it to the solution at a known concentration.

  • Derivatization Reaction:

    • To an aliquot of the toluene solution in a reaction vial, add an excess of MTBSTFA.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60-80°C for 30-60 minutes.

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS.

Workflow for MTBSTFA Derivatization

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis prep Dissolve this compound and Internal Standard in Toluene add_reagent Add MTBSTFA prep->add_reagent vortex Vortex add_reagent->vortex heat Heat at 60-80°C vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Workflow for Silylation with MTBSTFA.

Protocol 2: Methylation with Methanol and Sulfuric Acid

This protocol provides a general and effective method for the formation of the methyl ester of this compound.

Materials:

  • This compound standard or sample extract

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Hexane (B92381)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction vial with reflux condenser or sealed screw-cap vial

  • Heating block or water bath

  • GC-MS system

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in a minimal amount of methanol in a reaction vial.

  • Esterification Reaction:

    • Add a few drops of concentrated sulfuric acid to the methanolic solution.

    • Heat the mixture at 60-70°C for 1-2 hours under reflux or in a tightly sealed vial.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water and extract the methyl ester with hexane.

    • Wash the hexane extract with saturated sodium bicarbonate solution to remove any remaining acid.

    • Wash with water until the aqueous layer is neutral.

    • Dry the hexane layer over anhydrous sodium sulfate.

  • Analysis:

Workflow for Acid-Catalyzed Methylation

cluster_react Reaction cluster_workup Work-up cluster_analysis Analysis start Dissolve this compound in Methanol add_catalyst Add H₂SO₄ Catalyst start->add_catalyst heat Heat at 60-70°C add_catalyst->heat cool Cool to Room Temperature heat->cool extract Extract with Hexane cool->extract wash Wash with NaHCO₃ and Water extract->wash dry Dry over Na₂SO₄ wash->dry inject Inject into GC-MS dry->inject

Caption: Workflow for Acid-Catalyzed Methylation.

Quantitative Data

The following tables summarize key quantitative data for the GC analysis of derivatized this compound.

Table 1: GC-MS Parameters for Analysis of Derivatized this compound

ParameterSilylation (MTBSTFA)Methylation
GC Column 95% Dimethylpolysiloxane, 5% Diphenylpolysiloxane (e.g., HP-5ms)Semi-standard non-polar column
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness-
Carrier Gas HeliumHelium
Injection Mode SplitlessSplit
Oven Program 50°C (1 min), then ramp to 280°C at 10°C/min, hold for 5 minIsothermal or temperature programmed
MS Detector Electron Ionization (EI), SIM modeElectron Ionization (EI), Scan mode
Ion Source Temp. 230°C-
Transfer Line Temp. 280°C-

Table 2: Retention and Mass Spectral Data for this compound Derivatives

DerivativeDerivatizing AgentKovats Retention Index (non-polar column)Key Mass Fragments (m/z)
TBDMS-2,3-dimethylbenzoateMTBSTFANot availableM-57 (loss of t-butyl), M-15 (loss of methyl) (general for TBDMS esters)[2]
Methyl 2,3-dimethylbenzoateMethanol/H₂SO₄1314[3]149 (M-15), 119, 91
Ethyl 2,3-dimethylbenzoateEthyl ChloroformateNot available133, 132, 105[4]

Discussion

Both silylation and methylation are effective derivatization strategies for the GC analysis of this compound. The choice between the two will depend on the specific requirements of the analysis.

  • Silylation with MTBSTFA is a robust method, particularly for complex matrices like biological fluids, due to the stability of the TBDMS derivatives.[2] The single-step reaction in the presence of the sample solvent simplifies sample preparation.

  • Methylation is a classic and reliable technique. The availability of the Kovats retention index for methyl 2,3-dimethylbenzoate provides a valuable tool for its identification.[3] Acid-catalyzed methylation is a cost-effective approach, though it requires a more extensive work-up procedure compared to silylation.

For quantitative analysis, the use of an appropriate internal standard is crucial to correct for variations in derivatization efficiency and injection volume. A structurally similar compound that is not present in the sample, such as an isotopically labeled analog or a homologous carboxylic acid, is recommended.

Conclusion

The derivatization of this compound is essential for its successful analysis by gas chromatography. The protocols provided for silylation and methylation offer reliable and reproducible methods for converting the analyte into a form suitable for GC-MS analysis. The selection of the derivatization strategy should be based on the sample matrix, available resources, and the specific analytical goals. By following these detailed protocols and utilizing the provided quantitative data, researchers can achieve accurate and sensitive determination of this compound in various applications.

References

Purification of Crude 2,3-Dimethylbenzoic Acid by Crystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of crude 2,3-Dimethylbenzoic acid via crystallization. The methodologies outlined are designed to enhance the purity of the target compound, a critical step in research, development, and manufacturing of pharmaceuticals and other fine chemicals.

Introduction

This compound (CAS No. 603-79-2) is a substituted aromatic carboxylic acid with applications as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals like Medetomidine.[1] The purity of this compound is paramount for the successful synthesis and efficacy of the final products. Crystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and impurities in a selected solvent system.[2] The principle relies on the fact that most solids are more soluble in a hot solvent than in a cold one. By dissolving the crude material in a suitable hot solvent and allowing it to cool slowly, the target compound will form crystals of high purity, leaving the impurities dissolved in the mother liquor.

Materials and Equipment

Materials
  • Crude this compound

  • Potential Crystallization Solvents:

    • Deionized Water

    • Ethanol (95% or absolute)

    • Methanol

    • Acetone

    • Ethyl acetate (B1210297)

    • Toluene

    • Heptane

  • Activated Carbon (decolorizing agent, if necessary)

  • Celatom® or Filter Aid (optional, for fine impurities)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying organic solvents if necessary)

Equipment
  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Heating mantle or hot plate with magnetic stirrer

  • Magnetic stir bars

  • Reflux condenser

  • Buchner funnel and filter flask

  • Vacuum source (aspirator or vacuum pump)

  • Filter paper

  • Watch glass

  • Spatula

  • Melting point apparatus

  • High-Performance Liquid Chromatography (HPLC) system (for purity analysis)

  • Oven or vacuum oven for drying

Experimental Protocols

Solvent Selection

The choice of an appropriate solvent is critical for successful crystallization. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures. Furthermore, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

While specific solubility data for this compound is not extensively available, data for the parent compound, benzoic acid, can provide a strong indication for suitable solvents. For benzoic acid, ethanol, methanol, acetone, and ethyl acetate show good solubility characteristics for crystallization.[3] One source explicitly mentions crystallizing this compound from ethanol.[4]

Protocol for Solvent Screening:

  • Place approximately 100 mg of crude this compound into separate test tubes.

  • Add a small amount (e.g., 1 mL) of a candidate solvent to each test tube.

  • Observe the solubility at room temperature. An ideal solvent should not dissolve the compound at this stage.

  • Gently heat the test tubes in a water bath and observe the solubility. The compound should dissolve completely in a minimal amount of the hot solvent.

  • Allow the solutions to cool to room temperature and then in an ice bath.

  • Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.

  • Based on these observations, select the most suitable solvent for the larger-scale purification. Ethanol is a promising starting point.

Crystallization Protocol

This protocol outlines the general procedure for purifying crude this compound. The quantities can be scaled as needed.

  • Dissolution:

    • Place a known amount of crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a small amount of the selected solvent (e.g., ethanol) to the flask.

    • Gently heat the mixture on a hot plate with stirring. If using a low-boiling solvent, attach a reflux condenser to prevent solvent loss.

    • Continue to add the solvent portion-wise until the this compound is completely dissolved at the boiling point of the solvent. Add a slight excess of solvent (approximately 5-10% more) to ensure the solution does not become supersaturated prematurely.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon (approximately 1-2% of the solute mass) to the solution.

    • Reheat the solution to boiling for 5-10 minutes with stirring. The activated carbon will adsorb colored impurities.

  • Hot Filtration (if necessary):

    • If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration.

    • Preheat a separate Erlenmeyer flask and a glass funnel with fluted filter paper on the hot plate to prevent premature crystallization.

    • Pour the hot solution through the fluted filter paper into the preheated flask.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass to prevent contamination and slow down evaporation.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection:

    • Set up a Buchner funnel with filter paper over a clean filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of the cold crystallization solvent.

    • Pour the cold slurry of crystals into the Buchner funnel and apply the vacuum.

    • Wash the crystals with a small amount of the cold solvent to remove any remaining mother liquor.

    • Allow the vacuum to pull air through the crystals for several minutes to partially dry them.

  • Drying:

    • Transfer the crystalline product to a pre-weighed watch glass.

    • Dry the crystals in an oven at a temperature below the melting point of this compound (Melting Point: 144-146 °C[5]) or in a vacuum oven for several hours until a constant weight is achieved.

  • Purity Analysis:

    • Determine the melting point of the purified this compound. A sharp melting point close to the literature value indicates high purity.

    • Analyze the purity of the crude and purified samples by HPLC.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number603-79-2[5]
Molecular FormulaC₉H₁₀O₂[6]
Molecular Weight150.17 g/mol [6]
AppearanceWhite to off-white crystalline powder[5]
Melting Point144-146 °C[5]
Boiling Point281.5 ± 9.0 °C at 760 mmHg[5]
Density1.1 ± 0.1 g/cm³[5]

Table 2: Solubility of Benzoic Acid in Various Solvents at Different Temperatures (as a proxy for this compound)

SolventTemperature (°C)Solubility ( g/100 mL)Reference
Water00.17[3]
Water1005.63[3]
Ethanol20~3.4[3]
Ethanol-High[3][7]
Methanol-High[7]
Acetone-High[8]
Ethyl Acetate-Moderate[7]
Toluene-Low[7]
Heptane-Very Low[9]

Note: This data is for benzoic acid and should be used as a guideline for solvent selection for this compound.

Table 3: Purity Analysis of this compound

SampleMelting Point Range (°C)Purity by HPLC (%)Appearance
Crude(e.g., 138-143)(e.g., 95.2)Off-white powder
Purified(e.g., 144-146)(e.g., 99.8)White crystalline solid

Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis crude_dmb Crude this compound solvent_selection Solvent Screening crude_dmb->solvent_selection dissolution Dissolution in Hot Solvent crude_dmb->dissolution solvent_selection->dissolution Select Optimal Solvent decolorization Decolorization (Optional) dissolution->decolorization crystallization Cooling and Crystallization dissolution->crystallization hot_filtration Hot Filtration (Optional) decolorization->hot_filtration hot_filtration->crystallization collection Crystal Collection (Vacuum Filtration) crystallization->collection drying Drying collection->drying purified_dmb Purified this compound drying->purified_dmb mp_analysis Melting Point Analysis purified_dmb->mp_analysis hplc_analysis HPLC Purity Analysis purified_dmb->hplc_analysis

Caption: Experimental workflow for the purification of this compound.

Logic of Solvent Selection

solvent_selection_logic start Start: Crude Compound dissolve_hot High Solubility when Hot? start->dissolve_hot dissolve_cold Low Solubility when Cold? dissolve_hot->dissolve_cold Yes bad_solvent Poor Solvent dissolve_hot->bad_solvent No impurities_soluble Impurities Soluble when Cold? dissolve_cold->impurities_soluble Yes dissolve_cold->bad_solvent No impurities_insoluble Impurities Insoluble when Hot? impurities_soluble->impurities_insoluble No good_solvent Good Solvent impurities_soluble->good_solvent Yes impurities_insoluble->good_solvent Yes (via hot filtration) impurities_insoluble->bad_solvent No

Caption: Decision tree for selecting a suitable crystallization solvent.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution cooled too quickly.- The compound is very soluble even at low temperatures.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of pure this compound.- Try a different solvent in which the compound is less soluble.
Oiling out (product separates as a liquid) - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- Impurities are present that lower the melting point.- Use a lower-boiling solvent.- Reheat the solution and add more solvent.- Ensure slow cooling.
Low recovery of purified product - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Crystals were washed with too much cold solvent.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is preheated.- Allow sufficient time for cooling in an ice bath.- Use a minimal amount of ice-cold solvent for washing.
Purified product is still colored - The activated carbon treatment was insufficient.- The impurity co-crystallized with the product.- Repeat the crystallization with a more thorough activated carbon treatment.- Try a different crystallization solvent.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals in a well-ventilated fume hood.

  • Avoid inhaling dust from the crude or purified this compound.

  • Be cautious when heating flammable organic solvents. Use a heating mantle and ensure there are no open flames.

  • Dispose of all chemical waste according to institutional and local regulations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dimethylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary synthetic routes to this compound include:

  • Grignard Reaction: This involves the formation of a Grignard reagent from a 2,3-dimethylhalobenzene (e.g., 2,3-dimethylbromobenzene) and its subsequent reaction with carbon dioxide.[1]

  • Oxidation of o-Xylene (B151617) or its Derivatives: This can be achieved through the oxidation of 2,3-dimethyltoluene or other suitable precursors using strong oxidizing agents like potassium permanganate (B83412).[2][3]

  • Friedel-Crafts Carboxylation: This method involves the direct carboxylation of o-xylene using a carboxylating agent in the presence of a Lewis acid catalyst.[4]

Q2: What is a typical yield for the synthesis of this compound?

A2: The yield of this compound is highly dependent on the chosen synthetic method and the optimization of reaction conditions. For a comparative overview, please refer to the data summary table below.

Q3: How can I purify the crude this compound product?

A3: Recrystallization is a common and effective method for purifying this compound.[5][6][7] The crude product can be dissolved in a suitable hot solvent (such as ethanol (B145695) or a water-ethanol mixture) and then allowed to cool slowly, which results in the formation of pure crystals.[5] The choice of solvent is critical and depends on the impurities present.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Grignard Reaction Route

Issue 1: The Grignard reaction fails to initiate.

  • Q: My reaction mixture does not show any signs of Grignard reagent formation (e.g., cloudiness, gentle bubbling). What could be the cause?

    • A: The most common reason for initiation failure is the presence of moisture or other protic impurities that quench the Grignard reagent. Ensure all glassware is rigorously dried, and all reagents and solvents are anhydrous. The surface of the magnesium turnings may also be passivated by an oxide layer.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents.

      • Activate Magnesium: Crush the magnesium turnings to expose a fresh surface. A small crystal of iodine can be added to the reaction flask to help activate the magnesium surface.[1]

      • Initiation: Add a small portion of the halide solution to the magnesium and gently warm the mixture. If the reaction still does not start, add a single crystal of iodine.

Issue 2: Low yield of this compound.

  • Q: I have successfully formed the Grignard reagent, but my final yield of this compound is low. What are the potential reasons?

    • A: Low yields can result from several factors, including incomplete reaction with carbon dioxide, side reactions, or losses during the work-up and purification steps. A significant side reaction is the Wurtz-type coupling of the Grignard reagent with the starting halide.

    • Troubleshooting Steps:

      • Efficient Carboxylation: Ensure an excess of dry, finely crushed carbon dioxide (dry ice) is used. Pour the Grignard reagent slowly onto the dry ice with vigorous stirring to maximize the reaction surface area.

      • Minimize Side Reactions: Add the halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide and minimize coupling reactions.

      • Optimize Work-up: During the acidic work-up, ensure the pH is sufficiently low to protonate the carboxylate salt fully.[8] Careful extraction and separation are crucial to avoid product loss.

Oxidation Route

Issue 1: Incomplete oxidation of the starting material.

  • Q: My reaction mixture still contains a significant amount of unreacted 2,3-dimethyltoluene. How can I drive the reaction to completion?

    • A: Incomplete oxidation can be due to insufficient oxidizing agent, sub-optimal temperature, or poor mixing in a heterogeneous reaction mixture.

    • Troubleshooting Steps:

      • Stoichiometry of Oxidant: Ensure a sufficient molar excess of the oxidizing agent (e.g., potassium permanganate) is used.

      • Reaction Temperature: Maintain the appropriate reaction temperature. For permanganate oxidations, refluxing is often necessary.[3]

      • Phase Transfer Catalyst: For heterogeneous reactions, consider using a phase transfer catalyst to improve the interaction between the aqueous oxidant and the organic substrate.[2]

Issue 2: Formation of byproducts.

  • Q: I am observing the formation of byproducts alongside my desired product. How can I minimize these?

    • A: Over-oxidation or side-chain cleavage can lead to undesired byproducts. The reaction conditions must be carefully controlled.

    • Troubleshooting Steps:

      • Control Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC to avoid prolonged reaction times or excessive temperatures that can lead to over-oxidation.

      • Choice of Oxidant: The choice of oxidizing agent can influence the selectivity of the reaction. Milder oxidizing agents may be more selective but could lead to lower yields.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthesis RouteStarting MaterialKey ReagentsTypical Yield (%)Reference
Friedel-Crafts Carboxylationo-XyleneCarbon dioxide, AlCl₃, 1-Butylimidazole81.3[4]
Grignard Reaction2,3-DimethylbromobenzeneMg, CO₂70-85 (analogous reaction)
Oxidation2,3-DimethyltoluenePotassium Permanganate63 (analogous reaction)[3]

Note: Yields for analogous reactions are provided for comparison and may vary for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Carboxylation[5]
  • Reaction Setup: In a 250 mL PTFE-lined autoclave under an argon atmosphere, rapidly add 40 mL of dry o-xylene.

  • Reagent Addition: Sequentially add 2.5 g of anhydrous aluminum trichloride (B1173362) (AlCl₃) and 1.16 g of dry 1-butylimidazole. Seal the autoclave.

  • Carboxylation: Connect a carbon dioxide cylinder and pressurize the autoclave to 6 MPa. Start the stirrer at 1000 rpm and heat the system to 40°C. Maintain these conditions for 48 hours.

  • Work-up: After the reaction, cool the autoclave and cautiously add 150 mL of water, stirring for 30 minutes.

  • Extraction: Extract the reaction mixture three times with 50 mL of diethyl ether. Combine the organic phases, concentrate, and dry to obtain the crude product.

  • Purification: Dissolve the crude solid in 20 mL of a 10% (w/w) sodium hydroxide (B78521) solution and filter to remove insoluble matter. Acidify the filtrate to pH 1 with 1 mol/L hydrochloric acid and allow it to stand at room temperature for 60 minutes. Further crystallize at -10°C, filter the crystals, and dry to obtain pure this compound.

Protocol 2: Synthesis of this compound via Grignard Reaction (Adapted from Benzoic Acid Synthesis)[1][11]
  • Grignard Reagent Formation:

    • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask.

    • Dissolve 2,3-dimethylbromobenzene in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small amount of the halide solution to the magnesium to initiate the reaction. Once initiated, add the remaining solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Carboxylation:

    • Pour the Grignard reagent solution slowly onto an excess of crushed dry ice with vigorous stirring.

    • Allow the excess dry ice to sublime.

  • Work-up and Purification:

    • Hydrolyze the magnesium salt by slowly adding cold dilute hydrochloric acid until the solution is acidic.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with a sodium hydroxide solution to extract the benzoic acid as its sodium salt.

    • Separate the aqueous layer and acidify with hydrochloric acid to precipitate the this compound.

    • Collect the solid by vacuum filtration and recrystallize from a suitable solvent.

Mandatory Visualizations

Troubleshooting_Grignard_Reaction start Start: Grignard Reaction for This compound check_initiation Reaction Initiation Check: Cloudiness or Bubbling? start->check_initiation no_initiation Issue: No Reaction Initiation check_initiation->no_initiation No initiation_successful Reaction Initiated check_initiation->initiation_successful Yes troubleshoot_initiation Troubleshooting: 1. Ensure anhydrous conditions 2. Activate Mg with Iodine 3. Gentle heating no_initiation->troubleshoot_initiation troubleshoot_initiation->check_initiation Re-attempt carboxylation Carboxylation with CO2 initiation_successful->carboxylation workup Acidic Work-up & Purification carboxylation->workup check_yield Yield Check: Is Yield Satisfactory? workup->check_yield low_yield Issue: Low Yield check_yield->low_yield No good_yield Successful Synthesis check_yield->good_yield Yes troubleshoot_yield Troubleshooting: 1. Use excess, crushed dry ice 2. Slow halide addition 3. Optimize work-up pH low_yield->troubleshoot_yield troubleshoot_yield->workup Re-attempt

Caption: Troubleshooting workflow for the Grignard synthesis of this compound.

Experimental_Workflow_Friedel_Crafts cluster_reaction Reaction Stage cluster_workup Work-up & Purification Stage start Start: o-Xylene reagents Add AlCl3 & 1-Butylimidazole in Autoclave start->reagents co2 Pressurize with CO2 (6 MPa) Heat to 40°C Stir for 48h reagents->co2 quench Quench with Water co2->quench extract Extract with Diethyl Ether quench->extract base_wash Dissolve in NaOH solution & Filter extract->base_wash acidify Acidify with HCl to pH 1 base_wash->acidify crystallize Crystallize at -10°C acidify->crystallize product Final Product: This compound crystallize->product

Caption: Experimental workflow for the Friedel-Crafts carboxylation of o-xylene.

References

Technical Support Center: Carboxylation of o-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the carboxylation of o-xylene (B151617). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of o-xylene carboxylation?

The carboxylation of o-xylene via electrophilic aromatic substitution, such as the Friedel-Crafts reaction with carbon dioxide, primarily yields two isomeric products: 2,3-dimethylbenzoic acid and 3,4-dimethylbenzoic acid.[1][2][3] The relative ratio of these isomers depends on the reaction conditions.

Q2: What are the common side reactions observed during the carboxylation of o-xylene?

Several side reactions can occur, leading to the formation of undesired byproducts and reducing the yield of the target dimethylbenzoic acids. These include:

  • Isomerization: The methyl groups on the aromatic ring can migrate, leading to the formation of m-xylene (B151644) and p-xylene, which can then undergo carboxylation to produce other dimethylbenzoic acid isomers.

  • Disproportionation and Transalkylation: These reactions involve the transfer of methyl groups between aromatic rings, resulting in the formation of toluene (B28343), trimethylbenzenes, and other alkylated aromatic compounds.[4][5][6] This is more likely to occur in the presence of strong acid catalysts.

  • Decarboxylation: The desired dimethylbenzoic acid products can lose the carboxyl group under the reaction conditions, especially at elevated temperatures, reverting to o-xylene or other xylene isomers.[7][8]

  • Di-carboxylation: Although less common, it is possible for a second carboxyl group to be added to the aromatic ring, leading to the formation of dimethyl-dicarboxylic acids.

  • Formation of Diaryl Ketones: In some cases, the carboxylated product can react with another aromatic molecule to form a diaryl ketone, particularly if there is an excess of the Lewis acid catalyst.[9]

Q3: How can I selectively synthesize 3,4-dimethylbenzoic acid?

A common method for the synthesis of 3,4-dimethylbenzoic acid is the Friedel-Crafts carboxylation of o-xylene with carbon dioxide using aluminum chloride (AlCl₃) as a catalyst. A published protocol with a reported yield of 85% involves reacting o-xylene with AlCl₃ under a CO₂ atmosphere at 50°C and 0.8-0.9 MPa.[2]

Q4: Is there a reliable protocol for the synthesis of this compound?

Yes, a method for synthesizing this compound involves the reaction of o-xylene with anhydrous aluminum trichloride (B1173362) and N-butylimidazole in an autoclave under a carbon dioxide pressure of 6 MPa at 40°C for 48 hours, resulting in a reported yield of 81.3%.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low yield of desired dimethylbenzoic acid - Incomplete reaction.- Significant side reactions (e.g., disproportionation, decarboxylation).- Loss of product during workup.- Increase reaction time or temperature (monitor for increased side reactions).- Optimize catalyst-to-substrate ratio.- Ensure anhydrous conditions, as moisture can deactivate the Lewis acid catalyst.- Use a lower reaction temperature to minimize decarboxylation.- Carefully control the pH during the workup to ensure complete precipitation of the product.
Presence of other xylene isomers (m-xylene, p-xylene) in the product mixture - Isomerization of o-xylene under the reaction conditions.- Use a milder Lewis acid catalyst or lower reaction temperatures to reduce the rate of isomerization.
Formation of toluene and trimethylbenzenes - Disproportionation and transalkylation of o-xylene.- Lower the reaction temperature.- Reduce the concentration of the Lewis acid catalyst.
Significant amount of o-xylene recovered - Incomplete reaction.- Decarboxylation of the product.- Increase reaction time or CO₂ pressure.- Ensure the catalyst is active.- Lower the reaction temperature to prevent decarboxylation.
Formation of a dark, tarry substance - Polymerization or other complex side reactions, often at high temperatures or with high catalyst concentrations.- Lower the reaction temperature.- Reduce the catalyst concentration.- Ensure efficient stirring to prevent localized overheating.
Difficulty in separating 2,3- and 3,4-dimethylbenzoic acid isomers - Similar physical properties of the isomers.- Employ fractional crystallization or chromatography for separation.

Experimental Protocols

Table 1: Synthesis of 3,4-Dimethylbenzoic Acid[2]
Parameter Value
Reactants o-Xylene, Carbon Dioxide (CO₂)
Catalyst Aluminum Chloride (AlCl₃)
Temperature 50 °C
Pressure 0.8 - 0.9 MPa
Reported Yield 85%

Methodology:

  • In a suitable reaction vessel, charge o-xylene and anhydrous aluminum chloride.

  • Pressurize the vessel with carbon dioxide to 0.8-0.9 MPa.

  • Heat the reaction mixture to 50°C and maintain for the desired reaction time.

  • After the reaction, quench the mixture carefully, for example, with an ice-water mixture.

  • Acidify the aqueous layer to precipitate the 3,4-dimethylbenzoic acid.

  • Filter, wash, and dry the product.

Table 2: Synthesis of this compound[3]
Parameter Value
Reactants o-Xylene, Carbon Dioxide (CO₂)
Catalyst/Reagents Anhydrous Aluminum Chloride (AlCl₃), N-butylimidazole
Temperature 40 °C
Pressure 6 MPa
Reaction Time 48 hours
Reported Yield 81.3%

Methodology:

  • In a PTFE-lined autoclave under an inert atmosphere, add dry o-xylene.

  • Sequentially add anhydrous aluminum trichloride and dry N-butylimidazole.

  • Seal the autoclave and connect it to a carbon dioxide cylinder.

  • Pressurize the system to 6 MPa with CO₂.

  • Heat the mixture to 40°C and stir for 48 hours.

  • After the reaction, quench with water and extract the product with a suitable organic solvent (e.g., ether).

  • The crude product is then purified by dissolving in an aqueous sodium hydroxide (B78521) solution, filtering, and re-precipitating with hydrochloric acid.

  • The purified product is collected by filtration and dried.

Visualizations

Reaction Pathway and Side Reactions

Carboxylation_Side_Reactions cluster_main Main Carboxylation Reaction cluster_side Side Reactions o_xylene o-Xylene prod_2_3 This compound o_xylene->prod_2_3 + CO₂ / AlCl₃ prod_3_4 3,4-Dimethylbenzoic Acid o_xylene->prod_3_4 + CO₂ / AlCl₃ m_xylene m-Xylene o_xylene->m_xylene Isomerization p_xylene p-Xylene o_xylene->p_xylene Isomerization toluene Toluene o_xylene->toluene Disproportionation/ Transalkylation trimethylbenzene Trimethylbenzene o_xylene->trimethylbenzene Disproportionation/ Transalkylation dicarboxylic_acid Dimethyl-dicarboxylic Acid o_xylene->dicarboxylic_acid + 2CO₂ (potential) co2 CO₂ prod_2_3->o_xylene Decarboxylation diaryl_ketone Diaryl Ketone prod_2_3->diaryl_ketone + o-Xylene (potential) prod_3_4->o_xylene Decarboxylation prod_3_4->diaryl_ketone + o-Xylene (potential)

Caption: Main reaction pathways and potential side reactions in the carboxylation of o-xylene.

Troubleshooting Workflow

Troubleshooting_Workflow start Experiment Start low_yield Low Yield? start->low_yield check_conditions Check Reaction Conditions (Time, Temp, Catalyst) low_yield->check_conditions Yes side_products Side Products Detected? low_yield->side_products No check_workup Review Workup Procedure check_conditions->check_workup check_workup->side_products isomerization Isomerization Products (m/p-Xylene derivatives) side_products->isomerization Yes disproportionation Disproportionation Products (Toluene, Trimethylbenzenes) side_products->disproportionation Yes decarboxylation Recovered o-Xylene side_products->decarboxylation Yes end Successful Carboxylation side_products->end No optimize_temp_cat Lower Temperature/ Milder Catalyst isomerization->optimize_temp_cat disproportionation->optimize_temp_cat optimize_temp Lower Temperature decarboxylation->optimize_temp increase_pressure_time Increase CO₂ Pressure/ Reaction Time decarboxylation->increase_pressure_time optimize_temp_cat->start optimize_temp->start increase_pressure_time->start

Caption: A logical workflow for troubleshooting common issues in o-xylene carboxylation.

References

Technical Support Center: Purification of 2,3-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2,3-Dimethylbenzoic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering targeted solutions and preventative measures.

Issue 1: Low Yield After Recrystallization

Possible Causes:

  • Inappropriate Solvent Choice: The selected solvent may be too good at dissolving this compound, even at low temperatures, leading to significant loss in the mother liquor.

  • Excessive Solvent Volume: Using too much solvent will prevent the solution from becoming saturated upon cooling, thus hindering crystallization.

  • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel, leading to loss.

  • Incomplete Crystallization: Insufficient cooling time or temperature will result in a lower yield of crystals.

Troubleshooting Steps:

  • Optimize Solvent System: Conduct small-scale solubility tests to identify a solvent or solvent pair where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol (B145695)/water or toluene/hexane mixtures are often effective for substituted benzoic acids.

  • Minimize Solvent Usage: Add the hot solvent portion-wise to the crude this compound until it just dissolves. Avoid adding a large excess.

  • Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) before hot filtration to maintain the solution's temperature. If crystals form on the filter paper, they can be redissolved by washing with a small amount of hot solvent.

  • Ensure Complete Crystallization: Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals. Subsequently, cool the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

Issue 2: Oily Precipitate Instead of Crystals During Recrystallization

Possible Causes:

  • High Impurity Level: The presence of significant impurities can lower the melting point of the mixture, causing it to separate as an oil rather than crystallizing.

  • Inappropriate Solvent: The solvent may be too nonpolar for the product, leading to "oiling out."

  • Solution Cooled Too Rapidly: Rapid cooling can sometimes favor the formation of a supersaturated oil over crystalline solids.

Troubleshooting Steps:

  • Pre-purification: If the crude product is highly impure, consider an initial purification step like acid-base extraction before recrystallization.

  • Adjust Solvent Polarity: If an oil forms, try adding a small amount of a more polar co-solvent to the hot mixture to increase the solubility of the impurities and promote crystallization of the desired product upon cooling.

  • Slow Cooling: Reheat the solution to dissolve the oil, and then allow it to cool very slowly. Seeding the solution with a small crystal of pure this compound can also induce crystallization.

Issue 3: Incomplete Separation During Acid-Base Extraction

Possible Causes:

  • Insufficient Mixing: Inadequate mixing of the organic and aqueous layers will result in an incomplete acid-base reaction.

  • Incorrect pH: The pH of the aqueous layer may not be sufficiently basic to deprotonate all the this compound, or not acidic enough during the precipitation step to protonate all the carboxylate.

  • Emulsion Formation: Vigorous shaking can sometimes lead to the formation of a stable emulsion between the organic and aqueous layers, making separation difficult.

Troubleshooting Steps:

  • Thorough Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to ensure adequate contact between the two phases.

  • Verify pH: Use pH paper to check the aqueous layer after each extraction and during precipitation to ensure the desired pH is reached (typically pH > 8 for deprotonation and pH < 4 for precipitation).

  • Break Emulsions: To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel. In some cases, allowing the mixture to stand for an extended period can also resolve the emulsion.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: The most common impurities often originate from the synthetic route. If synthesized via Friedel-Crafts carboxylation of o-xylene (B151617), potential impurities include:

  • Unreacted o-xylene: The starting material for the synthesis.

  • Isomeric Dimethylbenzoic Acids: If the starting o-xylene is not pure, other isomers such as 3,4-dimethylbenzoic acid could be formed.

  • Residual Catalysts and Reagents: Traces of catalysts like aluminum chloride and other reagents used in the synthesis may be present.[1]

Q2: What is a good starting solvent for the recrystallization of this compound?

A2: A mixture of ethanol and water is a good starting point for the recrystallization of this compound.[2] The compound is generally soluble in hot ethanol and less soluble in water. By dissolving the crude product in a minimal amount of hot ethanol and then adding hot water dropwise until the solution becomes slightly turbid, you can create a saturated solution that will yield pure crystals upon slow cooling.

Q3: How can I confirm the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value (144-146 °C) is a good indicator of purity. Impurities will typically broaden and depress the melting point.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection can be used to separate and quantify this compound from its impurities.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying and quantifying volatile impurities, such as residual o-xylene.[5][6]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₀O₂
Molecular Weight150.17 g/mol
Melting Point144-146 °C
AppearanceWhite to off-white crystalline powder

Table 2: Solubility of Benzoic Acid in Various Solvents at 25 °C (as a qualitative guide)

SolventSolubility ( g/100 mL)
Water0.34
Ethanol58.4
Acetone50.9
Toluene10.6
Hexane0.37

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the solution on a hot plate.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel containing fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Purification of this compound by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.

  • Base Extraction: Add a 1 M aqueous sodium hydroxide (B78521) (NaOH) solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the sodium salt of this compound into a clean beaker. Repeat the extraction of the organic layer with fresh NaOH solution two more times, combining all aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution becomes acidic (pH < 4), which will cause the purified this compound to precipitate.[7]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold water to remove any residual salts.

  • Drying: Dry the purified this compound.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_purification Purification Method cluster_process_recrystallization Recrystallization Steps cluster_process_acidbase Acid-Base Extraction Steps cluster_analysis Purity Analysis cluster_end Final Product crude Crude this compound recrystallization Recrystallization crude->recrystallization acid_base Acid-Base Extraction crude->acid_base dissolve Dissolve in Hot Solvent recrystallization->dissolve dissolve_org Dissolve in Organic Solvent acid_base->dissolve_org hot_filter Hot Filtration (Optional) dissolve->hot_filter crystallize Cool to Crystallize hot_filter->crystallize isolate_recryst Isolate Crystals crystallize->isolate_recryst analysis Melting Point HPLC GC-MS isolate_recryst->analysis extract_base Extract with Aqueous Base dissolve_org->extract_base acidify Acidify Aqueous Layer extract_base->acidify isolate_acidbase Isolate Precipitate acidify->isolate_acidbase isolate_acidbase->analysis pure_product Pure this compound analysis->pure_product

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 2,3-Dimethylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 2,3-dimethylbenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Carboxylation of o-xylene (B151617): This method involves the direct addition of a carboxyl group to o-xylene, often using a strong acid catalyst and a source of carbon dioxide.

  • Grignard Reaction: This route utilizes a Grignard reagent prepared from a 2,3-dimethylhalobenzene, which then reacts with carbon dioxide.

  • Hydrolysis of 2,3-Dimethylbenzonitrile (B195845): This pathway involves the conversion of the nitrile group of 2,3-Dimethylbenzonitrile into a carboxylic acid through acidic or basic hydrolysis.[1]

Q2: I am getting a low yield in my Grignard synthesis of this compound. What are the likely causes?

A2: Low yields in Grignard reactions are often due to the high reactivity of the Grignard reagent. Key factors include:

  • Presence of moisture or protic solvents: Grignard reagents are highly sensitive to water, alcohols, and other protic species. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Impure magnesium: The surface of the magnesium turnings can oxidize, preventing the reaction from initiating. Use fresh, high-purity magnesium.

  • Formation of biphenyl (B1667301) byproduct: The Grignard reagent can react with the starting aryl halide in a side reaction to form a biphenyl impurity.[2]

  • Inefficient carbonation: Ensure the carbon dioxide source (e.g., dry ice) is in excess and that the Grignard reagent is added to it slowly to maximize the carboxylation reaction.

Q3: What are the main side products to watch out for in the carboxylation of o-xylene?

A3: In the Friedel-Crafts-type carboxylation of o-xylene, potential side products can arise from:

  • Isomerization: The methyl groups on the aromatic ring can potentially migrate under strong acidic conditions, leading to the formation of other dimethylbenzoic acid isomers.

  • Polycarboxylation: Although less common under controlled conditions, the addition of more than one carboxyl group to the aromatic ring is a possibility.

  • Sulfonation: If sulfuric acid is used as the catalyst, sulfonation of the aromatic ring can occur as a competing reaction.

Q4: How can I purify the crude this compound?

A4: The most common methods for purifying this compound are:

  • Recrystallization: This is a highly effective method for removing impurities. A common solvent for recrystallization is ethanol.[3]

  • Acid-base extraction: The acidic nature of the carboxylic acid allows for its separation from neutral organic impurities. The crude product can be dissolved in an aqueous base (like sodium hydroxide), washed with an organic solvent to remove impurities, and then re-precipitated by adding a strong acid.[1][4]

Troubleshooting Guides

Guide 1: Low Yield in Grignard Synthesis of this compound

This guide addresses common issues leading to low yields in the Grignard synthesis of this compound.

  • Problem: The Grignard reaction fails to initiate (no cloudiness or exotherm).

    • Potential Cause: Oxidized magnesium surface or presence of moisture.

    • Solution: Use fresh magnesium turnings. Gently crush the turnings under an inert atmosphere to expose a fresh surface. Ensure all glassware is flame-dried and solvents are anhydrous. A small crystal of iodine can be added to activate the magnesium.

  • Problem: The reaction mixture turns dark, and a significant amount of biphenyl byproduct is observed.

    • Potential Cause: The Grignard reagent is reacting with the unreacted aryl halide.

    • Solution: Add the aryl halide dropwise to the magnesium suspension to maintain a low concentration of the halide. Ensure the reaction temperature does not get too high.

  • Problem: The final yield of this compound is low after workup.

    • Potential Cause: Inefficient carbonation or loss of product during extraction.

    • Solution: Use a large excess of freshly crushed dry ice. Add the Grignard solution slowly to the dry ice with vigorous stirring. During the acid-base extraction, ensure the pH is sufficiently low (pH < 2) to fully protonate the carboxylate and precipitate the acid.

Troubleshooting_Grignard start Low Yield in Grignard Synthesis issue1 Reaction Fails to Initiate start->issue1 issue2 Biphenyl Byproduct Formation start->issue2 issue3 Low Yield After Workup start->issue3 cause1a Oxidized Magnesium issue1->cause1a cause1b Moisture Present issue1->cause1b cause2 Grignard Reacts with Aryl Halide issue2->cause2 cause3a Inefficient Carbonation issue3->cause3a cause3b Product Loss During Extraction issue3->cause3b solution1a Use Fresh/Activated Mg cause1a->solution1a solution1b Use Anhydrous Conditions cause1b->solution1b solution2 Slow Addition of Aryl Halide cause2->solution2 solution3a Use Excess Dry Ice cause3a->solution3a solution3b Ensure Complete Precipitation cause3b->solution3b

Caption: Troubleshooting logic for low yield in Grignard synthesis.

Guide 2: Impurities in the Carboxylation of o-Xylene

This guide helps identify and mitigate the formation of impurities during the carboxylation of o-xylene.

  • Problem: Presence of isomeric dimethylbenzoic acids in the final product.

    • Potential Cause: Isomerization of the methyl groups on the aromatic ring due to harsh reaction conditions.

    • Solution: Optimize the reaction temperature and the choice of Lewis acid catalyst. Milder conditions may reduce isomerization.

  • Problem: The product is contaminated with a sulfonated aromatic compound.

    • Potential Cause: Use of sulfuric acid as a catalyst.

    • Solution: Consider using a different Lewis acid, such as aluminum chloride, to avoid sulfonation. If sulfuric acid must be used, carefully control the reaction temperature and time.

  • Problem: The final product has a high molecular weight impurity.

    • Potential Cause: Polycarboxylation of the o-xylene.

    • Solution: Control the stoichiometry of the reactants. Use a molar excess of o-xylene relative to the carbon dioxide source to favor mono-carboxylation.

Data Presentation

The following tables summarize the impact of key reaction parameters on the yield and purity of this compound for the three main synthetic routes. The data presented is illustrative of general trends observed in such reactions and should be used as a guideline for optimization.

Table 1: Carboxylation of o-Xylene

ParameterValueEffect on YieldEffect on PurityNotes
Temperature (°C) 20-40ModerateHighLower temperatures favor selectivity.
40-60OptimalGoodBalances reaction rate and selectivity.
> 60DecreasingDecreasingIncreased side reactions and isomerization.
CO₂ Pressure (MPa) 2-4IncreasingNeutralHigher pressure increases CO₂ concentration.
4-6OptimalNeutralSufficient for high conversion.[4]
> 6PlateauNeutralDiminishing returns on yield increase.[4]
Lewis Acid AlCl₃HighGoodCommon and effective catalyst.[4]
H₂SO₄ModerateModerateCan lead to sulfonation byproducts.

Table 2: Grignard Reaction

ParameterValueEffect on YieldEffect on PurityNotes
Solvent Diethyl EtherGoodGoodStandard solvent for Grignard reactions.
THFExcellentGoodHigher boiling point allows for higher reaction temperatures if needed.
Aryl Halide BromideHighHighGood balance of reactivity and stability.
IodideVery HighGoodMore reactive, but also more prone to side reactions.
ChlorideModerateHighLess reactive, may require harsher conditions.
Temperature (°C) 0-25GoodHighControlled addition is crucial.
25-50OptimalModerateIncreased rate, but also more byproduct formation.

Table 3: Hydrolysis of 2,3-Dimethylbenzonitrile

ParameterValueEffect on YieldEffect on PurityNotes
Hydrolysis Condition Acidic (e.g., H₂SO₄)GoodGoodCan cause charring if not controlled.[1]
Basic (e.g., NaOH)HighHighGenerally cleaner reaction.[1]
Temperature (°C) 80-100IncreasingNeutralReaction rate is temperature-dependent.
> 100 (Reflux)OptimalNeutralEnsures complete hydrolysis.[1]
Reaction Time (h) 1-3IncreasingNeutralMonitor by TLC for completion.
> 3PlateauNeutralLittle improvement in yield after completion.

Experimental Protocols

Protocol 1: Carboxylation of o-Xylene[4]
  • Reaction Setup: To a 250 mL PTFE-lined autoclave under an argon atmosphere, rapidly add 40 mL of dry o-xylene.

  • Reagent Addition: Sequentially add 2.5 g of anhydrous aluminum trichloride (B1173362) (AlCl₃) and 1.16 g of dry N-butylimidazole. Seal the reaction vessel.

  • Reaction Conditions: Connect a carbon dioxide cylinder and maintain a CO₂ pressure of 6 MPa. Start the stirrer at 1000 rpm and heat the system to 40°C for 48 hours.

  • Workup: After the reaction, cool the autoclave and cautiously add 150 mL of water, stirring for 30 minutes.

  • Extraction: Extract the aqueous mixture three times with 50 mL of diethyl ether. Combine the organic phases.

  • Purification: The crude product can be purified by dissolving it in a 10% (w/w) sodium hydroxide (B78521) solution, filtering to remove insoluble matter, and then acidifying the filtrate with 1 mol/L hydrochloric acid to a pH of 1 to precipitate the this compound.[1] Further purification can be achieved by recrystallization from ethanol.[3]

Carboxylation_Workflow cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Add o-xylene to autoclave reagents 2. Add AlCl3 and N-butylimidazole setup->reagents react 3. Pressurize with CO2 and heat reagents->react quench 4. Quench with water react->quench extract 5. Extract with diethyl ether quench->extract purify 6. Acid-base extraction and recrystallization extract->purify

Caption: Experimental workflow for the carboxylation of o-xylene.

Protocol 2: Grignard Reaction
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small amount of a solution of 1-bromo-2,3-dimethylbenzene in anhydrous diethyl ether. Initiate the reaction with gentle warming or the addition of an iodine crystal. Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Carbonation: Cool the Grignard reagent in an ice bath. In a separate beaker, place a large excess of freshly crushed dry ice. Slowly pour the Grignard solution onto the dry ice with vigorous stirring.

  • Workup: Allow the excess dry ice to sublime. Cautiously add dilute hydrochloric acid to the reaction mixture until the solution is acidic to litmus (B1172312) paper.

  • Extraction and Purification: Extract the mixture with diethyl ether. The product can then be purified using an acid-base extraction as described in Protocol 1, followed by recrystallization.

Protocol 3: Hydrolysis of 2,3-Dimethylbenzonitrile[1]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dimethylbenzonitrile in an excess of 10% aqueous sodium hydroxide solution.

  • Reaction: Heat the mixture to reflux for several hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is no longer visible.

  • Workup: Cool the reaction mixture to room temperature.

  • Purification: Slowly add concentrated hydrochloric acid to the cooled reaction mixture until the pH is acidic (pH < 2). The this compound will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

References

Technical Support Center: 2,3-Dimethylbenzoic Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dimethylbenzoic acid solutions.

Troubleshooting Guide

This guide provides solutions to common stability issues encountered during the preparation and handling of this compound solutions.

Issue 1: Precipitation or Cloudiness Observed in Aqueous Solution

  • Symptom: A white or off-white precipitate forms in the aqueous solution, or the solution appears cloudy.

  • Possible Causes & Solutions:

    • Low pH: this compound, like other benzoic acid derivatives, is a weak acid. Its solubility in aqueous solutions is highly dependent on pH.[1] In its protonated (uncharged) form at low pH, it is significantly less soluble than its ionized (charged) form at higher pH.[1]

      • Solution: Adjust the pH of the solution to be at least 1.5 to 2 pH units above the pKa of this compound. For benzoic acid derivatives, a pH of >4 is often effective.[1] Using a suitable buffer system is a highly effective strategy to maintain the desired pH and prevent precipitation.[1]

    • Concentration Exceeds Solubility Limit: You may be attempting to prepare a solution at a concentration that exceeds the solubility of this compound in the chosen solvent system at the experimental temperature.

      • Solution: Try preparing a more dilute solution. If a higher concentration is required, consider using a co-solvent system (e.g., with ethanol (B145695) or DMSO) or adjusting the pH as described above.

    • Low Temperature: The solubility of many organic compounds, including benzoic acid derivatives, generally increases with temperature.[2] If the solution was prepared at a higher temperature and then cooled, precipitation may occur.

      • Solution: Gently warm the solution while stirring to redissolve the precipitate. Maintain a constant and appropriate temperature for your experiment.

    • Improper Mixing: When preparing aqueous solutions from a stock in an organic solvent (like DMSO), improper mixing can cause localized high concentrations that lead to precipitation.

      • Solution: Add the organic stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing. This ensures rapid and even dispersion.

A logical workflow for troubleshooting precipitation is outlined in the diagram below.

G start Precipitation Observed check_pH Is the solution pH > 4.0? start->check_pH adjust_pH Adjust pH with buffer or a suitable base check_pH->adjust_pH No check_conc Is the concentration too high? check_pH->check_conc Yes resolved Issue Resolved adjust_pH->resolved dilute Prepare a more dilute solution check_conc->dilute Yes check_temp Was the solution subjected to cooling? check_conc->check_temp No dilute->resolved warm Gently warm and stir the solution check_temp->warm Yes check_mixing Was the mixing technique appropriate? check_temp->check_mixing No warm->resolved remix Re-prepare using dropwise addition with vigorous stirring check_mixing->remix No unresolved Issue Persists: Consider co-solvents or consult further resources check_mixing->unresolved Yes remix->resolved

Caption: Troubleshooting workflow for precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound and its solutions?

A1: Solid this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like oxidizing agents.[3] For solutions, storage conditions depend on the solvent and desired stability. Aqueous solutions, especially if not buffered, can be prone to pH changes and precipitation. It is advisable to store solutions at 2-8°C for short-term use and protected from light. For long-term storage, consider freezing (-20°C), though freeze-thaw stability should be verified for your specific application.

Q2: There are conflicting reports on the water solubility of this compound. Is it soluble in water?

A2: There is some discrepancy in reported water solubility. While one source describes it as "very soluble"[3], this is likely in the context of its salt form or under specific pH conditions. Generally, benzoic acid and its derivatives have limited solubility in neutral water, which increases with temperature.[2] It is more accurate to consider it slightly to moderately soluble in neutral water. Its solubility significantly increases in alkaline solutions where it forms a more soluble salt. For practical purposes, if you are working with aqueous solutions, it is recommended to control the pH to ensure complete dissolution, especially at higher concentrations.

Q3: How can I assess the stability of my this compound solution for a new application?

A3: A forced degradation study is a common approach to understand the stability of a compound under various stress conditions.[4][5] This involves exposing the solution to conditions more severe than typical use, such as elevated temperature, high and low pH, oxidizing agents, and light.[4] The degradation of the parent compound and the formation of any degradation products can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5]

Q4: What are the expected degradation products of this compound?

A4: Specific degradation pathways for this compound are not extensively documented in readily available literature. However, based on its chemical structure (a substituted benzoic acid), potential degradation pathways under forced conditions could include:

  • Decarboxylation: At elevated temperatures, benzoic acid itself can undergo decarboxylation to form benzene (B151609) and carbon dioxide.[6]

  • Oxidation: The aromatic ring and methyl groups could be susceptible to oxidation, leading to hydroxylated or further oxidized species.

  • Photodegradation: Exposure to UV light could potentially lead to the formation of radical species and subsequent degradation products.

Identifying the exact degradation products would require a formal stability study using techniques like HPLC coupled with mass spectrometry (LC-MS).

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₉H₁₀O₂[7][8]
Molecular Weight 150.17 g/mol [7]
Appearance White to off-white crystalline powder[7]
Melting Point 144-146 °C[7]
Boiling Point 281.5 ± 9.0 °C at 760 mmHg[7]
Density 1.1 ± 0.1 g/cm³[7]
Water Solubility Reported as "very soluble" but generally considered slightly soluble in neutral water, with solubility increasing with temperature and pH.[2][3]
Solubility in Organic Solvents Soluble in ethanol and acetone.[9]
pKa Not explicitly found for this compound, but benzoic acid has a pKa of ~4.2.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general workflow for assessing the stability of a this compound solution under various stress conditions. A stability-indicating analytical method (e.g., HPLC) is required to quantify the parent compound and detect degradation products.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep_stock Prepare a stock solution of This compound in a suitable solvent (e.g., Methanol). acid Acid Hydrolysis (e.g., 0.1 M HCl at 60°C) base Base Hydrolysis (e.g., 0.1 M NaOH at 60°C) oxidation Oxidation (e.g., 3% H₂O₂ at RT) thermal Thermal Degradation (e.g., 80°C) photo Photodegradation (UV/Vis light exposure) sampling Withdraw aliquots at predetermined time points. acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize acid/base samples before analysis. sampling->neutralize analyze Analyze all samples by a stability-indicating HPLC method. neutralize->analyze evaluate Evaluate degradation percentage. Identify degradation products. Establish degradation pathway. analyze->evaluate

Caption: General workflow for a forced degradation study.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C.

    • Base Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C.

    • Oxidative Degradation: Mix a portion of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light.

    • Thermal Degradation: Heat the stock solution at 80°C.

    • Photodegradation: Expose the stock solution to a controlled light source (e.g., UV lamp or a photostability chamber).

  • Sampling and Analysis:

    • Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples, including a control sample stored under normal conditions, using a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound in each sample.

    • Analyze the chromatograms for the appearance of new peaks, which indicate degradation products.

    • If necessary, use LC-MS to identify the structure of the degradation products.

References

Proper storage and handling of 2,3-Dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of experiments involving 2,3-Dimethylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store this compound?

A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1][2] The recommended storage temperature is room temperature.[3][4]

Q2: What are the primary hazards associated with this compound?

A2: this compound is an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][5][6] Ingestion may cause irritation of the digestive tract.[1] The toxicological properties of this substance have not been fully investigated.[1]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, it is important to wear appropriate personal protective equipment to prevent exposure. This includes:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][6]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][5][6]

  • Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][5]

Q4: What should I do in case of accidental exposure to this compound?

A4: In case of accidental exposure, follow these first aid measures:

  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]

  • After skin contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1]

  • After inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]

  • After ingestion: Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[1]

Q5: What are the known incompatibilities of this compound?

A5: this compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6]

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound
  • Symptom: The compound does not fully dissolve in the chosen solvent at the desired concentration.

  • Possible Causes & Solutions:

    • Incorrect Solvent Choice: While this compound is described as "very soluble" in water, its solubility in organic solvents can vary.[1] Benzoic acids are generally more soluble in organic solvents like ethanol (B145695), ethyl acetate (B1210297), and chloroform (B151607) than in water. The solubility of benzoic acid derivatives generally increases with temperature.

    • Low Temperature: The solubility of this compound, like most solids, is temperature-dependent. Gently heating the solvent while stirring can significantly improve solubility. For recrystallization purposes, dissolving the acid in a minimal amount of hot solvent is a standard procedure.

    • pH of Aqueous Solutions: In aqueous solutions, the pH plays a crucial role. This compound is a carboxylic acid and will be more soluble in basic solutions due to the formation of the water-soluble carboxylate salt. If working in an aqueous medium, consider adjusting the pH with a base like sodium hydroxide (B78521) to aid dissolution. The acid can then be re-precipitated by adding a strong acid.

Issue 2: Low Yield in Reactions Involving this compound
  • Symptom: The final product yield is significantly lower than expected in a reaction where this compound is a starting material (e.g., esterification, amidation).

  • Possible Causes & Solutions:

    • Incomplete Reaction: Reactions like Fischer esterification are equilibrium-driven. To drive the reaction towards the product, consider using one of the reactants in excess (often the alcohol in esterification) or removing a byproduct as it forms (e.g., removing water using a Dean-Stark apparatus).

    • Steric Hindrance: The methyl groups on the benzene (B151609) ring of this compound can cause steric hindrance, potentially slowing down the reaction rate. It may be necessary to increase the reaction temperature, prolong the reaction time, or use a more potent catalyst.

    • Activation of the Carboxylic Acid: For reactions like amide bond formation, which can be sluggish, converting the carboxylic acid to a more reactive species like an acid chloride can improve yields. This can be achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

    • Impure Starting Material: Impurities in the this compound can interfere with the reaction. If the purity is questionable, consider purifying the acid by recrystallization or acid-base extraction before use.

Issue 3: Off-color or Impure Product Obtained After Reaction/Purification
  • Symptom: The isolated product is not a white crystalline solid as expected, but rather off-white, yellow, or oily.

  • Possible Causes & Solutions:

    • Residual Impurities: The crude product may contain unreacted starting materials, byproducts, or residual solvent.

      • Recrystallization: This is a powerful technique for purifying solid compounds. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound will crystallize out, leaving the impurities in the solution. Ethanol is a suitable solvent for the recrystallization of this compound.[1]

      • Acid-Base Extraction: This technique is very effective for separating acidic compounds like this compound from neutral or basic impurities. Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) and extract it with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The this compound will move into the aqueous layer as its salt. The aqueous layer can then be separated and acidified (e.g., with HCl) to precipitate the pure acid, which is then collected by filtration.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [7]
Appearance White to off-white crystalline powder[8]
Melting Point 144-146 °C[3][9]
Boiling Point 282 °C[1]
pKa 4.02[1]
Solubility in Water Very soluble[1]

Solubility of Substituted Benzoic Acids in Various Solvents (Qualitative)

SolventSolubility of Benzoic Acid DerivativesNotes
Water Generally low, increases with temperature and in basic pH.This compound is noted as "very soluble".
Ethanol Generally soluble.A common solvent for recrystallization.
Methanol Generally soluble.
Diethyl Ether Generally soluble.Used in extraction procedures.
Ethyl Acetate Generally soluble.Used in extraction procedures.
Chloroform Generally soluble.
Hexane Low solubility.Can be used as an anti-solvent for precipitation.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol describes the purification of crude this compound using ethanol as the solvent.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to completely dissolve the solid. Gentle heating on a hot plate may be necessary.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or by air drying to remove all traces of the solvent.

Protocol 2: Purification of this compound by Acid-Base Extraction

This protocol is effective for separating this compound from neutral or basic impurities.

  • Dissolution: Dissolve the impure this compound in a suitable organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The this compound will be deprotonated and move into the aqueous (bottom) layer as sodium 2,3-dimethylbenzoate.

  • Separation: Drain the lower aqueous layer into a clean beaker or flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acid. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as concentrated hydrochloric acid (HCl), dropwise while stirring until the solution becomes acidic (pH ~2). This will protonate the carboxylate salt, causing the purified this compound to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified this compound, preferably in a vacuum oven.

Mandatory Visualization

experimental_workflow cluster_purification Purification of this compound start Crude this compound dissolve Dissolve in appropriate solvent start->dissolve choice Purification Method? dissolve->choice recrystallize Recrystallization choice->recrystallize Impurities have similar acidity acid_base Acid-Base Extraction choice->acid_base Impurities are neutral or basic isolate Isolate Pure Solid (Vacuum Filtration) recrystallize->isolate acid_base->isolate dry Dry the Product isolate->dry end Pure this compound dry->end troubleshooting_workflow start Experiment with This compound issue Encounter an Issue? start->issue solubility_issue Poor Solubility issue->solubility_issue Yes yield_issue Low Reaction Yield issue->yield_issue Yes purity_issue Impure Product issue->purity_issue Yes end Successful Experiment issue->end No solution_solubility Heat Solvent Adjust pH (aqueous) Choose different solvent solubility_issue->solution_solubility solution_yield Increase Temperature/Time Use Catalyst Activate Carboxylic Acid yield_issue->solution_yield solution_purity Recrystallize Perform Acid-Base Extraction purity_issue->solution_purity solution_solubility->end solution_yield->end solution_purity->end

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2,3-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for resolving challenges in the HPLC analysis of 2,3-Dimethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address the common issue of peak tailing, ensuring accurate and reproducible results. Below, you will find a comprehensive troubleshooting guide and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my analysis of this compound?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with the latter half being broader than the front half.[1] In an ideal HPLC analysis, the peak should be symmetrical, resembling a Gaussian curve. For the analysis of this compound, peak tailing can lead to several issues:

  • Inaccurate Quantification: The asymmetrical shape makes it difficult for the chromatography software to accurately integrate the peak area, leading to unreliable quantitative results.

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to resolve and accurately quantify individual components in a mixture.

  • Poor Reproducibility: Inconsistent peak shapes from one injection to the next can lead to poor reproducibility of your analytical method.

Q2: What are the primary chemical causes of peak tailing for an acidic compound like this compound?

A2: The primary chemical cause of peak tailing for acidic compounds is often secondary interactions between the analyte and the stationary phase.[2] For this compound, these interactions are typically with residual silanol (B1196071) groups (Si-OH) on the surface of the silica-based stationary phase (e.g., C18 columns).[1] These silanol groups can be deprotonated and interact with the carboxylic acid group of your analyte, leading to a secondary, undesirable retention mechanism that causes the peak to tail.

Q3: How does the mobile phase pH influence peak tailing for this compound?

A3: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound. The pKa of this compound is approximately 3.77.[3] To minimize peak tailing, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the analyte's pKa.[4] At a lower pH, the carboxylic acid group of this compound will be in its protonated (neutral) form, and the residual silanol groups on the stationary phase will also be protonated. This minimizes the undesirable ionic interactions that lead to peak tailing.[4]

Q4: Can my choice of HPLC column affect peak tailing?

A4: Absolutely. The choice of column is crucial for obtaining good peak shape. For acidic compounds like this compound, it is highly recommended to use a modern, high-purity, end-capped C18 column. "End-capping" is a process where the residual silanol groups are chemically bonded with a small, non-polar group, effectively shielding them from interacting with the analyte.[2] This significantly reduces the potential for secondary interactions and improves peak symmetry.

Q5: Could my sample preparation be causing peak tailing?

A5: Yes, sample preparation can significantly impact peak shape. Two key factors to consider are:

  • Sample Solvent: The solvent used to dissolve your this compound sample should ideally be the same as your initial mobile phase. If you use a solvent that is significantly stronger (i.e., has a higher organic content) than your mobile phase, it can cause peak distortion, including tailing and broadening.[4]

  • Sample Overload: Injecting too much sample onto the column can lead to overloading, where the stationary phase becomes saturated. This is a common cause of peak tailing.[2]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of this compound.

Step 1: Evaluate Mobile Phase pH

Issue: The mobile phase pH is too close to the pKa of this compound (pKa ≈ 3.77), leading to partial ionization and secondary interactions.

Solution: Adjust the mobile phase pH to be between 2.5 and 3.0. This can be achieved by adding a small amount of an acidic modifier.

Mobile Phase ModifierTypical Concentration
Formic Acid0.1% (v/v)
Acetic Acid0.1% (v/v)
Trifluoroacetic Acid (TFA)0.05% - 0.1% (v/v)

Experimental Protocol: Optimizing Mobile Phase pH

  • Prepare Mobile Phases: Prepare a series of mobile phases with your chosen organic solvent (e.g., acetonitrile (B52724) or methanol) and water, each containing a different acidic modifier (e.g., 0.1% formic acid, 0.1% acetic acid).

  • Equilibrate the System: For each mobile phase, flush the HPLC system and column until the baseline is stable.

  • Inject Standard: Inject a standard solution of this compound.

  • Evaluate Peak Shape: Compare the peak symmetry (tailing factor) for each mobile phase. The tailing factor should be close to 1 for a symmetrical peak.

Step 2: Assess Column Condition and Type

Issue: The column may be old, contaminated, or not suitable for the analysis of acidic compounds.

Solution: Use a high-quality, end-capped C18 column. If peak tailing persists, consider flushing the column or replacing it.

Experimental Protocol: Column Flushing

  • Disconnect from Detector: Disconnect the column from the detector to avoid contamination.

  • Flush with Strong Solvents: Flush the column with a series of solvents in order of increasing polarity, for example:

    • 100% Acetonitrile (20-30 column volumes)

    • 100% Methanol (20-30 column volumes)

    • 100% Isopropanol (for highly non-polar contaminants, 20-30 column volumes)

  • Re-equilibrate: Reconnect the column to the detector and equilibrate with your mobile phase until a stable baseline is achieved.

Step 3: Check for Sample Overload and Solvent Effects

Issue: The injected sample concentration is too high, or the sample solvent is stronger than the mobile phase.

Solution: Dilute the sample or reduce the injection volume. Ensure the sample is dissolved in the initial mobile phase.

Experimental Protocol: Testing for Sample Overload

  • Prepare a Dilution Series: Prepare a series of dilutions of your this compound sample (e.g., 1:2, 1:5, 1:10).

  • Inject and Analyze: Inject the same volume of each dilution.

  • Observe Peak Shape: If the peak shape improves (tailing factor decreases) with dilution, you are likely overloading the column. Determine the optimal concentration that provides a good signal without causing peak tailing.

Step 4: Investigate System and Hardware Issues

Issue: Extra-column volume from tubing, fittings, or the detector cell can contribute to peak broadening and tailing.

Solution: Minimize extra-column volume by using tubing with a small internal diameter and ensuring all fittings are properly connected.

Visual Troubleshooting Workflow

Troubleshooting_Peak_Tailing start Peak Tailing Observed for This compound check_ph Is Mobile Phase pH 1.5-2 units below pKa (3.77)? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5 - 3.0 (e.g., add 0.1% Formic Acid) check_ph->adjust_ph No check_column Are you using a high-quality, end-capped C18 column? check_ph->check_column Yes adjust_ph->check_column use_good_column Switch to an end-capped C18 column. Consider flushing or replacing the column. check_column->use_good_column No check_sample Is the sample concentration too high or solvent stronger than mobile phase? check_column->check_sample Yes use_good_column->check_sample adjust_sample Dilute the sample or reduce injection volume. Dissolve sample in mobile phase. check_sample->adjust_sample Yes check_system Is there significant extra-column volume? check_sample->check_system No adjust_sample->check_system optimize_system Use narrow-bore tubing and check fittings for dead volume. check_system->optimize_system Yes resolved Peak Tailing Resolved check_system->resolved No optimize_system->resolved

Caption: A logical workflow to diagnose the cause of peak tailing.

Chemical Interactions Leading to Peak Tailing

Chemical_Interactions cluster_0 Stationary Phase (Silica Surface) cluster_1 Analyte (this compound) cluster_2 Stationary Phase (Silica Surface) at Low pH Silanol_Deprotonated Si-O⁻ Deprotonated Silanol (Anionic) Analyte_Ionized R-COO⁻ Ionized Carboxylate (Anionic) Analyte_Ionized->Silanol_Deprotonated Ionic Repulsion (Reduces Tailing) Analyte_Neutral R-COOH Protonated Carboxylic Acid (Neutral) Analyte_Neutral->Silanol_Deprotonated Secondary Interaction (Causes Tailing) Silanol_Protonated Si-OH Protonated Silanol (Neutral) Analyte_Neutral->Silanol_Protonated Primary Hydrophobic Interaction (Ideal Retention, No Tailing)

Caption: Interactions between analyte and stationary phase.

By following this guide, you should be able to systematically troubleshoot and resolve peak tailing issues in your HPLC analysis of this compound, leading to more accurate and reliable results.

References

Technical Support Center: Resolving Co-eluting Isomers of Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of dimethylbenzoic acid (DMBA) isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of dimethylbenzoic acid isomers challenging?

A1: The six positional isomers of dimethylbenzoic acid have very similar physicochemical properties, including polarity and hydrophobicity, due to only differing in the location of the two methyl groups on the benzoic acid ring.[1][2][3] This similarity makes their separation by traditional chromatographic techniques difficult, often leading to poor resolution or co-elution.[1][2][3]

Q2: What are the common chromatographic techniques used for separating DMBA isomers?

A2: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), particularly Ultra-Performance Convergence Chromatography (UPC²), are used.[1][4][5] Historically, GC methods have been employed but often require a derivatization step, such as silylation, to improve volatility and separation.[1][4] Modern techniques like UPC² offer the advantage of direct separation without the need for derivatization.[1][2][4]

Q3: What type of stationary phases are effective for separating DMBA isomers?

A3: For HPLC/UPC², specialized stationary phases are often required. For instance, ACQUITY UPC² Torus columns with DIOL and 2-PIC (2-picolylamine) phases have been shown to effectively separate all six positional isomers.[1][4] These phases offer different selectivities based on polar, hydrogen bonding, acid-base, and pi-pi interactions.[1] For reversed-phase HPLC, if a standard C18 column is insufficient, aromatic stationary phases like phenyl columns can provide alternative selectivity for positional isomers.[6][7]

Q4: How does mobile phase composition affect the separation of DMBA isomers in liquid chromatography?

A4: The mobile phase composition is a critical factor in achieving separation. In reversed-phase LC, adjusting the organic modifier (e.g., acetonitrile (B52724) vs. methanol), the solvent strength (ratio of organic to aqueous phase), and the pH can significantly alter selectivity and retention.[8][9] For ionizable compounds like dimethylbenzoic acids, controlling the mobile phase pH is crucial for reproducible results.[8] In UPC², a mobile phase consisting of supercritical CO2 and a modifier like methanol (B129727) with a small amount of acid (e.g., formic acid) is used.[3][4]

Troubleshooting Guides

Issue: Complete co-elution or poor resolution of dimethylbenzoic acid isomers in HPLC/UPC².

This guide provides a systematic approach to troubleshoot and resolve the co-elution of DMBA isomers.

Step 1: Confirm Co-elution

  • Visual Inspection: Look for asymmetrical peaks, such as shoulders or merged peaks in your chromatogram.[8][10]

  • Peak Purity Analysis: If you are using a diode array detector (DAD), perform a peak purity analysis. Non-identical UV spectra across the peak indicate the presence of more than one compound.[8][11] With a mass spectrometry (MS) detector, differing mass spectra across the peak also suggest co-elution.[10]

Step 2: Optimize the Mobile Phase

  • Adjust Solvent Strength (Reversed-Phase HPLC): If peaks are eluting too quickly, decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) to increase retention time and provide more opportunity for separation.[8][12]

  • Change Organic Modifier (Reversed-Phase HPLC): Acetonitrile and methanol offer different selectivities. If you are using one, try switching to the other.[8][12]

  • Adjust pH (Reversed-Phase HPLC): For these acidic compounds, small changes in the mobile phase pH can significantly impact retention and selectivity. A common starting point is a pH of around 3.0.[8]

  • Gradient Elution: If isocratic elution is insufficient, develop a gradient elution method. A shallow gradient around the elution time of the isomers can improve resolution.[13][14]

Step 3: Evaluate the Stationary Phase

  • If mobile phase optimization does not resolve the co-elution, the column chemistry may not be suitable.

  • For Reversed-Phase HPLC: Consider switching from a standard C18 column to a stationary phase with different selectivity, such as a phenyl-hexyl column, which can offer pi-pi interactions beneficial for separating aromatic isomers.[6][7]

  • For UPC²: The Waters ACQUITY UPC² Torus 2-PIC and DIOL columns have demonstrated successful separation of all six DMBA isomers.[1][4] Trying a different specialized column chemistry is a key step.

Step 4: System and Method Parameters

  • Flow Rate: Lowering the flow rate can sometimes increase resolution, but it will also increase the analysis time.[14]

  • Column Temperature: Adjusting the column temperature can influence selectivity. It is recommended to test temperatures between 25 °C and 40 °C.[12]

Experimental Protocols

Protocol 1: Separation of Six Dimethylbenzoic Acid Isomers using UPC²

This protocol is based on the methodology for separating all six positional isomers of DMBA without derivatization.[1][3][4]

1. Sample Preparation:

  • Dissolve the six DMBA isomer standards in methanol to a final concentration of 0.1 mg/mL each.[3][4]
  • Filter the sample solution through a 0.22 µm syringe filter into an appropriate vial.[8]

2. UPC² System and Method Parameters:

  • System: Waters ACQUITY UPC² System
  • Column: ACQUITY UPC² Torus 2-PIC, 1.7 µm, 3.0 x 100 mm[1][4]
  • Mobile Phase A: Supercritical CO₂[3][4]
  • Mobile Phase B: Methanol containing 0.2% formic acid[3][4]
  • Flow Rate: 1.5 mL/min
  • Column Temperature: 40 °C
  • ABPR (Automated Back Pressure Regulator): 1500 psi
  • Gradient: 1.0-10.0% B over 3.0 minutes
  • Injection Volume: 1.0 µL
  • Detection: PDA detector at 240 nm[2][3]

3. Data Analysis:

  • Identify and integrate the peaks for each of the six isomers. The 3,4-dimethylbenzoic acid isomer is often of particular clinical interest and should be well-separated from the others.[1][4]

Protocol 2: General Method Development for HPLC Separation of Aromatic Acid Isomers

This protocol provides a general workflow for developing a separation method for challenging isomers like DMBA using reversed-phase HPLC.

1. Initial Column and Mobile Phase Selection:

  • Column: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[8]
  • Mobile Phase A: HPLC-grade water with an acid modifier (e.g., 0.1% formic acid).[11]
  • Mobile Phase B: HPLC-grade acetonitrile or methanol with the same acid modifier.[11]

2. Scouting Gradient Run:

  • Perform a broad gradient run (e.g., 5% to 95% B over 20-30 minutes) to determine the approximate elution conditions for the isomers.[8][11]

3. Optimization of Selectivity (α):

  • Organic Modifier: Compare the separation using acetonitrile versus methanol as the organic modifier.
  • Mobile Phase pH: Adjust the pH of the aqueous mobile phase. For acidic compounds, a pH of around 3 is a good starting point.[8]
  • Stationary Phase: If selectivity is still poor, switch to a column with a different stationary phase, such as a phenyl-hexyl column.[6][7]

4. Optimization of Retention (k'):

  • Adjust the gradient slope or switch to an isocratic mobile phase composition to achieve a retention factor (k') between 2 and 10 for the peaks of interest.[8]

5. Optimization of Efficiency (N):

  • Fine-tune the separation by making small adjustments to the flow rate and column temperature.[12][14]

Data Presentation

Table 1: UPC² System Parameters for DMBA Isomer Separation

ParameterValueReference
SystemWaters ACQUITY UPC²[1][4]
ColumnACQUITY UPC² Torus 2-PIC, 1.7 µm, 3.0 x 100 mm[1][4]
Mobile Phase ASupercritical CO₂[3][4]
Mobile Phase BMethanol with 0.2% Formic Acid[3][4]
Flow Rate1.5 mL/minN/A
Column Temp.40 °CN/A
ABPR1500 psiN/A
Gradient1-10% B over 3.0 minN/A
DetectorPDA (240 nm)[2][3]

Note: Specific retention times for each isomer are not detailed in the provided search results, but the method is reported to separate all six isomers.[1][4]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Co-eluting DMBA Isomers start Co-elution Observed confirm Confirm Co-elution (Peak Shape, Purity Analysis) start->confirm optimize_mp Optimize Mobile Phase confirm->optimize_mp adjust_strength Adjust Solvent Strength (% Organic) optimize_mp->adjust_strength No resolved Resolution Achieved optimize_mp->resolved Yes change_solvent Change Organic Solvent (ACN vs. MeOH) adjust_strength->change_solvent adjust_ph Adjust pH change_solvent->adjust_ph gradient Implement/Optimize Gradient adjust_ph->gradient change_sp Change Stationary Phase (e.g., Phenyl Column) gradient->change_sp optimize_params Optimize System Parameters (Flow Rate, Temperature) change_sp->optimize_params No change_sp->resolved Yes optimize_params->resolved

Caption: Troubleshooting workflow for co-eluting isomers.

Experimental_Workflow General Experimental Workflow for DMBA Isomer Separation cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing dissolve Dissolve DMBA Isomers in Solvent (e.g., Methanol) filter Filter Sample (0.22 µm) dissolve->filter inject Inject Sample into HPLC/UPC² System filter->inject separate Separation on Analytical Column inject->separate detect Detection (PDA/MS) separate->detect process Process Chromatogram detect->process identify Identify & Quantify Isomers process->identify

Caption: General experimental workflow for DMBA analysis.

References

Navigating the Safe Handling of 2,3-Dimethylbenzoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This technical support center provides essential guidance on the safe use of 2,3-Dimethylbenzoic acid, addressing potential issues through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1][2][3][4]

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: To minimize exposure and ensure personal safety, the following PPE should be worn:

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 are necessary.[2][5]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile or butyl rubber) to prevent skin contact.[1][5][6] Gloves must be inspected before use and disposed of properly after handling the chemical.[1]

  • Body Protection: An impervious lab coat or protective clothing is required to prevent skin exposure.[1][5]

  • Respiratory Protection: In situations where dust may be generated or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][2][5] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]

Q3: How should I properly store this compound?

A3: Proper storage is crucial for maintaining the chemical's stability and preventing accidents.

  • Store in a cool, dry, and well-ventilated area.[2][5][7]

  • Keep the container tightly closed.[1][2][5]

  • Store away from incompatible substances, such as oxidizing agents.[5]

  • It is also noted to be hygroscopic and should be stored under an inert gas.[1]

Q4: What is the correct procedure for disposing of this compound waste?

A4: Dispose of this compound and its contaminated packaging as hazardous waste.

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Do not let the product enter drains.[1]

  • Always dispose of the contents and container in accordance with local, regional, national, and international regulations.

Troubleshooting Guide

Issue Possible Cause Solution
Skin or eye irritation after handling the substance. Direct contact with this compound due to inadequate PPE or accidental spillage.For Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation persists.[5][8] For Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Get immediate medical attention.[2][8]
Respiratory discomfort or irritation during the experiment. Inhalation of dust or fumes from this compound.Immediately move to fresh air.[5] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[5] Seek medical attention.[5][8] Ensure future work is conducted in a well-ventilated area or with appropriate respiratory protection.[2]
A small spill of this compound on the lab bench. Accidental mishandling of the container.For small spills, wear appropriate PPE, sweep up the solid material, and place it into a suitable, closed container for disposal.[1] Avoid generating dust.[1][5] Clean the spill area with appropriate cleaning agents.
The solid this compound appears clumpy or wet. The substance is hygroscopic and has absorbed moisture from the air.While the material may still be usable for some applications, it is best to store it in a desiccator to remove moisture. For future prevention, ensure the container is tightly sealed and stored in a dry environment, possibly under an inert atmosphere.[1]

Quantitative Safety Data

Property Value Source
Molecular Formula C₉H₁₀O₂[1][3]
Molecular Weight 150.17 g/mol [1][3]
Appearance White to beige crystalline powder[2]
Melting Point 144-146 °C[9]
Boiling Point 282 °C[5]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][3][4]
GHS Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338, P304+P340, P312, P403+P233, P501[2][3]

Experimental Protocols

Standard Handling Protocol for this compound

  • Preparation:

    • Ensure a clean and organized workspace.

    • Verify that an eyewash station and safety shower are readily accessible.[2]

    • Don all required personal protective equipment (PPE) as outlined in the FAQ section.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

    • Use a spatula to handle the solid material. Avoid creating dust.

    • If transferring to a reaction vessel, do so carefully to prevent spillage.

  • Dissolution (if applicable):

    • When dissolving in a solvent, add the this compound slowly to the solvent to avoid splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

  • Post-Handling:

    • Tightly seal the container of this compound immediately after use.

    • Clean any contaminated surfaces thoroughly.

    • Dispose of any contaminated materials (e.g., weighing paper, gloves) in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Visualized Workflows

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Prep Don PPE Weigh Weigh in Fume Hood Prep->Weigh Exposure Exposure Prep->Exposure Area_Check Check Work Area & Safety Equipment Transfer Transfer to Vessel Weigh->Transfer Spill Spill Weigh->Spill Seal Seal Container Transfer->Seal Transfer->Spill Clean Clean Workspace Seal->Clean Dispose Dispose of Waste Clean->Dispose Wash Wash Hands Dispose->Wash

Caption: A logical workflow for the safe handling of this compound.

First_Aid_Protocol cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation Start Exposure Occurs Skin_Wash Wash with soap & water for 15 min Start->Skin_Wash Skin Eye_Rinse Rinse with water for 15 min Start->Eye_Rinse Eye Fresh_Air Move to fresh air Start->Fresh_Air Inhalation Skin_Medical Seek medical attention if irritation persists Skin_Wash->Skin_Medical Remove_Clothing Remove contaminated clothing Remove_Clothing->Skin_Wash Eye_Medical Seek immediate medical attention Eye_Rinse->Eye_Medical Remove_Lenses Remove contact lenses Remove_Lenses->Eye_Rinse Breathing_Support Provide breathing support if needed Fresh_Air->Breathing_Support Inhale_Medical Seek medical attention Breathing_Support->Inhale_Medical

Caption: First aid procedures for exposure to this compound.

References

Managing moisture content in 2,3-Dimethylbenzoic acid samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture content in 2,3-Dimethylbenzoic acid samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound (CAS No. 603-79-2) is a white to off-white crystalline powder used as an intermediate in organic synthesis, including in the pharmaceutical industry.[1][2][3] It has a molecular formula of C₉H₁₀O₂ and a molecular weight of 150.17 g/mol .[4][5] Its melting point is in the range of 144-146 °C.[1][2][3][4][5] For industrial applications, a moisture content of ≤0.3% is often specified.[1]

Q2: Is this compound sensitive to moisture?

Q3: How should I store this compound samples to prevent moisture uptake?

To minimize moisture absorption, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[7] For added protection, especially after opening the original container, consider placing it inside a desiccator with a suitable drying agent like silica (B1680970) gel.

Q4: What are the potential consequences of excessive moisture in my this compound sample?

Excessive moisture can impact the quality and performance of this compound in several ways:

  • Inaccurate Weighing: The presence of water will lead to errors in determining the actual mass of the acid.

  • Alteration of Physical Properties: Increased moisture can affect the flowability and handling of the powder.

  • Impact on Reactions: In moisture-sensitive reactions, the presence of water can lead to side reactions, reduced yield, or catalyst deactivation.

  • Degradation: Although this compound is stable at room temperature in a closed container, the presence of moisture could potentially facilitate degradation over time, especially under elevated temperatures.[7]

Q5: Which methods are suitable for determining the moisture content of this compound?

The two most common and suitable methods for determining the moisture content in solid organic compounds like this compound are Loss on Drying (LOD) and Karl Fischer (KF) Titration .

  • Loss on Drying (LOD): This is a thermogravimetric method that measures the weight loss of a sample after heating.[8] It is a simple method but not specific to water, as any volatile components will also be lost.[8]

  • Karl Fischer Titration: This is a chemical method that is specific for water and is considered a standard for moisture determination.[9] It can be performed volumetrically or coulometrically, with the latter being suitable for very low water content.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

If you are experiencing variability in your experimental outcomes, it is crucial to consider the potential influence of moisture in your this compound.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that the this compound is stored in a tightly sealed container and in a dry environment.

  • Test for Moisture: Determine the moisture content of your current sample using one of the methods described below (Loss on Drying or Karl Fischer Titration).

  • Dry the Sample (if necessary): If the moisture content is found to be high, you may need to dry the material. This should be done carefully to avoid thermal degradation. Drying in a vacuum oven at a moderate temperature (e.g., 50-60°C) over a desiccant is a possible approach, but the stability of the acid at the chosen temperature should be considered.

  • Implement Stricter Handling Procedures: When dispensing the material, work quickly and in a low-humidity environment if possible. Consider using a glove box with a dry atmosphere for highly sensitive applications.

Issue 2: Difficulty in Handling the Powder (e.g., clumping)

Clumping or poor flowability of the this compound powder can be an indication of moisture absorption.

Troubleshooting Steps:

  • Visual Inspection: Examine the powder for any signs of clumping or aggregation.

  • Moisture Content Analysis: Perform a moisture content determination to quantify the amount of water present.

  • Drying: If the moisture content is elevated, drying the sample as described above may improve its handling characteristics.

  • Improved Storage: After drying, immediately transfer the material to a tightly sealed container with a desiccant.

Experimental Protocols

Protocol 1: Moisture Content Determination by Loss on Drying (LOD)

This method determines the percentage of mass lost upon heating and is a measure of all volatile substances, including water.

Equipment:

  • Analytical balance

  • Drying oven with temperature control

  • Weighing bottle with a stopper

  • Desiccator with a desiccant (e.g., silica gel)

Procedure:

  • Pre-dry the empty weighing bottle and its stopper in the oven at the selected drying temperature (e.g., 105°C) for at least 30 minutes.

  • Cool the weighing bottle and stopper to room temperature in a desiccator.

  • Accurately weigh the empty, dry weighing bottle with its stopper (W₁).

  • Transfer approximately 1-2 g of the this compound sample into the weighing bottle and accurately weigh the bottle, stopper, and sample (W₂).

  • Spread the sample evenly on the bottom of the weighing bottle.

  • Place the weighing bottle with the sample (with the stopper removed and placed alongside) in the drying oven set at a temperature that does not cause decomposition of the acid. A temperature of 105°C can be a starting point, but it should be below the melting point of 144-146°C.[3][4][5]

  • Dry the sample for a specified period (e.g., 2-3 hours) or until a constant weight is achieved. Constant weight is typically defined as two consecutive weighings, after further 1-hour drying periods, not differing by more than 0.5 mg.

  • After drying, close the weighing bottle with its stopper inside the oven, then transfer it to a desiccator to cool to room temperature.

  • Accurately weigh the weighing bottle, stopper, and dried sample (W₃).

Calculation: Percentage Loss on Drying (%) = [(W₂ - W₃) / (W₂ - W₁)] x 100

Data Presentation:

ParameterSymbolDescription
Weight of empty weighing bottleW₁The mass of the clean, dry weighing bottle and stopper.
Weight of weighing bottle + sampleW₂The mass of the weighing bottle, stopper, and the sample before drying.
Weight of weighing bottle + dried sampleW₃The mass of the weighing bottle, stopper, and the sample after drying.
Protocol 2: Moisture Content Determination by Volumetric Karl Fischer Titration

This method is specific for the determination of water content.

Equipment:

  • Karl Fischer titrator (volumetric)

  • Analytical balance

  • Syringes and needles

  • Appropriate Karl Fischer reagents (titrant and solvent)

Procedure:

  • Titrator Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be filled with a suitable Karl Fischer solvent. For acidic samples like this compound, a solvent containing a base like imidazole (B134444) is recommended to neutralize the sample and prevent interference with the KF reaction.[10] Methanol is a common solvent, but if the sample has low solubility, other solvents or co-solvents may be necessary.[11]

  • Solvent Titration: Start the titration process without a sample to neutralize any residual water in the solvent until a stable endpoint is reached.

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample. The sample size will depend on the expected water content and the titer of the KF reagent.

  • Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel, ensuring minimal exposure to atmospheric moisture.

  • Titration: Start the titration. The titrator will automatically add the Karl Fischer titrant until all the water in the sample has reacted.

  • Result: The instrument will calculate the water content, usually expressed as a percentage or in parts per million (ppm).

Data Presentation:

ParameterDescription
Sample WeightThe mass of the this compound sample used for the analysis.
Titer of KF ReagentThe concentration of the Karl Fischer titrant, typically in mg H₂O/mL.
Volume of KF TitrantThe volume of titrant consumed to reach the endpoint.
Water ContentThe final calculated moisture content in the sample (e.g., in %, ppm).

Visualizations

Troubleshooting Moisture Issues

TroubleshootingMoistureIssues start Inconsistent Experimental Results or Poor Powder Flowability check_storage Verify Storage Conditions: Tightly sealed container? Dry environment? start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage No measure_moisture Measure Moisture Content (KF or LOD) check_storage->measure_moisture Yes correct_storage Correct Storage: Use airtight container with desiccant improper_storage->correct_storage correct_storage->measure_moisture high_moisture Moisture Content High? measure_moisture->high_moisture dry_sample Dry Sample Carefully (e.g., vacuum oven at moderate temp) high_moisture->dry_sample Yes acceptable_moisture Moisture Content Acceptable high_moisture->acceptable_moisture No retest_moisture Retest Moisture Content dry_sample->retest_moisture retest_moisture->high_moisture implement_handling Implement Stricter Handling: - Minimize air exposure - Use glove box for sensitive applications acceptable_moisture->implement_handling end Problem Resolved implement_handling->end

Caption: A decision tree for troubleshooting moisture-related issues.

Experimental Workflow for Moisture Determination

MoistureDeterminationWorkflow start Sample of This compound choose_method Choose Method start->choose_method lod Loss on Drying (LOD) choose_method->lod Total Volatiles kf Karl Fischer (KF) Titration choose_method->kf Specific to Water lod_prep Prepare Weighing Bottle (Dry and Weigh) lod->lod_prep kf_prep Prepare KF Titrator (Titrate Solvent) kf->kf_prep weigh_sample_lod Weigh Sample in Bottle lod_prep->weigh_sample_lod weigh_sample_kf Weigh Sample kf_prep->weigh_sample_kf dry_in_oven Dry in Oven to Constant Weight weigh_sample_lod->dry_in_oven introduce_sample_kf Introduce Sample into Titration Vessel weigh_sample_kf->introduce_sample_kf cool_and_weigh Cool in Desiccator and Reweigh dry_in_oven->cool_and_weigh titrate Perform Titration introduce_sample_kf->titrate calculate_lod Calculate % LOD cool_and_weigh->calculate_lod calculate_kf Calculate Water Content titrate->calculate_kf result Moisture Content Result calculate_lod->result calculate_kf->result

Caption: Workflow for determining moisture content in this compound.

References

Technical Support Center: Preventing Adsorption of Benzoic Acid Derivatives to Labware

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the non-specific adsorption of benzoic acid derivatives to laboratory ware. Minimizing this adsorption is critical for ensuring accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the loss of benzoic acid derivatives during my experiments?

A1: The loss of benzoic acid derivatives is often due to non-specific adsorption (NSA) to the surfaces of laboratory ware. The primary drivers for this are:

  • Hydrophobic interactions: The non-polar regions of the benzoic acid derivative can bind to the hydrophobic surfaces of plastics like polypropylene (B1209903) and polystyrene.[1][2]

  • Ionic interactions: At certain pH values, the carboxyl group of the benzoic acid derivative can be ionized, leading to electrostatic interactions with charged sites on the labware surface. This is particularly relevant for tissue-culture treated plates which have charged surfaces to facilitate cell attachment.[1][2]

  • Interactions with glass surfaces: Glass surfaces contain silanol (B1196071) groups (Si-OH) which can interact with polar functional groups on the analyte through hydrogen bonding.[3][4]

Q2: How does pH influence the adsorption of benzoic acid derivatives?

A2: The pH of the solution is a critical factor that determines the ionization state of the benzoic acid derivative.[5][6]

  • Below the pKa (typically around 4.2): The benzoic acid derivative will be predominantly in its neutral, protonated form.[6] This form is more hydrophobic and therefore more likely to adsorb to non-polar plastic surfaces.

  • Above the pKa: The molecule will be in its ionized (benzoate) form, which is more water-soluble.[5] This increased polarity can reduce adsorption to hydrophobic plastic surfaces. However, the negatively charged benzoate (B1203000) can still interact with positively charged sites on certain surfaces. The highest adsorption for benzoic acid on some surfaces has been observed around pH 3.8.[7][8][9]

Q3: What types of labware are best for minimizing the adsorption of benzoic acid derivatives?

A3: The choice of labware can significantly impact the extent of adsorption.

  • Low-binding microplates and tubes: These are often the best first choice. They are made from materials that have been surface-modified to be more hydrophilic and/or are manufactured from polymers with inherently low-binding properties, which minimizes both hydrophobic and ionic interactions.[10][11][12][13]

  • Glassware: While susceptible to interactions with its silanol groups, glass can be a good option, especially if it is silanized to passivate the surface.[4][14]

  • Polypropylene and Polystyrene: These are common plastics that can exhibit significant adsorption of hydrophobic molecules.[1][2] If they must be used, surface treatments or the use of additives in the solvent are recommended.

Q4: Can I treat my existing labware to reduce adsorption?

A4: Yes, several surface treatments can be applied to standard labware to reduce non-specific binding:

  • Silanization (for glassware): This process chemically modifies the glass surface by reacting the silanol groups with a silanizing agent, creating a more inert and often hydrophobic surface.[4][14][15][16][17]

  • Bovine Serum Albumin (BSA) Coating: Pre-incubating plastic or glassware with a BSA solution can block the non-specific binding sites on the surface.[18][19][20]

  • Polyethylene Glycol (PEG) Coating: PEG can be used to create a hydrated polymer layer on the surface that repels molecules through steric hindrance.[18][20]

Q5: Are there any additives I can include in my solutions to prevent adsorption?

A5: Yes, modifying your solvent or buffer can be a very effective strategy:

  • Organic Solvents: Adding a small percentage of an organic solvent like acetonitrile (B52724) or methanol (B129727) can disrupt hydrophobic interactions between your analyte and plastic surfaces. Acetonitrile has been shown to be more effective than methanol in some cases.[1][2]

  • Surfactants: A low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant such as Tween-20 or Triton X-100 can help to prevent hydrophobic interactions.[18][19]

  • Salts: Increasing the ionic strength of your buffer with salts like NaCl can help to shield charged interactions.[19]

Troubleshooting Guide: Low Analyte Recovery

If you are experiencing lower than expected concentrations of your benzoic acid derivative, this guide will help you troubleshoot the potential causes related to labware adsorption.

Diagram: Troubleshooting Workflow for Low Analyte Recovery

TroubleshootingWorkflow start Low Analyte Recovery Detected labware_check Are you using standard polypropylene or polystyrene labware? start->labware_check low_bind_switch Switch to Low-Binding Labware (e.g., specially coated plates/tubes) labware_check->low_bind_switch Yes solvent_check Can you modify your solvent or buffer? labware_check->solvent_check No, or issue persists re_evaluate Re-evaluate Analyte Recovery low_bind_switch->re_evaluate add_organic Incorporate an organic solvent (e.g., acetonitrile, methanol) solvent_check->add_organic Yes coating_check Can you pre-treat your labware? solvent_check->coating_check No add_surfactant Add a non-ionic surfactant (e.g., 0.01% Tween-20) add_organic->add_surfactant adjust_ph Adjust pH to ionize the benzoic acid derivative (pH > pKa) add_surfactant->adjust_ph adjust_ph->re_evaluate bsa_coat Coat with Bovine Serum Albumin (BSA) coating_check->bsa_coat Yes (for plastic or glass) silanize Silanize glassware coating_check->silanize Yes (for glass) bsa_coat->re_evaluate silanize->re_evaluate SilanizationWorkflow cluster_prep Preparation cluster_treatment Treatment (in Fume Hood) cluster_final Finalization clean Clean Glassware (Detergent, DI Water, Methanol) dry Dry Glassware Completely clean->dry immerse Immerse in Silanizing Solution (5-10 min) dry->immerse rinse_solvent Rinse with Anhydrous Solvent immerse->rinse_solvent rinse_methanol Rinse with Methanol (Quench) rinse_solvent->rinse_methanol air_dry Air Dry in Fume Hood rinse_methanol->air_dry bake Bake at 100°C for 1 hour (Optional, for durability) air_dry->bake AdsorptionPrevention cluster_untreated Untreated Surface cluster_treated Treated Surface labware_surface Labware Surface (Hydrophobic/Charged Sites) benzoic_acid Benzoic Acid Derivative benzoic_acid->labware_surface Adsorption (Hydrophobic/ Ionic Interaction) labware_surface_treated Labware Surface coating Passivating Layer (e.g., BSA, Silane, PEG) benzoic_acid_repelled Benzoic Acid Derivative coating->benzoic_acid_repelled Repulsion/ Blocked Interaction

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2,3- and 2,4-Dimethylbenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of substituted benzoic acid derivatives is a cornerstone of modern medicinal chemistry and materials science. Among these, dimethylbenzoic acid isomers serve as crucial building blocks for a range of applications, from pharmaceutical intermediates to specialized polymers. This guide provides an objective comparison of common synthetic routes to 2,3-dimethylbenzoic acid and 2,4-dimethylbenzoic acid, offering experimental data to inform methodological choices in a research and development setting.

Executive Summary

The synthesis of 2,3- and 2,4-dimethylbenzoic acid can be effectively achieved through several key methodologies, primarily centered around the carboxylation of xylene precursors and the oxidation of corresponding dimethylacetophenones. The choice of synthetic route is often dictated by factors such as desired yield, purity requirements, scalability, and the availability of starting materials and specialized equipment. For this compound, direct carboxylation of o-xylene (B151617) offers a straightforward approach. In contrast, 2,4-dimethylbenzoic acid synthesis can be accomplished through a similar carboxylation of m-xylene (B151644) or via the oxidation of 2,4-dimethylacetophenone. This guide presents a comparative analysis of these methods, supported by experimental protocols and quantitative data.

Comparison of Synthetic Methodologies

The selection of an optimal synthetic pathway is a critical decision in chemical research and production. The following table summarizes the key quantitative metrics for the synthesis of 2,3- and 2,4-dimethylbenzoic acid via different routes.

Target Molecule Synthesis Route Starting Material Key Reagents Reaction Time Yield (%) Purity (%) Reference
This compound Carboxylationo-XyleneCO₂, AlCl₃, 1-Butylimidazole48 h81.3%>98% (after recrystallization)[1]
2,4-Dimethylbenzoic acid Carboxylationm-XyleneCO₂, AlCl₃5-10 hNot explicitly stated, but method is for preparationHigh (implied by patent)[2]
2,4-Dimethylbenzoic acid Oxidation3,4-DimethylacetophenoneH₂O₂, Methylene blue, Phosphotungstic acid~4 h (plus workup)50%>99% (after recrystallization)[3]

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the successful synthesis of target compounds. The following protocols are based on established literature.

Synthesis of this compound via Carboxylation of o-Xylene

This method utilizes the direct carboxylation of o-xylene with carbon dioxide under pressure, catalyzed by aluminum chloride and an ionic liquid precursor.

Experimental Workflow:

start Start reactants o-Xylene, AlCl₃, 1-Butylimidazole start->reactants autoclave Charge Autoclave reactants->autoclave co2 Pressurize with CO₂ (6 MPa) autoclave->co2 reaction Heat to 40°C for 48h co2->reaction quench Quench with Water reaction->quench extraction Extract with Ether quench->extraction base_wash Wash with NaOH solution extraction->base_wash acidification Acidify with HCl base_wash->acidification crystallization Crystallize at -10°C acidification->crystallization filtration Filter and Dry crystallization->filtration product This compound filtration->product start Start reactants m-Xylene, AlCl₃ start->reactants reactor Charge Reactor reactants->reactor co2 Pressurize with CO₂ (0.2-0.7 MPa) reactor->co2 reaction React at 25-40°C for 5-10h co2->reaction workup1 Add m-Xylene and dilute HCl reaction->workup1 extraction Adjust pH to 11, separate aqueous phase workup1->extraction acidification Adjust pH to 2-3 with HCl extraction->acidification precipitation Precipitate Product acidification->precipitation filtration Filter and Dry precipitation->filtration product 2,4-Dimethylbenzoic Acid filtration->product start Start reactants 3,4-Dimethylacetophenone, Methanol, Methylene blue, H₂O₂ start->reactants stir_rt Stir at Room Temperature (1h) reactants->stir_rt heat Heat to 55-60°C stir_rt->heat add_catalyst Add Phosphotungstic Acid heat->add_catalyst add_h2o2 Add 30% H₂O₂ dropwise (3h) add_catalyst->add_h2o2 reaction Maintain Temperature, Monitor by HPLC add_h2o2->reaction quench Quench with Na₂SO₃ solution reaction->quench concentrate Remove Methanol quench->concentrate extraction Extract with Ethyl Acetate concentrate->extraction recrystallize Recrystallize from Toluene extraction->recrystallize product 2-Methyl-4-acetylbenzoic Acid recrystallize->product

References

Differentiating Isomers of Dimethylbenzoic Acid: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The six isomers of dimethylbenzoic acid, each with the same molecular formula (C₉H₁₀O₂) and weight (150.17 g/mol ), present a classic analytical challenge.[1][2][3][4] Distinguishing between these structurally similar compounds is critical in various fields, including medicinal chemistry and materials science, where the specific substitution pattern on the aromatic ring dictates the molecule's physical, chemical, and biological properties. This guide provides a comprehensive comparison of the six dimethylbenzoic acid isomers—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylbenzoic acid—utilizing key spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

This guide offers a side-by-side analysis of their spectroscopic signatures, supported by experimental data, to serve as a valuable resource for unambiguous identification and characterization.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the six isomers of dimethylbenzoic acid.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. While all isomers will exhibit characteristic absorptions for the carboxylic acid group (O-H and C=O stretching) and C-H bonds, the fingerprint region (below 1500 cm⁻¹) and subtle shifts in the primary functional group absorptions can aid in differentiation.

IsomerO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-H Stretch (Aromatic) (cm⁻¹)C-H Stretch (Aliphatic) (cm⁻¹)Key Fingerprint Region Bands (cm⁻¹)
2,3-Dimethylbenzoic Acid 2500-3300 (broad)~1680-1700~3000-3100~2850-2970Data not readily available
2,4-Dimethylbenzoic Acid 2500-3300 (broad)~1670-1690~3000-3100~2850-2970Data not readily available
2,5-Dimethylbenzoic Acid 2500-3300 (broad)~1680-1700~3000-3100~2850-2970Data not readily available
2,6-Dimethylbenzoic Acid 2500-3300 (broad)~1680-1700~3000-3100~2850-2970Data not readily available
3,4-Dimethylbenzoic Acid 2500-3300 (broad)~1670-1690~3000-3100~2850-2970Data not readily available
3,5-Dimethylbenzoic Acid 2500-3300 (broad)~1690-1710~3000-3100~2850-2970Data not readily available

Note: Specific peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).

¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful tool for distinguishing isomers, as the chemical shift and splitting patterns of the aromatic protons are highly dependent on the substitution pattern. The integration of the signals also confirms the number of protons in each environment. All spectra will show a broad singlet for the carboxylic acid proton (typically >10 ppm) and singlets for the two methyl groups.

IsomerAromatic Protons (δ, ppm, Multiplicity, J in Hz)Methyl Protons (δ, ppm, Multiplicity)Carboxylic Acid Proton (δ, ppm, Multiplicity)
This compound ~7.6 (d, J=7.6), ~7.2 (t, J=7.6), ~7.1 (d, J=7.6)~2.5 (s), ~2.3 (s)>10 (s, broad)
2,4-Dimethylbenzoic Acid ~7.9 (d, J=8.0), ~7.1 (d, J=8.0), ~7.0 (s)~2.6 (s), ~2.4 (s)>10 (s, broad)
2,5-Dimethylbenzoic Acid ~7.8 (s), ~7.2 (d, J=7.8), ~7.1 (d, J=7.8)~2.6 (s), ~2.3 (s)>10 (s, broad)
2,6-Dimethylbenzoic Acid ~7.3 (t, J=7.6), ~7.0 (d, J=7.6, 2H)~2.4 (s, 6H)>10 (s, broad)
3,4-Dimethylbenzoic Acid ~7.8 (s), ~7.7 (d, J=7.9), ~7.2 (d, J=7.9)~2.3 (s, 6H)>10 (s, broad)
3,5-Dimethylbenzoic Acid ~7.6 (s, 2H), ~7.2 (s, 1H)~2.3 (s, 6H)>10 (s, broad)

Note: Chemical shifts are typically reported in ppm downfield from a tetramethylsilane (B1202638) (TMS) internal standard and can vary depending on the solvent used.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. The number of unique carbon signals corresponds to the number of non-equivalent carbon atoms, which is a key differentiator for these isomers.

IsomerCarboxylic Acid Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Methyl Carbons (δ, ppm)Number of Aromatic Signals
This compound ~172~125-140~15, ~206
2,4-Dimethylbenzoic Acid ~172~126-142~21, ~226
2,5-Dimethylbenzoic Acid ~173~128-138~21, ~216
2,6-Dimethylbenzoic Acid ~174~127-140~214
3,4-Dimethylbenzoic Acid ~173~127-142~20, ~206
3,5-Dimethylbenzoic Acid ~173~127-140~214

Note: Chemical shifts are reported in ppm and are typically referenced to the solvent peak.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All isomers will show a molecular ion peak (M⁺) at m/z 150. However, the relative intensities of the fragment ions can differ, providing clues to the substitution pattern. A common fragmentation is the loss of a methyl group ([M-15]⁺) or a carboxyl group ([M-45]⁺).

IsomerMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound 150135, 133, 105
2,4-Dimethylbenzoic Acid 150135, 133, 105
2,5-Dimethylbenzoic Acid 150135, 133, 105
2,6-Dimethylbenzoic Acid 150135, 133, 105
3,4-Dimethylbenzoic Acid 150135, 133, 105
3,5-Dimethylbenzoic Acid 150135, 105

Note: Fragmentation patterns are obtained under electron ionization (EI) conditions and can vary with the instrument and conditions used.

Experimental Workflows and Data Interpretation

The following diagrams illustrate the general workflow for spectroscopic analysis and the key distinguishing features for differentiating the isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample IR IR Sample->IR Solid/Liquid Film NMR NMR Sample->NMR Deuterated Solvent MS MS Sample->MS Vaporization/ Ionization IR_Data IR Spectrum (Functional Groups) IR->IR_Data NMR_Data NMR Spectrum (Connectivity) NMR->NMR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Isomer_ID Isomer Identification IR_Data->Isomer_ID Fingerprint Region NMR_Data->Isomer_ID Aromatic Splitting MS_Data->Isomer_ID Fragmentation Pattern

Caption: General workflow for differentiating dimethylbenzoic acid isomers.

The key to distinguishing the isomers lies primarily in their ¹H and ¹³C NMR spectra due to the unique electronic environments of the protons and carbons in each structure.

NMR_Differentiation cluster_isomers Isomer Identification Start Unknown Dimethylbenzoic Acid Isomer H_NMR Acquire ¹H NMR Spectrum Start->H_NMR C_NMR Acquire ¹³C NMR Spectrum Start->C_NMR Aromatic_Protons Analyze Aromatic Proton Signals (Splitting Pattern & No. of Signals) H_NMR->Aromatic_Protons Methyl_Protons Analyze Methyl Proton Signals H_NMR->Methyl_Protons Aromatic_Carbons Analyze Aromatic Carbon Signals (No. of Signals) C_NMR->Aromatic_Carbons Isomer_26_35 4 Aromatic Carbon Signals? Aromatic_Carbons->Isomer_26_35 Yes Isomer_23_24_25_34 6 Aromatic Carbon Signals? Aromatic_Carbons->Isomer_23_24_25_34 No Methyl_Equiv Equivalent Methyl Protons? Isomer_26_35->Methyl_Equiv Aromatic_Pattern Unique Aromatic Splitting Pattern? Isomer_23_24_25_34->Aromatic_Pattern Isomer_26 2,6-isomer Methyl_Equiv->Isomer_26 Yes Isomer_35 3,5-isomer Methyl_Equiv->Isomer_35 No Isomer_23 2,3-isomer Aromatic_Pattern->Isomer_23 Pattern A Isomer_24 2,4-isomer Aromatic_Pattern->Isomer_24 Pattern B Isomer_25 2,5-isomer Aromatic_Pattern->Isomer_25 Pattern C Isomer_34 3,4-isomer Aromatic_Pattern->Isomer_34 Pattern D

References

A Comparative Guide to the Efficacy of 2,3-Dimethylbenzoic Acid as a Precursor in Amide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly in the realm of drug development, the selection of a suitable precursor is paramount to ensuring high reaction yields, purity, and efficiency. Benzoic acid and its derivatives are fundamental building blocks for a vast array of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of the efficacy of 2,3-Dimethylbenzoic acid as a precursor in amide bond formation—a cornerstone reaction in medicinal chemistry—against other less sterically hindered derivatives. The comparison is supported by experimental data and protocols to aid researchers in making informed decisions for their synthetic strategies.

The key determinant in the reactivity of substituted benzoic acids is often the position of the substituents on the aromatic ring. Isomers of dimethylbenzoic acid serve as a clear example of how subtle structural changes can dramatically influence reaction outcomes. The "ortho effect," a well-documented phenomenon, predicts that substituents at the ortho position (adjacent to the carboxylic acid group) can sterically hinder the approach of reactants, thereby reducing reaction rates and yields.

Comparative Data: Amidation of Dimethylbenzoic Acid Isomers

The following table summarizes representative data for the amidation of a sterically hindered ortho-substituted isomer (this compound) versus a non-hindered meta-substituted isomer (3,5-Dimethylbenzoic acid) with benzylamine. The data illustrates the significant impact of steric hindrance on reaction efficiency under standard coupling conditions.

PrecursorSubstituent PositionSteric HindranceReaction Conditions (Typical)TimeYield (%)Reference
This compound ortho (2,3-)HighEDC (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq), DCM, 70°C48h~45-55% (Forced)[1]
3,5-Dimethylbenzoic acid meta (3,5-)LowEDC (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq), DCM, RT12-18h>90%[2][3]

Analysis: The data clearly indicates that this compound is a significantly less effective precursor in standard amidation reactions compared to its 3,5-dimethyl isomer. The methyl groups at the ortho positions (C2 and C3) create substantial steric bulk around the carboxylic acid functional group. This crowding impedes the approach of the amine nucleophile and the formation of the tetrahedral intermediate required for amide bond formation. Consequently, forcing conditions, such as elevated temperatures and extended reaction times, are necessary to achieve even moderate yields[1]. In contrast, the 3,5-dimethyl isomer, with its methyl groups positioned away from the reactive center, exhibits high reactivity and affords excellent yields under mild, room-temperature conditions[2][3].

Experimental Protocols

A standardized and reproducible protocol is critical for comparing the efficacy of different precursors. Below is a general, representative methodology for the amide coupling of a benzoic acid derivative with an amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt), a widely used and reliable method in pharmaceutical synthesis.

General Protocol: EDC/HOBt Mediated Amide Coupling

Materials:

  • Substituted Benzoic Acid (e.g., this compound or 3,5-Dimethylbenzoic acid) (1.0 equiv)

  • Amine (e.g., Benzylamine) (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (to dissolve acid at 0.1-0.2 M)

  • 1M HCl (aqueous), Saturated NaHCO₃ (aqueous), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted benzoic acid (1.0 equiv) and HOBt (1.2 equiv).

  • Dissolution: Add anhydrous DCM and stir the mixture until all solids are dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Reagent Addition: To the cooled solution, add DIPEA (2.5 equiv), followed by the amine (1.1 equiv), and finally EDC·HCl (1.2 equiv) portion-wise.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours (for non-hindered substrates) or as required (e.g., 48 hours at elevated temperature for hindered substrates).

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure amide product[4][5].

Visualizations: Workflows and Chemical Principles

Diagrams are provided to visually articulate the experimental process and the underlying chemical principles governing precursor efficacy.

G cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation prep Dissolve Acid & HOBt in Anhydrous DCM cool Cool to 0°C (Ice Bath) prep->cool add Add DIPEA, Amine, & EDC·HCl cool->add stir Stir at RT (12-48h) add->stir monitor Monitor by TLC/LC-MS stir->monitor quench Dilute & Wash (Acid, Base, Brine) monitor->quench dry Dry & Concentrate quench->dry purify Purify via Column Chromatography dry->purify final Pure Amide Product purify->final start Start start->prep

Caption: General experimental workflow for EDC/HOBt mediated amide coupling.

G cluster_hindered High Steric Hindrance (e.g., this compound) cluster_unhindered Low Steric Hindrance (e.g., 3,5-Dimethylbenzoic acid) h_acid Ortho-substituted acid h_path Bulky methyl groups block the reaction center h_ts Transition State (High Energy, Unstable) h_result Slow Reaction Rate Low Product Yield u_acid Meta-substituted acid u_path Reaction center is open and accessible u_ts Transition State (Low Energy, Stable) u_result Fast Reaction Rate High Product Yield start Amine Nucleophile start->h_acid Difficult Approach start->u_acid Easy Approach

Caption: Impact of substituent position on amidation reaction efficacy.

References

A Comparative Guide to the Validation of a New Analytical Method for 2,3-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a critical prerequisite for ensuring data quality, reliability, and regulatory compliance. This guide provides an objective comparison of a new, hypothetical analytical method for the quantification of 2,3-Dimethylbenzoic acid against established techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of these methods is benchmarked using supporting experimental data drawn from studies on this compound and its isomers.

Data Presentation: Comparison of Analytical Method Performance

The selection of an optimal analytical method hinges on its performance characteristics. The following tables summarize the key validation parameters for a new analytical method in comparison to existing HPLC-UV and GC-MS methods for this compound and its isomers.

Table 1: Overview of Analytical Methodologies

MethodPrincipleAdvantagesDisadvantagesPrimary Use
New Method (Hypothetical UPLC-MS/MS) Ultra-performance liquid chromatography separation followed by tandem mass spectrometry detection.High specificity, exceptional sensitivity, and rapid analysis time.Higher initial instrument cost and complexity.Quantification in complex biological matrices and trace-level impurity analysis.
HPLC-UV Separation based on partitioning between a stationary and a mobile phase, with detection by UV absorbance.Widely available, robust, and cost-effective for routine analysis.Lower sensitivity and potential for interference from co-eluting compounds.[1]Routine quality control and assay of bulk drug substance.
GC-MS Separation of volatile compounds in the gas phase followed by mass spectrometry detection.High separation efficiency and definitive identification based on mass spectra.Often requires derivatization for non-volatile analytes like carboxylic acids; high temperatures can lead to degradation.[2][3]Analysis of volatile impurities and confirmation of identity.

Table 2: Quantitative Comparison of Validation Parameters

ParameterNew Method (Hypothetical UPLC-MS/MS)HPLC-UVGC-MS (with Derivatization)
Linearity Range 0.1 - 500 ng/mL1 - 200 µg/mL[4][5]0.1 - 100 µg/mL[2]
Limit of Detection (LOD) 0.05 ng/mL0.18 - 0.42 µg/mL[4][5]1 - 20 ng/mL[6]
Limit of Quantification (LOQ) 0.1 ng/mL1.14 µg/mL[5]10 - 40 ng/mL[6]
Accuracy (% Recovery) 98 - 103%83.0 - 102.0%[4][5]95 - 105%[2]
Precision (%RSD) < 5%< 8%[4]< 10%[2]

Experimental Protocols

Detailed methodologies are essential for the replication and verification of analytical results. Below are representative protocols for the methods discussed.

New Analytical Method: UPLC-MS/MS

This hypothetical method is designed for high-throughput, sensitive quantification of this compound.

  • Instrumentation : UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions :

    • Column : Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)

    • Mobile Phase : Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

    • Flow Rate : 0.4 mL/min

    • Column Temperature : 40 °C

    • Injection Volume : 2 µL

  • Mass Spectrometry Conditions :

    • Ionization Mode : Negative ESI

    • MRM Transition : Precursor ion > Product ion (specific masses for this compound)

    • Source Temperature : 150 °C

  • Sample Preparation : Dilute the sample in the initial mobile phase composition and filter through a 0.22 µm syringe filter.

HPLC-UV Method

A standard method suitable for routine quality control.

  • Instrumentation : HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions :

  • Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase to a known concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[2]

GC-MS Method

This method is ideal for the identification and quantification of this compound, particularly in complex matrices, after derivatization.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer.

  • Derivatization (Silylation) :

    • Evaporate the sample extract to dryness under a stream of nitrogen.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).[8]

    • Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.[2][8]

  • Chromatographic Conditions :

    • Column : Non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).[2]

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.[2]

    • Injector Temperature : 250 °C[2]

    • Oven Temperature Program : Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min and hold for 5 minutes.[2]

  • Mass Spectrometry Conditions :

    • Ion Source Temperature : 230 °C[2]

    • Scan Range : m/z 50-300

Mandatory Visualization

The following diagrams illustrate the general workflows for analytical method validation and the logical relationship between the compared methods.

G General Workflow for Analytical Method Validation cluster_method_development Method Development cluster_validation Method Validation cluster_application Method Application MD1 Define Analytical Requirements MD2 Select Appropriate Technology (e.g., HPLC, GC) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 V1 Specificity / Selectivity MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 A1 Routine Sample Analysis V6->A1 A2 Quality Control A1->A2 A3 Data Reporting A2->A3

Caption: General Workflow for Analytical Method Validation.

G Comparison of Analytical Methods for this compound cluster_new_method New Method (UPLC-MS/MS) cluster_hplc HPLC-UV cluster_gcms GC-MS NM High Sensitivity High Specificity Rapid Analysis HPLC Robust Cost-Effective Routine QC GCMS High Resolution Definitive ID Requires Derivatization Analyte This compound Analyte->NM Analyte->HPLC Analyte->GCMS

Caption: Comparison of Analytical Methods.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS for Dimethylbenzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of analytes such as dimethylbenzoic acid is critical for pharmacokinetic studies, metabolic monitoring, and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used analytical techniques for this purpose. This guide provides an objective comparison of their performance for dimethylbenzoic acid quantification, supported by illustrative experimental data, to aid in method selection and cross-validation.

The choice between HPLC and GC-MS is often dictated by the physicochemical properties of the analyte, the complexity of the sample matrix, and the specific analytical requirements, including sensitivity, selectivity, and throughput. Cross-validation of results from these two distinct analytical approaches is a robust method to ensure the accuracy and reliability of the data.

Quantitative Performance Comparison

A critical aspect of cross-validating these two techniques is the comparison of their analytical performance. The following table summarizes key validation parameters for both HPLC and GC-MS in the context of dimethylbenzoic acid analysis. These values are representative and can vary depending on the specific instrumentation, sample matrix, and detailed methodology employed.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Key Considerations
Precision (%RSD) < 5%< 10%HPLC often demonstrates slightly better precision for underivatized analytes.[1]
Accuracy (Recovery %) 90 - 110%85 - 115%Both methods can achieve comparable and excellent recovery rates with optimized sample extraction procedures.[1]
Linearity (r²) > 0.99> 0.99Both techniques exhibit excellent linearity over a defined concentration range.[1]
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL~0.01 - 0.1 µg/mLGC-MS generally offers higher sensitivity, which is advantageous for trace-level analysis.[1]
Limit of Quantification (LOQ) ~0.5 - 2.0 µg/mL~0.05 - 0.5 µg/mLThe lower LOQ of GC-MS makes it more suitable for quantifying very low concentrations of dimethylbenzoic acid.[1]
Specificity HighVery HighWhile HPLC with UV detection is highly specific, GC-MS provides an added layer of confirmation through mass spectral data.[2]
Sample Preparation Often direct injection after simple filtration or dilutionTypically requires derivatization to increase volatilityThe need for derivatization in GC-MS adds an extra step to the sample preparation workflow.[3][4]
Throughput Generally higher due to simpler sample preparationCan be lower due to the derivatization stepHPLC is often favored for high-throughput screening applications.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of dimethylbenzoic acid using both HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique suitable for the analysis of dimethylbenzoic acid without the need for derivatization. A reversed-phase method is typically employed.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: Acetonitrile (B52724) and water (containing a small amount of acid like phosphoric or formic acid to suppress ionization) in a suitable ratio (e.g., 55:45 v/v).[5][6]

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 20 µL.[5]

  • Detection Wavelength: 210 nm or 254 nm.[5][8]

2. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.[7]

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Identify the dimethylbenzoic acid peak by comparing its retention time with that of a reference standard.

  • Quantify the compound by constructing a calibration curve using a series of standard solutions of known concentrations.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and specificity for the analysis of dimethylbenzoic acid. Due to its polar nature and relatively low volatility, derivatization is typically required to improve its chromatographic behavior.

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A standard GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 - 280 °C.

  • Oven Temperature Program: A suitable temperature gradient to ensure good separation (e.g., initial temperature of 80°C, ramped to 280°C).

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 50-350.

2. Sample Preparation and Derivatization:

  • Accurately weigh the sample and dissolve it in a suitable organic solvent (e.g., toluene).[3]

  • Add an internal standard (e.g., a structurally similar compound not present in the sample).

  • Perform derivatization using a suitable agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to convert the carboxylic acid group to a less polar and more volatile silyl (B83357) ester.[3]

  • Heat the mixture to ensure complete derivatization.

3. Data Analysis:

  • Identify the derivatized dimethylbenzoic acid by its retention time and mass spectrum, which will show characteristic fragment ions.

  • Quantify the compound using a calibration curve prepared from derivatized standards, plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

Mandatory Visualization

To further clarify the relationship and comparative aspects of these two powerful analytical techniques, the following diagrams illustrate the cross-validation workflow.

CrossValidationWorkflow cluster_sample Sample Cohort cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_validation Cross-Validation Sample Representative Samples HPLC_Prep Sample Preparation (Dilution/Filtration) Sample->HPLC_Prep GCMS_Prep Sample Preparation (Extraction & Derivatization) Sample->GCMS_Prep HPLC_Run HPLC-UV Analysis HPLC_Prep->HPLC_Run HPLC_Data HPLC Quantitative Data HPLC_Run->HPLC_Data Comparison Statistical Comparison (e.g., Bland-Altman plot, t-test) HPLC_Data->Comparison GCMS_Run GC-MS Analysis GCMS_Prep->GCMS_Run GCMS_Data GC-MS Quantitative Data GCMS_Run->GCMS_Data GCMS_Data->Comparison Conclusion Method Concordance Assessed Comparison->Conclusion

Caption: Workflow for Cross-Validation of HPLC and GC-MS Methods.

This guide provides a framework for the cross-validation of HPLC and GC-MS methods for the quantification of dimethylbenzoic acid. The selection of the most appropriate technique will depend on the specific research or quality control objectives, available instrumentation, and the required sensitivity and throughput. Rigorous cross-validation provides a high degree of confidence in the analytical results, which is paramount in scientific research and drug development.

References

A Comparative Guide to the Biological Activities of Dimethylbenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The six isomers of dimethylbenzoic acid, each with a unique arrangement of two methyl groups on the benzoic acid core, present a compelling case for comparative biological evaluation. While structurally similar, the positional differences of the methyl groups can significantly influence their physicochemical properties and, consequently, their biological activities. This guide offers a comparative overview of the known biological activities of these isomers, supported by available data and detailed experimental protocols. Direct comparative studies across all isomers are limited in publicly available literature; therefore, this guide collates data from various sources to provide a comprehensive reference for further research and drug discovery efforts.

Comparative Biological Activities: A Summary of In Vitro Data

The biological activities of dimethylbenzoic acid isomers, including antibacterial, antifungal, cytotoxic, anti-inflammatory, and antioxidant effects, are of significant interest. However, quantitative comparative data is sparse. The following table summarizes the currently available information. It is important to note that the absence of a reported activity for a particular isomer may indicate a lack of research rather than a lack of effect.

IsomerAntibacterial Activity (MIC)Antifungal ActivityCytotoxicity (IC50)Anti-inflammatory ActivityAntioxidant Activity (IC50)
2,3-Dimethylbenzoic Acid Data not availableData not availableData not availableData not availableData not available
2,4-Dimethylbenzoic Acid Reported to have antibacterial activity[1]Data not availableData not availableData not availableData not available
2,5-Dimethylbenzoic Acid Data not availableData not availableData not availableData not availableData not available
2,6-Dimethylbenzoic Acid Data not availableData not availableData not availableData not availableData not available
3,4-Dimethylbenzoic Acid Data not availableData not availableData not availableUsed in the synthesis of anti-inflammatory drugsData not available
3,5-Dimethylbenzoic Acid Data not availableStudies suggest that substitution with two or more methyl groups may reduce antifungal activity compared to benzoic acid[2]Data not availableData not availableData not available

Detailed Experimental Protocols

For researchers aiming to conduct comparative studies, the following are detailed protocols for key biological assays.

Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (dimethylbenzoic acid isomers)

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative measurement)

  • Incubator

Procedure:

  • Preparation of Test Compounds: Dissolve the dimethylbenzoic acid isomers in a suitable solvent (e.g., DMSO) to create stock solutions. Further dilute with MHB to achieve a range of test concentrations.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Assay Setup: Add 100 µL of MHB to each well of a 96-well plate. Add 100 µL of the test compound at twice the desired final concentration to the first well of each row and perform serial two-fold dilutions across the plate. Finally, add 100 µL of the diluted bacterial suspension to each well. Include a positive control (bacteria without test compound) and a negative control (MHB without bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) A Stock Solutions of Isomers C Serial Dilutions of Isomers A->C B Bacterial Culture (Overnight) D Addition of Bacterial Inoculum B->D E Incubation (37°C, 18-24h) D->E F MIC Determination (Visual/OD600) E->F

Experimental workflow for MIC determination.
Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Test compounds (dimethylbenzoic acid isomers)

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the dimethylbenzoic acid isomers. Include a vehicle control (solvent only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 100-200 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

G A Seed Cells in 96-well Plate B Treat with Isomers A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Read Absorbance (570 nm) F->G

Workflow for the MTT cytotoxicity assay.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • Test compounds (dimethylbenzoic acid isomers)

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Methanol (B129727)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Preparation of Test Compounds: Prepare serial dilutions of the dimethylbenzoic acid isomers in methanol.

  • Assay Setup: Add 100 µL of the DPPH solution to each well of a 96-well plate. Then, add 100 µL of the test compound dilutions to the respective wells. For the control, add 100 µL of methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. Determine the IC50 value (the concentration that scavenges 50% of the DPPH radicals).

Potential Signaling Pathways

While specific data for dimethylbenzoic acid isomers is limited, benzoic acid derivatives are known to modulate key signaling pathways involved in inflammation and cellular stress responses. Further research is needed to determine if dimethylbenzoic acid isomers exert their effects through these pathways.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a central regulator of inflammation. Some benzoic acid derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascades are involved in cellular responses to a variety of stimuli, including stress and inflammation. Inhibition of MAPK pathways can lead to anti-inflammatory effects.

G cluster_stimuli Inflammatory Stimuli cluster_pathway Potential Intracellular Signaling cluster_response Cellular Response Stimuli LPS, Cytokines MAPK MAPK Pathway Stimuli->MAPK NFkB NF-κB Pathway Stimuli->NFkB Response Pro-inflammatory Gene Expression MAPK->Response NFkB->Response Isomers Dimethylbenzoic Acid Isomers? Isomers->MAPK Inhibition? Isomers->NFkB Inhibition?

Potential anti-inflammatory signaling pathways.

Conclusion

The comparative analysis of dimethylbenzoic acid isomers is an area ripe for further investigation. The available data suggests potential for varied biological activities, particularly in the antibacterial and anti-inflammatory realms. The provided experimental protocols offer a standardized framework for researchers to systematically evaluate and compare the efficacy of these isomers. Elucidating the structure-activity relationships and the underlying molecular mechanisms, including their effects on key signaling pathways, will be crucial for unlocking their therapeutic potential. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

Literature review of the synthetic utility of various dimethylbenzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethylbenzoic acids, a class of substituted aromatic carboxylic acids, serve as versatile building blocks and reagents in a wide array of synthetic applications. Their utility spans the synthesis of pharmaceuticals, agrochemicals, high-performance polymers, and as ligands in catalysis. The isomeric substitution of the two methyl groups on the benzoic acid ring significantly influences their reactivity and steric hindrance, leading to distinct applications for each isomer. This guide provides a comparative overview of the synthetic utility of various dimethylbenzoic acids, supported by experimental data and detailed protocols.

I. Applications in the Synthesis of Bioactive Molecules

Dimethylbenzoic acid isomers are key intermediates in the production of several commercially important bioactive compounds. Their structural motifs are frequently incorporated to modulate the pharmacological or pesticidal activity of the final product.

2,3-Dimethylbenzoic Acid: A Precursor to Veterinary Sedatives

This compound is a crucial starting material for the synthesis of Medetomidine, a potent and selective α2-adrenergic agonist used as a sedative and analgesic in veterinary medicine.[1][2][3] The synthesis involves the conversion of this compound to its corresponding acyl imidazole (B134444), which then undergoes further transformations to yield the final product. While various synthetic routes exist, a common pathway involves the following key steps:

Experimental Protocol: Synthesis of Medetomidine from this compound (Illustrative)

  • Acyl Chloride Formation: this compound is converted to 2,3-dimethylbenzoyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.

  • Friedel-Crafts Acylation: The acyl chloride is reacted with a protected imidazole derivative in the presence of a Lewis acid to form the corresponding ketone.

  • Further Elaboration: The ketone intermediate undergoes a series of reactions including reduction and deprotection to afford Medetomidine.

A patent describing a multi-step process starting from this compound reports an overall yield of 58% for the synthesis of Medetomidine.[4] Another synthetic approach involving a palladium-catalyzed cross-coupling reaction to form a key intermediate has also been reported, with one example showing a yield of 79.4% for the coupling step.[5]

3,5-Dimethylbenzoic Acid: A Building Block for Insecticides

3,5-Dimethylbenzoic acid is an essential intermediate in the manufacturing of diacylhydrazine insecticides, such as Methoxyfenozide and Tebufenozide.[6] These compounds act as ecdysone (B1671078) receptor agonists, disrupting the molting process in insects. The synthesis of Methoxyfenozide involves the acylation of a substituted hydrazine (B178648) with 3,5-dimethylbenzoyl chloride.

Experimental Protocol: Synthesis of 3,5-Dimethylbenzoyl Chloride

A mixture of 3,5-dimethylbenzoic acid (15g, 0.1 mol), bis(trichloromethyl) carbonate (12g, 0.04 mol), and pyridine (B92270) (1.6g, 0.02 mol) in 100 mL of toluene (B28343) is heated at 100-110°C. The reaction progress is monitored by chromatography. Upon completion, the solvent is removed under reduced pressure, and the product, 3,5-dimethylbenzoyl chloride, is collected by distillation. This procedure has been reported to yield the product in 86% yield with a purity of 98.5%.[5]

Table 1: Synthesis of Bioactive Molecules from Dimethylbenzoic Acids

Dimethylbenzoic Acid IsomerTarget MoleculeKey Reaction StepReagentsTemperature (°C)Time (h)Yield (%)
This compoundMedetomidine IntermediatePalladium-catalyzed Cross-Coupling1-(1-chloroethyl)-2,3-dimethylbenzene, Imidazole, Na₂CO₃, PdCl₂(dppf)1000.3379.4
3,5-Dimethylbenzoic Acid3,5-Dimethylbenzoyl ChlorideAcyl Chloride FormationBis(trichloromethyl) carbonate, Pyridine, Toluene100-1102-586

II. Role in Polymer Chemistry

The incorporation of dimethylbenzoic acid moieties into polymer backbones can significantly enhance their properties, such as thermal stability, solubility, and processability.

3,4-Dimethylbenzoic Acid in High-Performance Aromatic Polyesters

3,4-Dimethylbenzoic acid can be used as a monomer in the synthesis of aromatic polyesters.[7] The asymmetric substitution pattern of the methyl groups can disrupt polymer chain packing, leading to amorphous or semi-crystalline materials with improved solubility and processability compared to their more symmetrical counterparts. These polyesters are expected to exhibit high glass transition temperatures (Tg) and thermal stability.

Experimental Protocol: Synthesis of an Aromatic Polyester from 3,4-Dimethylbenzoyl Chloride

  • Monomer Preparation: 3,4-Dimethylbenzoic acid is converted to 3,4-dimethylbenzoyl chloride using thionyl chloride and a catalytic amount of DMF.

  • Polycondensation: The purified 3,4-dimethylbenzoyl chloride is reacted with an aromatic diol (e.g., bisphenol A) in a high-boiling aprotic solvent such as N-methyl-2-pyrrolidone (NMP) in the presence of an acid scavenger like pyridine. The reaction is typically carried out at elevated temperatures to facilitate the formation of high molecular weight polymer.

  • Polymer Isolation: The resulting polymer is isolated by precipitation in a non-solvent like methanol, followed by washing and drying.

Table 2: Expected Properties of Aromatic Polyesters Derived from 3,4-Dimethylbenzoic Acid

PropertyExpected Value
Glass Transition Temperature (Tg)260-310°C[8]
10% Weight Loss Temperature (Td10)> 430°C in air[8]
SolubilitySoluble in aprotic polar solvents (e.g., NMP, DMAc)[8]

III. Application in Catalysis

The steric and electronic properties of dimethylbenzoic acids make them and their derivatives suitable for use as ligands or catalysts in a variety of organic transformations.

Dimethylbenzoic Acids as Ligands in Cross-Coupling Reactions

While not as common as phosphine-based ligands, carboxylic acids can play a role in stabilizing catalytic species in cross-coupling reactions. The performance of different dimethylbenzoic acid isomers as ligands can vary depending on the specific reaction. For instance, in a Suzuki-Miyaura coupling of 4-bromoanisole (B123540) with phenylboronic acid, the choice of ligand can influence the reaction yield.

Table 3: Illustrative Suzuki-Miyaura Coupling Yields with Different Ligands (for comparison)

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
4-BromoanisolePhenylboronic AcidPd(OAc)₂ / LigandK₂CO₃Toluene/H₂O10012Varies
4-Bromobenzoic acidPhenylboronic acidAd-L-PdCl₂⊂dmβ-CDNa₂CO₃H₂O/CH₃OHRoom Temp4>98[9]
2,6-Dimethylbenzoic Acid in Organocatalysis

The sterically hindered nature of 2,6-dimethylbenzoic acid makes it a useful Brønsted acid catalyst in certain organocatalytic transformations. For example, it can be employed in enantioselective aldol (B89426) reactions, where it can act as a co-catalyst to promote the reaction and influence the stereochemical outcome.

Experimental Protocol: Enantioselective Aldol Reaction (General)

A ketone is reacted with an aldehyde in the presence of a chiral amine catalyst (e.g., a proline derivative) and a Brønsted acid co-catalyst in an organic solvent. The reaction is typically run at low temperatures to enhance enantioselectivity. The use of a bulky acid like 2,6-dimethylbenzoic acid can help to create a well-defined chiral environment, leading to high enantiomeric excess (ee) of the aldol product. In similar organocatalytic aldol reactions, excellent enantioselectivities of up to >99% have been reported.[1][10]

IV. Visualizing Synthetic and Metabolic Pathways

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. The catalytic cycle, typically involving a palladium catalyst, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Metabolic Pathway of Dimethylbenzoic Acids

In biological systems, dimethylbenzoic acids can be metabolites of other compounds, such as trimethylbenzenes.[11] They can also undergo further metabolic transformations. For example, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a potent carcinogen, undergoes metabolic activation involving cytochrome P450 enzymes. While not a dimethylbenzoic acid itself, this pathway illustrates how aromatic compounds are processed in the body.

Metabolic_Pathway DMBA DMBA CYP1B1 CYP1B1 (Oxidation) DMBA->CYP1B1 DMBA_Epoxide DMBA-3,4-epoxide (unstable intermediate) CYP1B1->DMBA_Epoxide mEH mEH (Hydrolysis) DMBA_Epoxide->mEH DMBA_Dihydrodiol DMBA-3,4-dihydrodiol mEH->DMBA_Dihydrodiol

Metabolic activation pathway of a related aromatic compound.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 2,3-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed cost-benefit analysis of four distinct synthetic routes to 2,3-Dimethylbenzoic acid, a crucial building block in the synthesis of various pharmaceuticals and fine chemicals.

This comparative analysis examines four primary synthetic pathways to this compound:

Each route is evaluated based on starting material cost, reagent and solvent expenses, reaction conditions, reported yields, and potential safety and environmental considerations. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.

Data Presentation: A Comparative Overview

The following table summarizes the key metrics for each synthetic route, offering a clear and concise comparison to aid in the selection of the most appropriate method for your specific needs.

Parameter Route 1: Carboxylation of o-Xylene Route 2: Oxidation of 2,3-Dimethylbenzaldehyde Route 3: Sandmeyer Reaction of 2,3-Dimethylaniline Route 4: Grignard Reaction of 2,3-Dimethylbromobenzene
Starting Material o-Xylene2,3-Dimethylbenzaldehyde2,3-Dimethylaniline2,3-Dimethylbromobenzene
Key Reagents Aluminum trichloride (B1173362), Carbon dioxidePotassium permanganate (B83412)Sodium nitrite (B80452), Copper(I) cyanide, Sulfuric acid, Sodium hydroxide (B78521)Magnesium turnings, Dry Ice (CO₂), Hydrochloric acid
Solvent(s) o-Xylene (reagent and solvent), EtherWater, Toluene (B28343) or Ethyl AcetateWater, Diethyl etherDiethyl ether, Water
Reported Yield 81.3%[1]>90% (estimated for similar substrates)Moderate to High (estimated)High (estimated for similar substrates)
Estimated Cost per Gram of Product LowModerateHighModerate to High
Key Advantages Readily available and inexpensive starting material.High-yielding oxidation.Utilizes a common and versatile starting amine.Well-established and generally high-yielding reaction.
Key Disadvantages Requires high pressure and specialized equipment (autoclave). Use of corrosive and water-sensitive AlCl₃.Cost of the starting aldehyde. Use of a strong oxidizing agent.Multi-step process with potentially hazardous intermediates (diazonium salts) and toxic reagents (cyanide).Requires strictly anhydrous conditions. The starting bromide is more expensive than o-xylene or the aniline.
Safety & Environmental Notes AlCl₃ is corrosive and reacts violently with water. High-pressure CO₂ requires careful handling.KMnO₄ is a strong oxidizer.Diazonium salts can be explosive. Cyanide salts are highly toxic.Grignard reagents are highly reactive and pyrophoric. Diethyl ether is extremely flammable.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on literature precedents and are intended to serve as a guide for laboratory execution.

Route 1: Friedel-Crafts Carboxylation of o-Xylene

Experimental Protocol:

  • Under an inert argon atmosphere, 40 mL of dry o-xylene is added to a 250 mL PTFE-lined autoclave.

  • 2.5 g of anhydrous aluminum trichloride (AlCl₃) and 1.16 g of dry 1-butylimidazole (B119223) are sequentially added.

  • The autoclave is sealed and connected to a carbon dioxide cylinder.

  • The CO₂ pressure is maintained at 6 MPa, and the mixture is stirred at 1000 rpm while being heated to 40°C for 48 hours.

  • After the reaction, the autoclave is cooled, and 150 mL of water is added and stirred for 30 minutes.

  • The mixture is extracted three times with 50 mL of diethyl ether.

  • The combined organic phases are concentrated and dried to yield crude this compound.

  • The crude product is dissolved in 20 mL of a 10% (w/w) sodium hydroxide solution and filtered.

  • The filtrate is acidified with 1 mol/L hydrochloric acid to a pH of 1 and allowed to stand at room temperature for 60 minutes.

  • The mixture is cooled to -10°C to promote further crystallization.

  • The resulting crystals are collected by filtration and dried to afford pure this compound.[1]

Route 2: Oxidation of 2,3-Dimethylbenzaldehyde

Experimental Protocol (Adapted from general procedures for benzaldehyde (B42025) oxidation):

  • In a flask equipped with a reflux condenser and a stirrer, dissolve 0.1 mol of 2,3-dimethylbenzaldehyde in 50 mL of toluene or ethyl acetate.

  • Add 0.01 mol of a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide).

  • In a separate beaker, prepare a solution of 0.5 mol of potassium permanganate in 50 mL of water.

  • Slowly add the potassium permanganate solution to the stirred solution of the aldehyde at room temperature.

  • The reaction mixture is stirred vigorously for 30 minutes. The disappearance of the purple permanganate color indicates the progress of the reaction.

  • After the reaction is complete, the organic layer is separated.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are then extracted with a 10% sodium bicarbonate solution.

  • The aqueous bicarbonate layer is separated and acidified with concentrated hydrochloric acid to precipitate the this compound.

  • The solid product is collected by filtration, washed with cold water, and dried.

Route 3: Sandmeyer Reaction of 2,3-Dimethylaniline

Experimental Protocol (A plausible multi-step synthesis):

Step 3a: Diazotization of 2,3-Dimethylaniline

  • In a beaker, dissolve 2,3-dimethylaniline in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C. The formation of the diazonium salt is monitored using starch-iodide paper.

Step 3b: Cyanation (Sandmeyer Reaction)

  • In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. An evolution of nitrogen gas will be observed.

  • The reaction mixture is then warmed to complete the reaction and subsequently cooled.

Step 3c: Hydrolysis of 2,3-Dimethylbenzonitrile (B195845)

  • The crude 2,3-dimethylbenzonitrile is extracted into an organic solvent like diethyl ether.

  • The ether extract is washed, dried, and the solvent is evaporated.

  • The crude nitrile is then subjected to hydrolysis by refluxing with a strong acid (e.g., aqueous sulfuric acid) or a strong base (e.g., aqueous sodium hydroxide).[2]

  • If basic hydrolysis is used, the resulting sodium salt is acidified with a strong acid to precipitate the this compound.

  • The solid product is collected by filtration, washed with cold water, and dried.

Route 4: Grignard Reaction of 2,3-Dimethylbromobenzene

Experimental Protocol (Adapted from general procedures for Grignard carboxylation):

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings in the flask.

  • A solution of 2,3-dimethylbromobenzene in anhydrous diethyl ether is placed in the dropping funnel.

  • A small amount of the bromide solution is added to the magnesium to initiate the reaction (a crystal of iodine can be added if the reaction is sluggish).

  • Once the reaction starts, the remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • The reaction mixture is cooled in an ice bath, and the Grignard reagent solution is slowly poured over a large excess of crushed dry ice (solid CO₂) with vigorous stirring.[3][4]

  • After the excess dry ice has sublimed, the reaction is quenched by the slow addition of cold dilute hydrochloric acid.

  • The mixture is transferred to a separatory funnel, and the layers are separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are then extracted with a sodium hydroxide solution to convert the benzoic acid into its water-soluble sodium salt.

  • The aqueous layer is separated and acidified with concentrated hydrochloric acid to precipitate the this compound.

  • The solid product is collected by filtration, washed with cold water, and dried.[3]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow for each of the described synthetic routes to this compound.

Route 1: Carboxylation of o-Xylene o_xylene o-Xylene reaction Friedel-Crafts Carboxylation (Autoclave, 40°C, 48h) o_xylene->reaction alcl3 AlCl₃ / 1-Butylimidazole alcl3->reaction co2 Carbon Dioxide (6 MPa) co2->reaction hydrolysis Aqueous Workup (H₂O, Ether Extraction) reaction->hydrolysis purification Purification (Base-Acid Treatment) hydrolysis->purification product This compound purification->product

Caption: Workflow for the Carboxylation of o-Xylene.

Route 2: Oxidation of 2,3-Dimethylbenzaldehyde aldehyde 2,3-Dimethylbenzaldehyde oxidation Oxidation aldehyde->oxidation kmno4 Potassium Permanganate (KMnO₄) kmno4->oxidation ptc Phase Transfer Catalyst ptc->oxidation extraction Extraction & Purification (Base-Acid Treatment) oxidation->extraction product This compound extraction->product

Caption: Workflow for the Oxidation of 2,3-Dimethylbenzaldehyde.

Route 3: Sandmeyer Reaction of 2,3-Dimethylaniline aniline 2,3-Dimethylaniline diazotization Diazotization (NaNO₂, HCl, 0-5°C) aniline->diazotization diazonium Diazonium Salt diazotization->diazonium cyanation Cyanation (CuCN) diazonium->cyanation nitrile 2,3-Dimethylbenzonitrile cyanation->nitrile hydrolysis Hydrolysis (H₂SO₄ or NaOH, Reflux) nitrile->hydrolysis product This compound hydrolysis->product

Caption: Workflow for the Sandmeyer Reaction of 2,3-Dimethylaniline.

Route 4: Grignard Reaction of 2,3-Dimethylbromobenzene bromide 2,3-Dimethylbromobenzene grignard_formation Grignard Reagent Formation bromide->grignard_formation mg Magnesium Turnings mg->grignard_formation ether Anhydrous Diethyl Ether ether->grignard_formation grignard_reagent 2,3-Dimethylphenyl- magnesium Bromide grignard_formation->grignard_reagent carboxylation Carboxylation grignard_reagent->carboxylation co2 Dry Ice (CO₂) co2->carboxylation workup Aqueous Acid Workup & Purification carboxylation->workup product This compound workup->product

Caption: Workflow for the Grignard Reaction of 2,3-Dimethylbromobenzene.

References

Benchmarking the Purity of Commercially Available 2,3-Dimethylbenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials and intermediates is of paramount importance in research and drug development, directly impacting reaction yields, impurity profiles, and the safety and efficacy of the final active pharmaceutical ingredient (API). 2,3-Dimethylbenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of the purity of commercially available this compound from various suppliers, supported by detailed experimental protocols for purity determination using state-of-the-art analytical techniques.

Purity Comparison of Commercial this compound

The following table summarizes the stated purity from various commercial suppliers and provides a hypothetical, yet representative, set of experimental findings for comparison. The experimental data is based on the application of the analytical methods detailed in this guide.

SupplierStated Purity (%)Experimental Purity (HPLC, %)Experimental Purity (qNMR, %)Major Isomeric Impurity (GC-MS, %)Other Impurities
Supplier A≥98.098.598.22,4-Dimethylbenzoic acid (0.8%)o-Xylene (<0.1%)
Supplier B≥99.099.299.13,4-Dimethylbenzoic acid (0.5%)Not Detected
Supplier C≥98.598.898.62,5-Dimethylbenzoic acid (0.9%)Toluene (<0.05%)
Supplier D≥99.599.699.52,4-Dimethylbenzoic acid (0.3%)Not Detected

Experimental Protocols

A multi-tiered analytical approach is recommended for a comprehensive assessment of this compound purity. This includes a primary purity assessment by High-Performance Liquid Chromatography (HPLC), an orthogonal purity confirmation and quantification of impurities by Gas Chromatography-Mass Spectrometry (GC-MS), and a highly accurate purity determination by Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Experimental Workflow

cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting prep Weigh and dissolve This compound sample hplc HPLC-UV Analysis (Primary Purity Assay) prep->hplc Inject aliquot gcms GC-MS Analysis (Impurity Identification & Quantification) prep->gcms Derivatize and inject qnmr qNMR Analysis (Absolute Purity Determination) prep->qnmr Prepare with internal standard data_analysis Integrate peaks, calculate purity and impurity levels hplc->data_analysis gcms->data_analysis qnmr->data_analysis reporting Generate comprehensive purity report and comparison table data_analysis->reporting

Caption: Workflow for the comprehensive purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This method provides a rapid and reliable determination of the main component purity and the presence of related substances.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm)

Reagents:

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 230 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      15 30 70
      20 30 70
      21 70 30

      | 25 | 70 | 30 |

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities, particularly isomeric impurities that may be difficult to resolve by HPLC.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar analytes (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Dichloromethane (B109758) (anhydrous)

Procedure:

  • Derivatization:

    • Accurately weigh approximately 1 mg of the this compound sample into a vial.

    • Add 500 µL of dichloromethane and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the sample to cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-450

  • Data Analysis:

    • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify impurities by comparing their peak areas to that of the main component, assuming similar response factors for isomeric impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that provides a direct and highly accurate measurement of purity without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1). A D1 of 30 seconds is a good starting point.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Conclusion

The selection of high-purity reagents is a critical step in ensuring the reliability and reproducibility of scientific research and the quality of pharmaceutical products. This guide provides a framework for the comparative analysis of commercially available this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can make informed decisions when sourcing this important chemical intermediate. It is recommended to request a Certificate of Analysis (CoA) from suppliers and, where critical, perform in-house verification of purity using the methods outlined above.

A Structural and Functional Comparison of 2,3-Dimethylbenzoic Acid and Its Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of isomeric differences is critical for effective compound selection and experimental design. This guide provides a comprehensive comparison of 2,3-dimethylbenzoic acid and its structural analogues, offering a side-by-side analysis of their physicochemical properties, spectroscopic signatures, and biological activities. The information is supported by established experimental protocols to ensure reproducibility and methodological rigor.

The positional isomerism of the two methyl groups on the benzoic acid ring significantly influences the steric and electronic properties of each molecule. These subtle structural variations can lead to profound differences in physical characteristics, spectral behavior, and biological efficacy. This guide serves as a foundational resource for investigating this important class of aromatic carboxylic acids.

Physicochemical Properties

The arrangement of the methyl groups on the benzoic acid core directly impacts key physicochemical parameters such as melting point, boiling point, acidity (pKa), and solubility. These properties are fundamental for predicting the behavior of these compounds in various experimental and physiological settings. For instance, this compound is a white to off-white crystalline powder.[1] Its derivatives have been explored for various applications, including as reagents in the synthesis of potential treatments for neurodegenerative disorders and parasitic diseases.[2]

PropertyThis compound2,4-Dimethylbenzoic Acid2,5-Dimethylbenzoic Acid2,6-Dimethylbenzoic Acid3,4-Dimethylbenzoic Acid3,5-Dimethylbenzoic Acid
Molecular Formula C₉H₁₀O₂C₉H₁₀O₂C₉H₁₀O₂C₉H₁₀O₂C₉H₁₀O₂C₉H₁₀O₂
Molecular Weight ( g/mol ) 150.17150.17150.17150.17150.17150.17
Melting Point (°C) 144-146[1]124-126[3]132-134114-116163-165169-171
Boiling Point (°C) 281.5 ± 9.0[1]267268274.5285~300 (decomposes)
pKa Not explicitly found4.223.99Not explicitly found4.44 (Predicted)4.32
Water Solubility Very soluble[4]0.16 g/L (25 °C)[3]Very solubleLimited129.2 mg/LSlightly soluble
Appearance White to off-white crystalline powder[1]White crystalline powder[3]White to off-white crystalline powderWhite to off-white crystalline solid[5]White to beige crystalline powderWhite to light yellow crystalline powder

Spectroscopic Data

The isomeric variations give rise to distinct spectroscopic fingerprints, which are essential for the identification and structural elucidation of the dimethylbenzoic acid isomers.

¹H NMR Spectroscopy

The chemical shifts (δ) in ppm are influenced by the electronic environment of the protons. The proximity of the methyl and carboxylic acid groups leads to characteristic shifts in the aromatic region.

IsomerAromatic Protons (ppm)Methyl Protons (ppm)Carboxylic Acid Proton (ppm)
2,3- 7.1 - 7.8~2.3 (s, 3H), ~2.5 (s, 3H)>10
2,4- 7.0 - 7.9~2.3 (s, 3H), ~2.6 (s, 3H)>10
2,5- 7.1 - 7.4~2.3 (s, 3H), ~2.4 (s, 3H)>10
2,6- 6.9 - 7.3~2.4 (s, 6H)>10
3,4- 7.2 - 7.9~2.3 (d, J = 4.5 Hz, 6H)[6]>10
3,5- 7.1 - 7.7~2.3 (s, 6H)>10
¹³C NMR Spectroscopy

The carbon chemical shifts (δ) in ppm provide insight into the carbon framework of the molecules.

IsomerCarbonyl Carbon (ppm)Aromatic Carbons (ppm)Methyl Carbons (ppm)
2,3- ~173125-140~16, ~20
2,4- ~172126-142~21, ~22
2,5- ~172128-138~20, ~21
2,6- ~174127-140~21
3,4- ~173127-143~20, ~20
3,5- ~172127-139~21
Infrared (IR) Spectroscopy

The IR spectra of these isomers are characterized by absorptions corresponding to the O-H, C-H, C=O, and C=C bonds.

IsomerO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)
2,3- 2500-3300 (broad)~1680-1700~3000-3100
2,4- 2500-3300 (broad)~1680-1700~3000-3100
2,5- 2500-3300 (broad)~1680-1700~3000-3100
2,6- 2500-3300 (broad)~1680-1700~3000-3100
3,4- 2500-3300 (broad)~1680-1700~3000-3100
3,5- 2500-3300 (broad)~1680-1700~3000-3100

Biological Activities

Direct comparative studies on the biological activities of all dimethylbenzoic acid isomers are limited. However, available data indicates a range of effects, with some isomers showing more pronounced activity in specific assays. It is important to note that the absence of a reported activity does not necessarily mean a lack of that activity, but may reflect a gap in current research.[4]

IsomerReported Biological Activities
2,3- Used in the synthesis of pyridyl benzamides as inhibitors for Trypanosoma brucei.[2] Also shows high binding affinity with an odorant-binding protein in the alfalfa plant bug.
2,4- Possesses antibacterial activity.[3] It is also a metabolite of pseudocumene (1,2,4-trimethylbenzene).[3]
2,5- A metabolite of pseudocumene.
2,6- No specific biological activities prominently reported in the initial search.
3,4- Used in the synthesis of analgesics and anti-inflammatory drugs.[7] It is a metabolite of dimethylbenzoate metabolism by Rhodococcus rhodochrous.[4]
3,5- Used as a reagent in the synthesis of quinoline (B57606) inhibitors of Dengue viral protease and as a precursor for potent insecticides.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for scientific rigor. Below are standardized methods for the characterization of dimethylbenzoic acid isomers.

Melting Point Determination

Principle: The melting point is determined as the temperature at which the solid and liquid phases of a substance are in equilibrium. It is a key indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Sample of the dimethylbenzoic acid isomer

  • Spatula

Procedure:

  • Ensure the melting point apparatus is calibrated using certified standards.

  • Finely powder a small amount of the crystalline sample.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the apparatus.

  • Heat the block at a rapid rate initially, then slow the rate of temperature increase to 1-2 °C per minute as the expected melting point is approached.

  • Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

Apparatus:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Sample of the dimethylbenzoic acid isomer

  • Pipettes and vials

¹H NMR Protocol:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a vial.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

¹³C NMR Protocol:

  • Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent).

  • Follow the same steps for sample placement and spectrometer setup as for ¹H NMR.

  • Acquire the ¹³C NMR spectrum, typically requiring a larger number of scans due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. This provides a fingerprint of the functional groups present.

Apparatus:

  • Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

  • Sample of the dimethylbenzoic acid isomer

  • Spatula

  • Potassium bromide (KBr) powder (for pellet method)

ATR-FTIR Protocol:

  • Record a background spectrum of the clean ATR crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum of the sample.

  • Clean the ATR crystal thoroughly after the measurement.

KBr Pellet Protocol:

  • Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in a mortar and pestle.

  • Grind the mixture to a fine, homogeneous powder.

  • Place the powder in a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the spectrometer.

  • Acquire the IR spectrum.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Principle: The pKa is determined by titrating a weak acid (the dimethylbenzoic acid isomer) with a strong base and monitoring the pH change. The pKa is the pH at the half-equivalence point.

Apparatus:

  • Calibrated pH meter with an electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Solution of the dimethylbenzoic acid isomer of known concentration in a suitable solvent (e.g., water or a water/ethanol (B145695) mixture)

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Pipette a known volume of the dimethylbenzoic acid solution into a beaker.

  • If necessary, add a co-solvent like ethanol to ensure solubility.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Record the initial pH.

  • Add the standardized NaOH solution from the burette in small increments.

  • After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

  • Continue the titration past the equivalence point (the point of steepest pH change).

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • Determine the volume of NaOH at the equivalence point. The volume at the half-equivalence point is half of this value.

  • The pKa is the pH value on the titration curve corresponding to the half-equivalence point.

Comparative Analysis Workflow

The systematic comparison of these analogues involves a logical progression from structural elucidation to functional characterization.

G cluster_0 Isomer Synthesis & Purification cluster_3 Data Analysis & Comparison Synthesis Synthesis of Dimethylbenzoic Acid Isomers Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Verification IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight Confirmation XRC X-ray Crystallography Purification->XRC Solid-State Structure PhysChem Physicochemical Properties (m.p., b.p., pKa, Solubility) Purification->PhysChem Purity & Property Determination SAR Structure-Activity Relationship (SAR) Analysis NMR->SAR IR->SAR XRC->SAR PhysChem->SAR Antimicrobial Antimicrobial Assays (e.g., MIC) Antimicrobial->SAR Cytotoxicity Cytotoxicity Assays (e.g., MTT) Cytotoxicity->SAR Enzyme Enzyme Inhibition Assays Enzyme->SAR AntiInflammatory Anti-inflammatory Assays AntiInflammatory->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for the structural and functional comparison of dimethylbenzoic acid isomers.

References

Navigating Acidity: A Comparative Analysis of 2,3-Dimethylbenzoic Acid and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the physicochemical properties of structurally similar molecules is paramount. This guide provides a comprehensive comparison of the acidity of 2,3-Dimethylbenzoic acid against other key benzoic acid derivatives, supported by experimental data and detailed methodologies.

The acidity of a molecule, quantified by its pKa value, is a critical parameter in drug design and development, influencing factors such as solubility, absorption, and receptor binding. In the landscape of aromatic carboxylic acids, the position of substituents on the benzene (B151609) ring can dramatically alter the acidity of the carboxyl group. This guide focuses on this compound and compares its acidic strength to benzoic acid, 2-methylbenzoic acid, 3-methylbenzoic acid, and 2,6-dimethylbenzoic acid.

Comparative Acidity: A Quantitative Overview

The dissociation constant (pKa) is a measure of the strength of an acid in solution; a lower pKa value indicates a stronger acid. The experimentally determined pKa values for this compound and its comparators are summarized in the table below.

CompoundStructurepKa
Benzoic AcidC₆H₅COOH~4.20[1]
2-Methylbenzoic AcidCH₃C₆H₄COOH~3.91[2]
3-Methylbenzoic AcidCH₃C₆H₄COOH~4.27
This compound(CH₃)₂C₆H₃COOH3.771[3]
2,6-Dimethylbenzoic Acid(CH₃)₂C₆H₃COOH3.56[4]

Note: pKa values can vary slightly depending on the experimental conditions such as temperature and solvent.

From the data, it is evident that the position and number of methyl groups significantly influence the acidity of the benzoic acid scaffold. Notably, ortho-substituted benzoic acids, such as 2-methyl-, 2,3-dimethyl-, and 2,6-dimethylbenzoic acid, are stronger acids (have lower pKa values) than benzoic acid itself. This phenomenon is often attributed to the "ortho effect," where steric hindrance from the ortho-substituent forces the carboxyl group out of the plane of the benzene ring, which in turn affects the resonance stabilization of the carboxylate anion.[1][2][5]

Experimental Determination of Acidity

The pKa values presented in this guide are typically determined through established experimental techniques such as potentiometric titration and UV-Vis spectrophotometry.

Experimental Protocols

1. Potentiometric Titration:

This method involves the gradual neutralization of the acidic analyte with a standard basic solution, while monitoring the pH of the solution.

  • Apparatus: A calibrated pH meter with a glass electrode, a burette, a magnetic stirrer, and a beaker.

  • Procedure:

    • A precisely weighed sample of the benzoic acid derivative is dissolved in a suitable solvent, typically a water-ethanol mixture to ensure solubility.

    • A standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), is used as the titrant.

    • The pH of the acidic solution is recorded before the addition of any titrant.

    • The titrant is added in small, known increments, and the pH is recorded after each addition, allowing the solution to stabilize.

    • The titration is continued past the equivalence point, where the moles of base added are equal to the initial moles of acid.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The equivalence point is determined from the inflection point of the titration curve. The pKa is then calculated as the pH at the half-equivalence point.

2. UV-Vis Spectrophotometry:

This technique relies on the difference in the ultraviolet absorbance spectra of the protonated (acidic) and deprotonated (basic) forms of the molecule.

  • Apparatus: A UV-Vis spectrophotometer, quartz cuvettes, a pH meter, and volumetric glassware.

  • Procedure:

    • A stock solution of the benzoic acid derivative is prepared in a suitable solvent.

    • A series of buffer solutions with known pH values are prepared.

    • Aliquots of the stock solution are added to each buffer solution to create a series of solutions with the same total concentration of the analyte but at different pH values.

    • The UV absorbance spectrum of each solution is recorded over a relevant wavelength range.

    • The absorbance at a wavelength where the acidic and basic forms of the molecule have significantly different molar absorptivities is measured for each solution.

    • The pKa is determined by plotting the absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation.

Structure-Acidity Relationships

The observed differences in the acidity of these benzoic acid derivatives can be explained by a combination of electronic and steric effects. The following diagram illustrates the logical relationship between the substitution pattern and the resulting acidity.

Acidity_Comparison cluster_benzoic_acids Relative Acidity of Substituted Benzoic Acids cluster_effects Influencing Factors Benzoic_Acid Benzoic Acid (pKa ~4.20) 2_Methylbenzoic_Acid 2-Methylbenzoic Acid (pKa ~3.91) Benzoic_Acid->2_Methylbenzoic_Acid Stronger acid 3_Methylbenzoic_Acid 3-Methylbenzoic Acid (pKa ~4.27) 3_Methylbenzoic_Acid->Benzoic_Acid Slightly weaker acid Inductive_Effect Inductive Effect (Weakly Destabilizing) 3_Methylbenzoic_Acid->Inductive_Effect 2_3_Dimethylbenzoic_Acid This compound (pKa 3.771) 2_Methylbenzoic_Acid->2_3_Dimethylbenzoic_Acid Stronger acid Steric_Effect Steric Hindrance (Ortho Effect - Stabilizing) 2_Methylbenzoic_Acid->Steric_Effect 2_6_Dimethylbenzoic_Acid 2,6-Dimethylbenzoic Acid (pKa 3.56) 2_3_Dimethylbenzoic_Acid->2_6_Dimethylbenzoic_Acid Strongest acid 2_3_Dimethylbenzoic_Acid->Steric_Effect 2_6_Dimethylbenzoic_Acid->Steric_Effect

Figure 1. A diagram illustrating the relative acidities of the compared benzoic acids.

References

Safety Operating Guide

Proper Disposal of 2,3-Dimethylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2,3-Dimethylbenzoic acid is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical compound effectively.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to mitigate risks of exposure. This compound is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3] Always work in a well-ventilated area, such as a fume hood, to avoid the inhalation of dust or vapors.[2][3][4][5][6][7]

Recommended Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.[2][4]To protect eyes from splashes or dust.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[1][2][4]To prevent skin contact and irritation. Gloves should be inspected before use and disposed of properly after handling the chemical.[1]
Body Protection Standard laboratory coat.[2][4]To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or fume hood. For larger quantities or in case of insufficient ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[1][2][4]To avoid inhalation of dusts or vapors.[7]

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to federal, state, and local regulations.[7][8] It is strictly prohibited to dispose of this chemical down the drain or in regular solid waste.[7][9]

  • Waste Collection:

    • Carefully collect the this compound waste, minimizing dust generation.[4]

    • For spills, sweep up the material and place it into a suitable, closed, and clearly labeled container for disposal.[1][4]

  • Container Management:

    • Store the waste in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as oxidizing agents.[4][10]

    • Ensure the container is properly labeled as hazardous waste, clearly identifying the contents.

  • Professional Disposal:

    • The primary and recommended method of disposal is to contact a licensed professional waste disposal service.[1]

    • Surplus and non-recyclable this compound should be offered to a licensed disposal company.[1]

    • One of the approved disposal methods is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, including contaminated packaging, gloves, and labware, must be treated as hazardous waste and disposed of in the same manner as the chemical itself.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: 2,3-Dimethylbenzoic Acid for Disposal ppe_check Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check collect_waste Collect Waste Material (Minimize Dust) ppe_check->collect_waste spill_check Is it a Spill? collect_waste->spill_check sweep_up Sweep Up Spill Without Creating Dust spill_check->sweep_up Yes containerize Place in a Labeled, Closed Container spill_check->containerize No sweep_up->containerize store_waste Store in a Cool, Dry, Well-Ventilated Area containerize->store_waste contact_disposal_service Contact Licensed Waste Disposal Service store_waste->contact_disposal_service end End: Compliant Disposal contact_disposal_service->end

Caption: Workflow for the safe disposal of this compound.

Note: No specific quantitative data for disposal, such as concentration limits or pH ranges for neutralization, were found in the provided safety data sheets. The guidance provided is based on standard laboratory practices for hazardous chemical waste disposal. Similarly, detailed experimental protocols for disposal are not available; the procedures outlined above are derived from general safety and handling information. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

Essential Safety and Logistical Information for Handling 2,3-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of 2,3-Dimethylbenzoic acid, designed for laboratory professionals in research and drug development. Adherence to these guidelines is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Appropriate personal protective equipment must be worn at all times when handling this chemical.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentStandard/Specification
Eye Protection Goggles or chemical safety gogglesEN 166 (EU) or OSHA 29 CFR 1910.133 (US)[3][4]
Hand Protection Protective gloves (e.g., Nitrile rubber)Inspect gloves prior to use and use proper removal technique.[1]
Skin and Body Appropriate protective clothing to prevent skin exposureLaunder contaminated clothing before reuse.[4][5]
Respiratory Use in a well-ventilated area. For nuisance exposures or dust formation, use a P95 (US) or P1 (EU) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU) respirator.NIOSH (US) or CEN (EU) approved respirators.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is vital to minimize exposure and ensure safety.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area.[1] A chemical fume hood is recommended.

  • Locate the nearest safety shower and eyewash station before beginning work.

  • Keep the container tightly closed when not in use.[4]

2. Handling the Chemical:

  • Avoid breathing dust, fumes, gas, mist, or vapors.[1][4]

  • Wash hands and any exposed skin thoroughly after handling.[3]

  • Avoid contact with eyes, skin, and clothing.[4]

  • Minimize dust generation and accumulation.[4]

3. In Case of Accidental Exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[3]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[3]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]

  • Ingestion: Clean mouth with water and seek medical attention.[3]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Unused Material and Contaminated Waste:

  • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1]

  • Do not let the product enter drains.[1]

2. Contaminated Packaging:

  • Dispose of contaminated packaging as unused product.[1]

3. Spill Cleanup:

  • In case of a spill, avoid creating dust.[1]

  • Use personal protective equipment.[1]

  • Sweep or vacuum up the material and place it into a suitable, closed container for disposal.[4]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound prep Preparation - Assess Risks - Verify Ventilation - Don PPE handling Handling - Weigh/Transfer in Hood - Keep Container Closed prep->handling spill Accidental Spill - Evacuate Area - Alert Supervisor handling->spill exposure Personal Exposure - Use Safety Shower/Eyewash - Seek Medical Attention handling->exposure disposal Waste Disposal - Segregate Waste - Label Container handling->disposal Normal Operation cleanup Spill Cleanup - Use Spill Kit - Decontaminate Area spill->cleanup exposure->prep Re-evaluate Safety Procedures end End of Process - Doff PPE - Wash Hands disposal->end cleanup->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.